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  • Product: 3-(2-Fluorophenyl)-1,2-oxazol-5-amine
  • CAS: 119162-49-1

Core Science & Biosynthesis

Foundational

synthesis and characterization of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine

An In-depth Technical Guide to the Synthesis and Characterization of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine For Researchers, Scientists, and Drug Development Professionals Abstract The 3-aryl-1,2-oxazol-5-amine (also know...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-aryl-1,2-oxazol-5-amine (also known as 3-aryl-5-amino-isoxazole) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2][3] This guide provides a comprehensive technical overview of the synthesis and detailed characterization of a specific, high-value analogue: 3-(2-Fluorophenyl)-1,2-oxazol-5-amine. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for methodological choices, and the integrated workflows required to ensure the synthesis of a well-characterized, high-purity compound suitable for downstream applications in drug discovery and development.

Strategic Approach to Synthesis

The construction of the 3-aryl-5-aminoisoxazole ring system is most effectively achieved through a convergent strategy that forms the heterocyclic core in a highly regioselective manner. The primary and most robust method involves a [3+2] cycloaddition reaction between an in situ-generated nitrile oxide and a suitable two-atom synthon that installs the C5-amine functionality.[3][4]

The causality for this choice rests on several factors:

  • Efficiency: Nitrile oxide cycloadditions are powerful reactions for forming five-membered heterocycles.[4][5]

  • Regioselectivity: The reaction of an aryl nitrile oxide with an electron-rich, unsymmetrical dipolarophile like cyanamide is electronically controlled, leading predictably to the 5-amino regioisomer, which is crucial for biological activity in many contexts.[2][6]

  • Accessibility of Starting Materials: The required precursors, namely 2-fluorobenzaldehyde and hydroxylamine, are readily available and cost-effective.

Our retrosynthetic analysis, therefore, disconnects the target molecule at the C3-C4 and N2-O1 bonds, leading back to 2-fluorophenylnitrile oxide and a cyanamide equivalent.

Synthetic Workflow Diagram

G cluster_0 Part 1: Nitrile Oxide Precursor Synthesis cluster_1 Part 2: In Situ Cycloaddition A 2-Fluorobenzaldehyde B 2-Fluorobenzaldehyde Oxime A->B NH2OH·HCl, Base C 2-Fluorobenzohydroximoyl Chloride B->C N-Chlorosuccinimide (NCS) E In situ generation of 2-Fluorophenylnitrile Oxide C->E Triethylamine (Et3N) F Target Molecule: 3-(2-Fluorophenyl)-1,2-oxazol-5-amine D Cyanamide (H2NCN) D->F [3+2] Cycloaddition E->F [3+2] Cycloaddition

Caption: Synthetic pathway for 3-(2-Fluorophenyl)-1,2-oxazol-5-amine.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system; successful isolation and characterization of the intermediates (oxime and hydroximoyl chloride) are critical checkpoints before proceeding.

Materials and Reagents:

  • 2-Fluorobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃)

  • N-Chlorosuccinimide (NCS)

  • Cyanamide (H₂NCN)

  • Triethylamine (Et₃N)

  • Ethanol (EtOH)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

Part A: Synthesis of 2-Fluorobenzaldehyde Oxime

  • In a 250 mL round-bottom flask, dissolve 2-fluorobenzaldehyde (10.0 g, 80.6 mmol) in ethanol (100 mL).

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (6.72 g, 96.7 mmol) and sodium bicarbonate (8.12 g, 96.7 mmol) in water (50 mL). Stir until effervescence ceases.

  • Add the aqueous hydroxylamine solution to the ethanolic aldehyde solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (Eluent: 30% EtOAc/Hexanes).

  • Once the starting material is consumed, reduce the volume of the solvent in vacuo.

  • Add 100 mL of deionized water and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-fluorobenzaldehyde oxime as a white solid, which can be used in the next step without further purification.

Part B: Synthesis of 2-Fluorobenzohydroximoyl Chloride

  • Dissolve the crude 2-fluorobenzaldehyde oxime (approx. 80.6 mmol) in 150 mL of DMF in a flask protected from light.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-chlorosuccinimide (11.8 g, 88.7 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the reaction at room temperature for 3 hours. The formation of the hydroximoyl chloride can be monitored by TLC.

  • Pour the reaction mixture into 500 mL of ice-cold water and stir for 15 minutes.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers with water (2 x 100 mL) and brine (1 x 100 mL), then dry over anhydrous Na₂SO₄.

  • Evaporate the solvent carefully under reduced pressure at low temperature (<30 °C) to yield the crude hydroximoyl chloride. Causality Note: This intermediate is thermally sensitive and should be used immediately in the next step.

Part C: Synthesis of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine

  • Dissolve the crude 2-fluorobenzohydroximoyl chloride (approx. 80.6 mmol) in 150 mL of tetrahydrofuran (THF).

  • Add cyanamide (4.06 g, 96.7 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (12.4 mL, 88.7 mmol) dropwise via a syringe over 30 minutes. The triethylamine serves as a base to eliminate HCl from the hydroximoyl chloride, generating the reactive nitrile oxide in situ.

  • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Monitor the reaction by TLC (Eluent: 50% EtOAc/Hexanes).

  • Upon completion, filter the mixture to remove triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to afford 3-(2-Fluorophenyl)-1,2-oxazol-5-amine as a solid.

Comprehensive Characterization

Unambiguous structural confirmation and purity assessment are non-negotiable in chemical synthesis for drug development. A multi-technique approach is mandatory.

Characterization Workflow Diagram

G cluster_0 Structural Elucidation cluster_1 Purity & Physical Properties Start Purified Solid NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry (HRMS-ESI) Start->MS IR IR Spectroscopy Start->IR HPLC HPLC Start->HPLC MP Melting Point Start->MP EA Elemental Analysis Start->EA Final Confirmed Structure & Purity >98% NMR->Final MS->Final IR->Final HPLC->Final MP->Final EA->Final

Caption: Integrated workflow for the characterization of the target compound.

Expected Analytical Data

The following table summarizes the expected data based on the structure and analysis of analogous compounds found in the literature.

Technique Expected Observations
¹H NMR δ ~7.6-7.1 (m, 4H, Ar-H), δ ~5.9 (s, 1H, isoxazole C4-H), δ ~5.0 (br s, 2H, -NH₂) ppm.[7][8][9]
¹³C NMR δ ~172 (C5-NH₂), δ ~160 (C3), δ ~160 (d, ¹JCF ≈ 250 Hz, C-F), δ ~132-115 (Ar-C), δ ~90 (C4) ppm.[7][8]
¹⁹F NMR A single resonance expected in the aromatic C-F region, δ ~ -110 to -120 ppm.[10][11][12]
HRMS (ESI+) Calculated m/z for C₉H₈FN₂O [M+H]⁺: 179.0615. Found: 179.06XX.
IR (KBr) ν ~3400-3200 (N-H stretch), ~1640 (C=N stretch), ~1580 (C=C stretch), ~1250 (C-F stretch) cm⁻¹.[13][14]
Melting Point Sharp melting point expected for a pure crystalline solid.
HPLC Single major peak with >98% purity under specified conditions.
Elemental Analysis Calculated for C₉H₇FN₂O: C, 60.67%; H, 3.96%; N, 15.72%. Found: C, 60.x%; H, 3.x%; N, 15.x%.
Standard Operating Protocols: Characterization

A. NMR Spectroscopy

  • Prepare a sample by dissolving ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H NMR spectra, ensuring adequate signal-to-noise ratio.

  • Acquire ¹³C{¹H} (proton-decoupled) NMR spectra.

  • Acquire ¹⁹F NMR spectra. Use an appropriate standard for referencing if necessary.

  • Process the data (Fourier transform, phase correction, baseline correction) and integrate signals for proton spectra.

B. High-Resolution Mass Spectrometry (HRMS)

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ adduct.

  • Determine the accurate mass and compare it to the theoretical mass to confirm the elemental formula.

C. HPLC Analysis

  • Prepare a stock solution of the sample at 1 mg/mL in a suitable mobile phase component (e.g., acetonitrile).

  • Use a C18 reverse-phase column.

  • Develop a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).

  • Inject 5-10 µL of the sample solution.

  • Monitor the elution profile using a UV detector at a relevant wavelength (e.g., 254 nm).

  • Calculate the purity based on the relative peak area of the main component.

Conclusion

This guide has detailed a robust and reliable pathway for the synthesis of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine, a molecule of significant interest to the medicinal chemistry community. The rationale behind the chosen synthetic strategy—a regioselective [3+2] cycloaddition—was explained, emphasizing efficiency and control. Furthermore, a comprehensive, multi-technique characterization workflow was presented as a mandatory process to ensure the compound's structural integrity and purity. By adhering to these detailed protocols and understanding the underlying chemical principles, researchers can confidently produce and validate this valuable heterocyclic building block for advanced applications in drug discovery.

References

  • ChemInform Abstract: Recent Applications of the Isoxazole Ring in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Synthesis of N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide. (n.d.). PrepChem.com. Retrieved January 14, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2022). MDPI. Retrieved January 14, 2026, from [Link]

  • The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (2008). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. (1970). ACS Publications. Retrieved January 14, 2026, from [Link]

  • Preparation method of 3-amino-5-methyl isoxazole. (2020). Google Patents.
  • Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. (2012). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

  • Supporting Information for a relevant synthesis. (n.d.). Source not specified. This reference is used to infer general positions of NMR peaks for similar structures.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2019). Beilstein Journals. Retrieved January 14, 2026, from [Link]

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (2021). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

  • 3-(4-fluorophenyl)-1,2-oxazol-5-amine. (n.d.). PubChemLite. Retrieved January 14, 2026, from [Link]

  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. (2022). MDPI. Retrieved January 14, 2026, from [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. (2022). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (2021). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

  • Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity. (2010). Iranian Journal of Pharmaceutical Research. Retrieved January 14, 2026, from [Link]

  • Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. (2014). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. (2008). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

  • 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. (2022). MDPI. Retrieved January 14, 2026, from [Link]

  • 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione. (2024). MDPI. Retrieved January 14, 2026, from [Link]

  • (E)-3-((2-Fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one. (2021). MDPI. Retrieved January 14, 2026, from [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2014). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. (2022). ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

Exploratory

physicochemical properties of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine

An In-Depth Technical Guide to the Physicochemical Properties of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine Introduction 3-(2-Fluorophenyl)-1,2-oxazol-5-amine is a heterocyclic organic compound featuring an isoxazole core. Th...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine

Introduction

3-(2-Fluorophenyl)-1,2-oxazol-5-amine is a heterocyclic organic compound featuring an isoxazole core. The isoxazole ring system is a prominent scaffold in medicinal chemistry, known to be present in a variety of biologically active molecules. The strategic placement of a 2-fluorophenyl group at the 3-position and an amine group at the 5-position of the isoxazole ring suggests its potential as a valuable intermediate or a pharmacologically active agent. The fluorine substituent can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive feature in drug design. This guide provides a comprehensive overview of the known and predicted , details the experimental methodologies for their determination, and discusses its potential synthesis and biological relevance.

Chemical Structure and Core Properties

The foundational attributes of a molecule are its structure and fundamental properties derived from it. These characteristics are pivotal for its identification and behavior in various chemical and biological systems.

Caption: Chemical structure of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine.

Table of Physicochemical Properties

The following table summarizes key . It is important to note that most of the available data is computationally predicted, as extensive experimental characterization of this specific molecule is not widely reported in the literature.

PropertyValueSource
Molecular Formula C9H7FN2OArctom Scientific[1]
Molecular Weight 178.17 g/mol PubChem[2]
Monoisotopic Mass 178.05424 DaPubChem[2]
XLogP3 (Predicted) 1.8PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 4PubChem[2]
Rotatable Bond Count 1PubChem[2]
Topological Polar Surface Area 55.4 ŲPubChem[2]
Boiling Point Not availableArctom Scientific[1]
Melting Point Not available
Solubility Not available
pKa Not available

Detailed Analysis of Physicochemical Parameters

Understanding the physicochemical properties of a compound is fundamental in predicting its behavior in both chemical and biological environments. These parameters are critical in the fields of drug discovery and development for assessing a compound's potential as a therapeutic agent.[3]

Lipophilicity (LogP/LogD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's ability to partition between a lipid and an aqueous phase.[3] It is a crucial parameter influencing drug absorption, distribution, metabolism, and excretion (ADME). The predicted XLogP3 value of 1.8 for 3-(2-Fluorophenyl)-1,2-oxazol-5-amine suggests a balanced hydrophilic-lipophilic character.[2] This moderate lipophilicity is often desirable in drug candidates, as it can facilitate membrane permeability without causing significant issues with aqueous solubility.

Solubility
Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a compound at a given pH. The amine group in 3-(2-Fluorophenyl)-1,2-oxazol-5-amine is expected to be basic, while the isoxazole ring can also exhibit weak basicity. The ionization state of a molecule affects its solubility, permeability, and interaction with biological targets.

Hydrogen Bonding Capacity

The number of hydrogen bond donors and acceptors in a molecule influences its interactions with water and biological macromolecules. With one hydrogen bond donor (the amine group) and four potential hydrogen bond acceptors (the nitrogen and oxygen atoms of the isoxazole ring and the fluorine atom), 3-(2-Fluorophenyl)-1,2-oxazol-5-amine has the capacity to form multiple hydrogen bonds.[2] This contributes to its polarity and potential for specific interactions with protein binding sites.

Polar Surface Area (PSA)

The Topological Polar Surface Area (PSA) is a descriptor that correlates well with passive molecular transport through membranes. The predicted PSA of 55.4 Ų for 3-(2-Fluorophenyl)-1,2-oxazol-5-amine is within the range typically associated with good cell permeability and oral bioavailability.[2]

Experimental Determination of Physicochemical Properties

Accurate determination of physicochemical properties requires robust experimental methods.[5] The following section outlines standard protocols for key parameters.

Caption: A generalized workflow for the experimental determination of physicochemical properties.

Protocol for Solubility Determination (Turbidimetric Method)

This high-throughput method is suitable for early-stage drug discovery.[6]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in an organic solvent like dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the same organic solvent.

  • Aqueous Buffer Addition: Add a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Incubation and Measurement: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature. Measure the turbidity (absorbance) of each well using a plate reader at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The solubility is determined as the concentration at which precipitation is first observed, indicated by a significant increase in absorbance.

Protocol for LogP Determination (Shake-Flask Method)

This is the traditional and most reliable method for LogP determination.[3]

  • Phase Preparation: Prepare mutually saturated n-octanol and water (or a suitable buffer like PBS, pH 7.4 for LogD).

  • Compound Addition: Dissolve a known amount of the test compound in the aqueous phase.

  • Partitioning: Add an equal volume of the n-octanol phase to the aqueous solution in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Allow the phases to separate completely.

  • Concentration Measurement: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Protocol for pKa Determination (Potentiometric Titration)

This method involves titrating the compound with a strong acid or base and monitoring the pH.

  • Sample Preparation: Dissolve a precise amount of the test compound in a suitable solvent, often a mixture of water and an organic co-solvent (e.g., methanol) to ensure solubility.

  • Titration Setup: Use a calibrated pH meter and an automated titrator.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve, typically at the half-equivalence point.

Synthesis and Reactivity

While a specific synthesis for 3-(2-Fluorophenyl)-1,2-oxazol-5-amine is not detailed in the provided search results, the synthesis of related 5-aminoisoxazoles is reported. A common route involves the reaction of β-keto nitriles with hydroxylamine. For instance, the synthesis of 5-aminoisoxazoles can be achieved from 3-trimethylsilylprop-2-ynamides.[7] Another approach could involve the cyclization of a precursor containing the 2-fluorophenyl group. The synthesis of 2-aminothiazole derivatives, an isosteric class of compounds, often involves the reaction of α-haloketones with thiourea.[8] A plausible synthetic route for the target compound could start from 2-fluoroacetophenone, which can be converted to a β-keto nitrile and then cyclized with hydroxylamine.

Potential Biological Activity and Applications

The isoxazole scaffold is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities. The presence of the 2-fluorophenyl group and the 5-amino substituent suggests that 3-(2-Fluorophenyl)-1,2-oxazol-5-amine could serve as a key building block for the synthesis of novel therapeutic agents.

  • Antimicrobial and Antifungal Activity: Many oxazole and isoxazole derivatives have demonstrated potent antimicrobial and antifungal properties.[4][9] The target compound could be investigated for similar activities.

  • Anticancer Activity: The oxazole ring is present in several anticancer agents.[9] Derivatives of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine could be synthesized and evaluated for their antiproliferative effects on various cancer cell lines.

  • Anticonvulsant Activity: Certain isoxazole-containing compounds have shown anticonvulsant properties.[10] The structural features of the target molecule warrant investigation into its potential as a central nervous system agent.

Safety and Toxicology

There is no specific toxicological data available for 3-(2-Fluorophenyl)-1,2-oxazol-5-amine in the provided search results. As with any novel chemical entity, it should be handled with appropriate safety precautions in a laboratory setting. The hazard statements for this compound are listed as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] A thorough toxicological evaluation would be necessary to assess its safety profile for any potential therapeutic application. The toxicology of related psychoactive substances like 4,4'-dimethylaminorex (an oxazole derivative) has been studied, and such information could provide some initial insights into potential adverse effects.[11]

Conclusion

3-(2-Fluorophenyl)-1,2-oxazol-5-amine is a compound of significant interest due to its isoxazole core and strategic substitutions, which are features often associated with desirable pharmacological properties. While experimental data on its physicochemical properties are limited, computational predictions provide valuable initial insights into its likely behavior. This guide has outlined these properties, provided detailed protocols for their experimental determination, and discussed the potential for synthesis and biological applications based on related compounds. Further experimental investigation is warranted to fully characterize this promising molecule and explore its potential in drug discovery and development.

References

Sources

Foundational

A Technical Guide to the Biological Activities of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine Derivatives: A Privileged Scaffold in Drug Discovery

An In-depth Technical Guide Abstract The 1,2-oxazole (isoxazole) ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compou...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The 1,2-oxazole (isoxazole) ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds. The strategic incorporation of a 2-fluorophenyl group at the 3-position and an amine at the 5-position creates a unique chemical entity—3-(2-Fluorophenyl)-1,2-oxazol-5-amine—with significant therapeutic potential. The fluorine substitution enhances metabolic stability and binding affinity, while the amine group provides a crucial point for further derivatization and interaction with biological targets. This guide synthesizes current knowledge on structurally related compounds to explore the potential biological activities of this class of derivatives, focusing on their synthesis, postulated mechanisms of action in oncology and infectious diseases, and detailed protocols for their evaluation. We will delve into the rationale behind experimental designs, providing researchers and drug development professionals with a comprehensive framework for advancing this promising chemical series.

Introduction: The 1,2-Oxazole Scaffold in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and the five-membered 1,2-oxazole ring is particularly noteworthy. Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have led to its integration into numerous drug candidates. The inclusion of fluorine atoms into drug molecules is a widely used strategy in medicinal chemistry to improve pharmacological properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.[1]

The 3-(2-Fluorophenyl)-1,2-oxazol-5-amine scaffold combines three key pharmacophoric features:

  • The 1,2-Oxazole Core: Provides a rigid, planar structure that can be appropriately substituted to orient functional groups for optimal target interaction.

  • The 2-Fluorophenyl Group: The fluorine atom at the ortho position can influence the conformation of the molecule and participate in crucial hydrogen bonding or other non-covalent interactions within a target's active site. This substitution often enhances lipophilicity, aiding in cell membrane permeability.

  • The 5-Amine Group: This functional group is a key hydrogen bond donor and acceptor. It also serves as a critical synthetic handle, allowing for the creation of diverse libraries of derivatives (e.g., amides, sulfonamides) to probe structure-activity relationships (SAR).

This guide will explore the significant therapeutic potential of this scaffold, drawing parallels from closely related structures to illuminate pathways for future research and development.

Synthetic Strategies

The synthesis of 3-aryl-1,2-oxazol-5-amine derivatives is typically achieved through a multi-step process. While a specific protocol for the 2-fluorophenyl variant is not extensively detailed in a single source, a generalized and robust pathway can be constructed based on established methodologies for analogous compounds.[2] The fundamental approach involves the construction of the isoxazole ring from acyclic precursors.

General Synthetic Protocol

A plausible and efficient method involves the reaction of a β-ketonitrile with hydroxylamine. The 2-fluorophenyl moiety is introduced via an appropriately substituted chalcone or a similar precursor.

Step-by-Step Methodology:

  • Synthesis of the Chalcone Precursor: An acid- or base-catalyzed Claisen-Schmidt condensation between 2-fluoroacetophenone and an appropriate aldehyde is performed to yield a substituted chalcone.

  • Formation of the Isoxazole Ring: The resulting chalcone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide or potassium carbonate) in a suitable solvent like ethanol. This reaction proceeds via a cyclization-condensation mechanism to form the 3-(2-fluorophenyl)-substituted isoxazole ring.

  • Introduction of the 5-Amine Group: Depending on the specific precursors used in step 2, the 5-amine group may be present directly or require a subsequent reaction step, such as the reduction of a nitro group or hydrolysis of an ester followed by amidation and rearrangement. A common route involves the cyclization of α,β-unsaturated ketoximes with a source of cyanide, followed by hydration.

A generalized workflow for this synthesis is depicted below.

G cluster_synthesis Generalized Synthetic Workflow start 2-Fluoroacetophenone + Aldehyde chalcone Claisen-Schmidt Condensation (Base or Acid Catalyst) start->chalcone product_chalcone Intermediate: (E)-1-(2-fluorophenyl)-3-arylprop-2-en-1-one chalcone->product_chalcone react_hydroxylamine Reaction with Hydroxylamine HCl product_chalcone->react_hydroxylamine product_isoxazoline Intermediate: Substituted Isoxazoline react_hydroxylamine->product_isoxazoline cyclization Cyclization/Dehydration product_isoxazoline->cyclization final_product Target Compound: 3-(2-Fluorophenyl)-1,2-oxazol-5-amine Derivative cyclization->final_product

Caption: Generalized workflow for the synthesis of target compounds.

Key Biological Activities & Therapeutic Potential

Based on extensive studies of related oxazole and isoxazole derivatives, the 3-(2-fluorophenyl)-1,2-oxazol-5-amine scaffold is predicted to exhibit potent activity in several key therapeutic areas.[3]

Anticancer Activity

The oxazole and isoxazole cores are prevalent in numerous potent anticancer agents.[3][4] The mechanism of action is often tied to the inhibition of critical cellular signaling pathways.

3.1.1 Kinase Inhibition (e.g., FLT3) FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated (e.g., via internal tandem duplication, ITD), becomes constitutively active and drives the proliferation of acute myeloid leukemia (AML) cells.[5] Structurally related oxazol-2-amine derivatives have been identified as potent inhibitors of both wild-type and mutated FLT3.[5]

A derivative, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, was shown to inhibit FLT3 activity, suppress the proliferation of FLT3-ITD+ AML cells, and induce apoptosis.[5] It is highly probable that the 3-(2-fluorophenyl)-1,2-oxazol-5-amine scaffold can be optimized to target the ATP-binding pocket of kinases like FLT3. The 2-fluorophenyl group can form key interactions, while the 5-amine moiety can be derivatized to extend into other regions of the binding site to enhance potency and selectivity.

G cluster_pathway Postulated FLT3 Inhibition Pathway cluster_downstream Downstream Signaling ligand 3-(2-Fluorophenyl)-1,2-oxazol-5-amine Derivative flt3 Constitutively Active FLT3-ITD Mutant Kinase ligand->flt3 Inhibits ATP Binding apoptosis Apoptosis ligand->apoptosis Induces stat5 STAT5 flt3->stat5 Phosphorylates akt Akt flt3->akt Phosphorylates erk ERK flt3->erk Phosphorylates atp ATP atp->flt3 Binds & Activates proliferation Cell Proliferation & Survival stat5->proliferation akt->proliferation erk->proliferation

Caption: Postulated mechanism of anticancer action via FLT3 kinase inhibition.

3.1.2 Aromatase Inhibition Aromatase is a key enzyme in estrogen biosynthesis, making it a critical target for hormone-dependent breast cancers.[6] Fluorophenyl-substituted heterocyclic compounds, including 1,3,4-thiadiazoles, have been designed as nonsteroidal aromatase inhibitors. These compounds have shown selective cytotoxicity against estrogen-dependent (MCF-7) breast cancer cells over estrogen-independent (MDA-MB-231) cells.[6] The 3-(2-fluorophenyl)-1,2-oxazol-5-amine scaffold shares structural similarities that make it a promising candidate for development as a selective aromatase inhibitor.

Antimicrobial Activity

Thiazole and oxazole derivatives are well-established classes of antimicrobial agents.[7][8][9] Thiazole-substituted isoxazol-5-amine derivatives have demonstrated moderate to good activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria.[2] The mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. The lipophilic nature of the fluorophenyl group may enhance the compound's ability to penetrate bacterial cell membranes, increasing its efficacy.

Related Compound Class Target Organisms Observed Activity Reference
Thiazol-2-amine DerivativesB. subtilis, S. aureus, E. coliSignificant antibacterial activity[8]
Thiazolyl-isoxazol-5-aminesS. aureus, B. subtilisModerate to good antibacterial activity[2]
Oxazole DerivativesS. aureus, B. subtilis, E. coliPromising antimicrobial potential[7]
Benzoxazole DerivativesGram-positive bacteria (B. subtilis)Selective antibacterial and antifungal activity[9]

Table 1: Summary of Antimicrobial Activity in Structurally Related Scaffolds

Other Potential Activities
  • Anti-inflammatory: Phenyl and fluorophenyl groups attached to heterocyclic cores are features of potent anti-inflammatory agents, often acting through the inhibition of kinases like p38α or enzymes such as COX.[10]

  • Anticonvulsant: Certain benzodiazepine derivatives containing a 5-(2-fluorophenyl) group show potent anticonvulsant activity, suggesting that this moiety can effectively interact with receptors in the central nervous system.[11]

Methodologies for Biological Evaluation

To validate the therapeutic potential of novel 3-(2-fluorophenyl)-1,2-oxazol-5-amine derivatives, a series of standardized in vitro assays are required.

In Vitro Anticancer Activity Screening (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., FLT3-ITD+ MV4-11 for leukemia, MCF-7 for breast cancer) in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin or a known FLT3 inhibitor).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

G cluster_workflow MTT Assay Workflow seed 1. Seed Cancer Cells in 96-well Plate adhere 2. Incubate Overnight (Allow Adhesion) seed->adhere treat 3. Add Serial Dilutions of Test Compound adhere->treat incubate 4. Incubate for 48-72 hours treat->incubate add_mtt 5. Add MTT Reagent (4 hr Incubation) incubate->add_mtt solubilize 6. Solubilize Formazan (Add DMSO) add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read analyze 8. Calculate IC50 Value read->analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: Grow bacterial strains (e.g., S. aureus, E. coli) overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in a 96-well microtiter plate using MHB, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound.

  • Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should be used as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Structure-Activity Relationship (SAR) Insights and Future Perspectives

While direct SAR data for the title scaffold is emerging, valuable insights can be drawn from related series:

  • Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring are critical. The ortho-fluorine in the target scaffold is predicted to enhance activity compared to other isomers by inducing a specific conformation favorable for binding. Further substitution on this ring (e.g., with chloro, bromo, or methoxy groups) could further modulate activity.[1][6]

  • Amine Derivatization: The 5-amine group is a prime location for modification. Converting it to various amides or sulfonamides can alter solubility, cell permeability, and introduce new hydrogen bonding interactions, significantly impacting potency and selectivity.[10]

  • Scaffold Hopping: Replacing the 1,2-oxazole core with other 5-membered heterocycles like 1,3-oxazole, thiazole, or pyrazole while retaining the 3-(2-fluorophenyl) and 5-amine motifs could lead to compounds with different activity profiles or improved ADME properties.[12]

Future work should focus on synthesizing a focused library of derivatives to systematically explore these SAR hypotheses. Promising compounds should be advanced into more complex biological models, including in vivo xenograft studies for anticancer agents and testing against drug-resistant microbial strains.

Conclusion

The 3-(2-fluorophenyl)-1,2-oxazol-5-amine scaffold represents a highly promising platform for the development of novel therapeutics. By leveraging established knowledge from structurally similar compounds, a clear path exists for exploring its potent potential as an anticancer agent, likely through kinase or aromatase inhibition, and as an antimicrobial agent. The synthetic tractability of the core allows for extensive chemical modification, providing a rich opportunity for medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties. The methodologies and insights presented in this guide offer a foundational framework for researchers to unlock the full therapeutic potential of this privileged chemical structure.

References

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Sources

Exploratory

An In-Depth Technical Guide to the Putative Mechanism of Action of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delineates a putative mechanism of action for the novel small molecule, 3-(2-Fluorophenyl)-1,2-oxazol-5-amine. In the absence...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a putative mechanism of action for the novel small molecule, 3-(2-Fluorophenyl)-1,2-oxazol-5-amine. In the absence of direct empirical data for this specific compound, this document synthesizes current knowledge from the broader class of isoxazole and oxazole derivatives to construct a scientifically grounded hypothesis regarding its potential biological targets and downstream signaling effects. It is proposed that 3-(2-Fluorophenyl)-1,2-oxazol-5-amine is likely to exhibit anticancer and anti-inflammatory properties, potentially through the inhibition of key protein kinases and modulation of inflammatory pathways. This guide further provides detailed experimental protocols to facilitate the empirical validation of the proposed mechanisms.

Introduction and Rationale

The 1,2-oxazole (isoxazole) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. The versatility of the isoxazole ring allows for diverse substitutions, enabling fine-tuning of its pharmacological properties. The subject of this guide, 3-(2-Fluorophenyl)-1,2-oxazol-5-amine, is a novel entity for which the mechanism of action has not been elucidated.

The rationale for investigating this compound stems from the established therapeutic potential of its constituent chemical features. The 3-aryl-1,2-oxazol-5-amine core is a common feature in molecules targeting various enzymes and receptors. The presence of a 2-fluorophenyl group at the 3-position is of particular interest, as fluorine substitution can significantly alter a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This guide aims to provide a comprehensive, albeit predictive, framework for understanding the molecular pharmacology of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine, thereby guiding future research and development efforts.

Proposed Mechanism of Action: A Kinase-Centric Hypothesis

Based on extensive analysis of structurally related compounds, we hypothesize that 3-(2-Fluorophenyl)-1,2-oxazol-5-amine primarily functions as a protein kinase inhibitor . The substitution pattern on the isoxazole ring suggests a potential for competitive binding at the ATP-binding pocket of various kinases implicated in oncology and inflammation.

Primary Molecular Targets

Several kinase families are proposed as primary targets for 3-(2-Fluorophenyl)-1,2-oxazol-5-amine:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 is a validated anticancer strategy. Several isoxazole-based compounds have demonstrated potent VEGFR-2 inhibitory activity.[1]

  • Cyclin-Dependent Kinases (CDKs): These enzymes are central to the regulation of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer. Specifically, CDK8 has been identified as a target for some oxazole derivatives, leading to antiproliferative effects.

  • Janus Kinases (JAKs) and Signal Transducer and Activator of Transcription (STAT) Proteins: The JAK/STAT pathway is crucial for cytokine signaling and is often hyperactivated in inflammatory diseases and hematological malignancies. Isoxazole derivatives have been shown to down-regulate the phosphorylation of STAT3, suggesting an inhibitory effect on the upstream JAKs.[2]

Downstream Signaling Pathways

Inhibition of the proposed primary targets would lead to the modulation of several critical downstream signaling pathways:

  • Inhibition of Pro-Angiogenic Signaling: By targeting VEGFR-2, 3-(2-Fluorophenyl)-1,2-oxazol-5-amine would be expected to block the downstream activation of the PI3K/Akt and MAPK/ERK signaling cascades, leading to a reduction in endothelial cell proliferation, migration, and tube formation.

  • Induction of Cell Cycle Arrest and Apoptosis: Inhibition of CDKs would lead to cell cycle arrest, preventing cancer cell proliferation. Furthermore, disruption of pro-survival signaling pathways through kinase inhibition can trigger apoptosis (programmed cell death).

  • Attenuation of Inflammatory Cytokine Signaling: By inhibiting the JAK/STAT pathway, the compound could reduce the expression of pro-inflammatory genes, thereby exerting an anti-inflammatory effect.

The proposed signaling cascade is depicted in the following diagram:

putative_moa cluster_membrane Cell Membrane cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS JAK JAK STAT STAT JAK->STAT Akt Akt PI3K->Akt Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inflammation Inflammation STAT->Inflammation Apoptosis Apoptosis CDK CDK CellCycle Cell Cycle Progression CDK->CellCycle Compound 3-(2-Fluorophenyl)- 1,2-oxazol-5-amine Compound->VEGFR2 Inhibition Compound->JAK Inhibition Compound->CDK Inhibition

Caption: Proposed signaling pathways modulated by 3-(2-Fluorophenyl)-1,2-oxazol-5-amine.

Experimental Validation: Protocols and Methodologies

To empirically validate the proposed mechanism of action, a series of in vitro and in cell-based assays are recommended.

In Vitro Kinase Inhibition Assays

The direct inhibitory effect of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine on the activity of purified kinases should be assessed.

Protocol: ELISA-Based Kinase Inhibition Assay

  • Plate Preparation: Coat a 96-well microplate with a substrate peptide specific for the kinase of interest (e.g., a biotinylated substrate for VEGFR-2).

  • Kinase Reaction: In each well, add the purified kinase, ATP, and varying concentrations of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine. Include appropriate positive (known inhibitor) and negative (vehicle) controls.

  • Incubation: Incubate the plate at 30°C for a predetermined time to allow for the phosphorylation reaction.

  • Detection: Add a phospho-specific antibody conjugated to an enzyme (e.g., HRP). After washing, add a chromogenic substrate.

  • Data Analysis: Measure the absorbance using a plate reader. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, can be calculated from the dose-response curve.

Workflow Diagram:

kinase_assay_workflow cluster_workflow ELISA-Based Kinase Inhibition Assay Workflow Start Start Step1 Coat plate with substrate peptide Start->Step1 Step2 Add kinase, ATP, and test compound Step1->Step2 Step3 Incubate at 30°C Step2->Step3 Step4 Add phospho-specific antibody-HRP conjugate Step3->Step4 Step5 Add chromogenic substrate Step4->Step5 Step6 Measure absorbance Step5->Step6 End Calculate IC50 Step6->End

Caption: Workflow for an ELISA-based kinase inhibition assay.

Cell-Based Assays for Anticancer Activity

The antiproliferative and pro-apoptotic effects of the compound on cancer cell lines should be investigated.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cell lines (e.g., a human colorectal carcinoma line like HCT116) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm. The percentage of cell viability can be calculated relative to the vehicle-treated control cells.

Western Blot Analysis for Signaling Pathway Modulation

To confirm the on-target effects within a cellular context, western blotting can be used to assess the phosphorylation status of key signaling proteins.

Protocol: Western Blot for Phospho-STAT3

  • Cell Treatment and Lysis: Treat relevant cells (e.g., a leukemia cell line) with 3-(2-Fluorophenyl)-1,2-oxazol-5-amine. After treatment, lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3). Subsequently, probe with a secondary antibody conjugated to HRP.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin) to determine the relative levels of p-STAT3.

Structure-Activity Relationship (SAR) Insights

While SAR data for 3-(2-Fluorophenyl)-1,2-oxazol-5-amine is unavailable, insights can be drawn from related isoxazole series. It is anticipated that:

  • The 2-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom at the ortho position of the phenyl ring may influence the conformation of the molecule and its interaction with the target's binding site. This could potentially enhance binding affinity and selectivity.

  • The 5-Amino Group: The primary amine at the 5-position of the isoxazole ring is likely a key hydrogen bond donor, crucial for anchoring the molecule within the active site of target kinases.

Conclusion and Future Directions

This technical guide presents a plausible, data-driven hypothesis for the mechanism of action of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine, positioning it as a potential inhibitor of protein kinases with applications in oncology and inflammatory diseases. The proposed experimental workflows provide a clear path for the empirical validation of this hypothesis. Future research should focus on a comprehensive kinase profiling to identify the full spectrum of targets, followed by in vivo efficacy studies in relevant disease models to translate these in vitro findings into potential therapeutic applications.

References

  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro.
  • Comparative Analysis of In Vitro Anticancer Activity of Novel Isoxazolo-Indole Derivatives.
  • Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2.
  • Assay Development for Protein Kinase Enzymes.
  • A review of isoxazole biological activity and present synthetic techniques.
  • Step-by-Step Guide to Kinase Inhibitor Development.
  • N-(aryl)-1,2,4-Oxadiazol-5-Amine derivatives as anti-proliferative agents.
  • Isoxazole derivatives as anticancer agents.
  • Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site.
  • Methods for Detecting Kinase Activity.
  • Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents.
  • Synthesis and anti-inflammatory activity of diversified heterocyclic systems.
  • Kinase assays.
  • Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer.
  • Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents.
  • Synthesis and antiinflammatory activity of heterocyclic indole derivatives.
  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties.
  • Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives.
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products.
  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives.
  • Synthesis and Structure-Activity Relationships of a Series of 3-aryl-4-isoxazolecarboxamides as a New Class of TGR5 Agonists.
  • 3-Substituted- Phe- nyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors.
  • Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives.
  • Structure activity relationship of synthesized compounds.
  • Discovery and Structure−Activity Relationship of 3-Aryl-5-aryl-1,2,4-oxadiazoles as a New Series of Apoptosis Inducers and Potential Anticancer Agents.

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Analysis of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine

Abstract This technical guide provides a comprehensive examination of the spectroscopic analysis of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the spectroscopic analysis of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and characterization of this molecule. The guide emphasizes the causal relationships behind experimental choices and presents self-validating protocols to ensure scientific integrity.

Introduction: Significance and Structural Framework

3-(2-Fluorophenyl)-1,2-oxazol-5-amine belongs to the isoxazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmacologically active agents. The strategic incorporation of a 2-fluorophenyl group and an amino moiety at positions 3 and 5, respectively, imparts specific electronic and steric properties that can influence molecular interactions and biological activity. A precise and unambiguous structural confirmation is paramount for any further investigation, including biological screening, quantitative structure-activity relationship (QSAR) studies, and process development. Spectroscopic analysis provides the necessary tools for this confirmation.

The core structure consists of a 5-membered isoxazole ring, a substituted aromatic ring, and a primary amine. Each of these components will exhibit characteristic signals in different spectroscopic analyses, and a holistic interpretation of these signals is key to a complete structural assignment.

Molecular Structure and Numbering

To facilitate a clear discussion of the spectral data, the following numbering scheme for 3-(2-Fluorophenyl)-1,2-oxazol-5-amine will be used throughout this guide.

Caption: Numbering scheme for 3-(2-Fluorophenyl)-1,2-oxazol-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(2-Fluorophenyl)-1,2-oxazol-5-amine, ¹H, ¹³C, and ¹⁹F NMR will provide definitive structural information.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic environments (chemical shift), and their proximity to other protons (spin-spin coupling).

  • Aromatic Protons (2-Fluorophenyl Ring): The four protons on the fluorophenyl ring will appear in the aromatic region, typically between δ 7.0-8.5 ppm. Due to the electron-withdrawing nature of the fluorine atom and the isoxazole ring, these protons will be deshielded. The ortho, meta, and para coupling patterns, further complicated by coupling to the ¹⁹F nucleus, will result in a complex multiplet structure.

  • Isoxazole Proton (H4): The single proton on the isoxazole ring is expected to appear as a singlet, as it has no adjacent protons. Its chemical shift will be influenced by the electronic nature of the heterocyclic ring.

  • Amine Protons (-NH₂): The two protons of the primary amine group will typically appear as a broad singlet. The chemical shift of these protons is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In some cases, these protons may exchange with deuterium in a D₂O shake experiment, causing the signal to disappear, which is a useful diagnostic test.[1]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-Aromatic7.0 - 8.5MultipletJ(H,H) and J(H,F)
H4 (isoxazole)5.5 - 6.5SingletN/A
-NH₂4.0 - 6.0 (broad)SingletN/A
¹³C NMR Spectroscopy: Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

  • Aromatic Carbons: The six carbons of the 2-fluorophenyl ring will produce signals in the aromatic region (δ 110-160 ppm). The carbon directly attached to the fluorine (C2') will show a large one-bond coupling constant (¹J(C,F)), resulting in a doublet. The other aromatic carbons will also exhibit smaller couplings to the fluorine nucleus.

  • Isoxazole Carbons: The three carbons of the isoxazole ring (C3, C4, C5) will have distinct chemical shifts. C3 and C5, being attached to heteroatoms, will be more deshielded and appear further downfield compared to C4.[2]

  • C-F Coupling: The presence of fluorine will introduce C-F coupling, which can be observed for carbons up to four bonds away. This provides valuable information for assigning the carbons of the fluorophenyl ring.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon(s)Predicted Chemical Shift (δ, ppm)
C3, C5 (isoxazole)150 - 170
C-Aromatic110 - 140
C2' (C-F)155 - 165 (doublet)
C4 (isoxazole)90 - 100

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 10-20 mg of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[2]

    • Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Perform a D₂O exchange experiment by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum to identify the -NH₂ protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • If necessary, run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups (though only CH groups are expected in the aromatic and isoxazole regions).

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum to observe the fluorine signal and any potential impurities.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy) to establish H-H couplings.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range H-C correlations, which is crucial for assigning quaternary carbons and connecting the different structural fragments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

  • N-H Vibrations: The primary amine group (-NH₂) will show two characteristic stretching bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[3] An N-H bending (scissoring) vibration is expected around 1650-1580 cm⁻¹.[1]

  • C=N and C=C Vibrations: The C=N stretching of the isoxazole ring and the C=C stretching of the aromatic ring will appear in the 1650-1450 cm⁻¹ region.

  • C-F Vibration: A strong absorption band corresponding to the C-F stretching vibration is expected in the 1250-1000 cm⁻¹ region.

  • C-O and N-O Vibrations: The C-O and N-O stretching vibrations of the isoxazole ring will also appear in the fingerprint region (below 1300 cm⁻¹).

Table 3: Characteristic FT-IR Absorption Frequencies

Functional GroupVibration TypeExpected Frequency (cm⁻¹)
Primary AmineN-H Stretch (asymmetric & symmetric)3400 - 3250 (two bands)
Primary AmineN-H Bend1650 - 1580
Aromatic/HeterocycleC=C and C=N Stretch1650 - 1450
FluoroaromaticC-F Stretch1250 - 1000 (strong)
IsoxazoleC-O, N-O Stretch~1200 - 1000

Experimental Protocol: FT-IR Data Acquisition

  • Sample Preparation:

    • Solid (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

  • Sample Spectrum: Place the sample in the IR beam path and record the spectrum.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

  • Molecular Ion Peak ([M]⁺ or [M+H]⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the exact mass of the molecule. For 3-(2-Fluorophenyl)-1,2-oxazol-5-amine (C₉H₇FN₂O), the expected monoisotopic mass is approximately 178.05 g/mol .[4] Depending on the ionization technique (e.g., Electrospray Ionization - ESI), the protonated molecule [M+H]⁺ at m/z 179.06 would be observed.

  • Fragmentation Pattern: The fragmentation of the isoxazole ring is a key diagnostic feature. Common fragmentation pathways for isoxazoles involve cleavage of the N-O bond, which is the weakest bond in the ring.[5] Subsequent losses of small molecules like CO, HCN, and fragments from the substituent groups can be expected.[6] The presence of the fluorophenyl group will also influence the fragmentation, potentially leading to ions corresponding to the fluorophenyl moiety.

Diagram: Predicted Mass Spectrometry Fragmentation

fragmentation M [C9H7FN2O]+• m/z 178 F1 [C8H6FN]+• Loss of NCO M->F1 - NCO F2 [C7H4F]+• Loss of CH2N2 M->F2 - CH2N2 F3 [C6H4F]+• Fluorophenyl Cation F1->F3 - C2H2

Sources

Exploratory

A Guide to the Synthesis and Application of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine: A Key Intermediate in Modern Chemistry

Abstract This technical guide provides an in-depth exploration of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine, a pivotal chemical intermediate. While not a final product in itself, its unique structural combination of a fluori...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine, a pivotal chemical intermediate. While not a final product in itself, its unique structural combination of a fluorinated phenyl ring and a reactive isoxazole amine makes it an exceptionally valuable building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This document details a robust synthetic pathway, provides mechanistic insights into the reaction, outlines a detailed experimental protocol, and discusses the compound's application in the development of higher-order chemical entities. The content is tailored for researchers, chemists, and professionals in drug development who require a practical, scientifically grounded understanding of this versatile compound.

Introduction: The Strategic Importance of the Isoxazole Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The 1,2-oxazole (isoxazole) ring is one such scaffold. Its five-membered heterocyclic structure is planar, aromatic, and rich in heteroatoms, making it capable of participating in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are critical for molecular recognition in biological systems.

The subject of this guide, 3-(2-Fluorophenyl)-1,2-oxazol-5-amine, combines this privileged isoxazole core with two other strategically important features:

  • The 5-Amino Group: This primary amine serves as a versatile synthetic handle. It is a potent nucleophile, readily participating in a wide array of chemical transformations such as acylation, sulfonylation, and reductive amination, allowing for the facile introduction of diverse functional groups and the construction of larger, more complex molecules.

  • The 2-Fluorophenyl Moiety: The incorporation of fluorine into drug candidates is a cornerstone of modern pharmaceutical design.[1] A fluorine atom at the ortho position of the phenyl ring can profoundly influence the molecule's properties by altering its lipophilicity, metabolic stability (by blocking sites of oxidative metabolism), and binding affinity through unique electronic interactions.

Consequently, 3-(2-Fluorophenyl)-1,2-oxazol-5-amine represents a highly valuable starting material, pre-packaged with features designed to accelerate the discovery and development of novel, high-performance molecules.

Synthesis and Mechanistic Analysis

The most direct and widely adopted method for synthesizing 3-aryl-1,2-oxazol-5-amines is the cyclocondensation of an aryl-substituted β-ketonitrile with hydroxylamine. This transformation is efficient, reliable, and proceeds through a well-understood mechanism.

Overall Synthetic Pathway

The synthesis is a two-step process starting from commercially available materials: 2-fluorobenzonitrile and ethyl acetate. The first step is a Claisen condensation to form the key β-ketonitrile intermediate, which is then cyclized in the second step.

G A 2-Fluorobenzonitrile + Ethyl Acetate B Step 1: Claisen Condensation Base (e.g., NaOEt) A->B C Intermediate: 2-Fluorobenzoylacetonitrile B->C D Step 2: Cyclocondensation Hydroxylamine (NH2OH·HCl) C->D E Final Product: 3-(2-Fluorophenyl)-1,2-oxazol-5-amine D->E

Caption: High-level workflow for the synthesis of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine.

Mechanistic Insights & Causality

Step 1: Formation of 2-Fluorobenzoylacetonitrile

This reaction is a base-mediated Claisen condensation. A strong base, such as sodium ethoxide (NaOEt), is required to deprotonate the α-carbon of ethyl acetate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbon of the nitrile group in 2-fluorobenzonitrile. The choice of sodium ethoxide is logical and cost-effective, particularly when ethyl acetate is the ester, as it avoids transesterification side reactions. The reaction is typically performed in an anhydrous solvent like ethanol or THF to prevent quenching of the base and enolate. An acidic workup protonates the intermediate to yield the final β-ketonitrile.

Step 2: Cyclocondensation with Hydroxylamine

This is the key ring-forming step. Hydroxylamine (NH₂OH) is a bifunctional reagent containing both a nucleophilic amine and a nucleophilic hydroxyl group. The reaction proceeds as follows:

  • Nucleophilic Attack: The amino group of hydroxylamine attacks one of the carbonyl carbons of the β-ketonitrile (which exists in tautomeric equilibrium).

  • Condensation & Dehydration: An intermediate oxime is formed.

  • Intramolecular Cyclization: The hydroxyl group of the oxime then attacks the nitrile carbon. This intramolecular attack is entropically favored and drives the reaction forward.

  • Tautomerization: A final tautomerization of the imine to the more stable aromatic amine yields the 3-(2-Fluorophenyl)-1,2-oxazol-5-amine product.

The reaction is often carried out under mildly basic or neutral conditions to ensure the hydroxylamine is in its free base form for nucleophilic attack.

Detailed Experimental Protocol

This protocol is a representative synthesis based on established chemical principles for this class of compounds. Researchers should perform their own risk assessment and optimization.

Part A: Synthesis of 2-Fluorobenzoylacetonitrile

  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.

  • Reagents: Add sodium ethoxide (1.1 eq) to anhydrous ethanol (200 mL) in the flask and stir to dissolve.

  • Addition: In the dropping funnel, prepare a mixture of 2-fluorobenzonitrile (1.0 eq) and ethyl acetate (1.2 eq). Add this mixture dropwise to the stirred sodium ethoxide solution over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction to room temperature and pour it slowly into ice-cold 1M hydrochloric acid (HCl) to neutralize the base and precipitate the product.

  • Isolation: Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield crude 2-fluorobenzoylacetonitrile. This intermediate can be used in the next step without further purification or can be recrystallized from ethanol/water.

Part B: Synthesis of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude 2-fluorobenzoylacetonitrile (1.0 eq) from Part A in ethanol (150 mL).

  • Reagents: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) and sodium acetate (NaOAc, 1.6 eq) to the solution. The sodium acetate acts as a base to generate free hydroxylamine in situ.

  • Reaction: Heat the mixture to reflux for 3-5 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume by approximately two-thirds using a rotary evaporator.

  • Isolation: Pour the concentrated mixture into cold water. The product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane or ethyl acetate/hexane) to yield pure 3-(2-Fluorophenyl)-1,2-oxazol-5-amine.

Characterization and Data Summary

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The data should be consistent with the expected structure.

PropertyValue
Molecular Formula C₉H₇FN₂O
Molecular Weight 178.17 g/mol
Appearance Off-white to pale yellow solid (typical)
CAS Number 182059-73-0 (verify with supplier)

Applications in Drug Discovery & Development

The true value of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine lies in its role as a versatile intermediate. The 5-amino group is a launchpad for building molecular complexity. For instance, it is a common building block in the synthesis of kinase inhibitors, a major class of anti-cancer drugs.

Exemplary Application: Synthesis of a Kinase Inhibitor Scaffold

Many kinase inhibitors feature a "hinge-binding" motif, often a heterocyclic core that forms hydrogen bonds with the protein's backbone. The 5-amino group of our title compound can be acylated with a substituted benzoic acid to create an amide linkage, a common feature in such inhibitors.

G A 3-(2-Fluorophenyl)-1,2-oxazol-5-amine B Amide Coupling (R-COOH, Coupling Agent e.g., HATU) A->B R-COOH C N-(3-(2-fluorophenyl)-1,2-oxazol-5-yl)benzamide (Kinase Inhibitor Scaffold) B->C D Further Functionalization (e.g., Suzuki, Buchwald-Hartwig couplings) C->D E Final Biologically Active Molecule D->E

Caption: Role as an intermediate in constructing advanced pharmaceutical scaffolds.

This transformation creates a more complex molecule where the isoxazole can act as a central scaffold, the fluorophenyl group can occupy a hydrophobic pocket, and the newly introduced "R" group can be tailored to target specific sub-pockets of the enzyme's active site. Such derivatives have been explored in patents for various therapeutic areas.[2]

Conclusion

3-(2-Fluorophenyl)-1,2-oxazol-5-amine is a prime example of a non-obvious but critical component in the toolbox of the modern medicinal and process chemist. Its synthesis from readily available starting materials is robust and scalable. The strategic placement of a reactive amine handle and a metabolically stabilizing fluorine atom on a privileged isoxazole scaffold makes it an exceptionally efficient and high-value intermediate. Understanding its synthesis and reactive potential allows research and development teams to accelerate the design and construction of novel, complex, and potentially life-changing molecules.

References

  • CN100409748C - Substituted phenyl-isoxazole herbicide - Google Patents.
  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - Frontiers. Available at: [Link]

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Foundational

Unlocking the Therapeutic Potential of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine: A Technical Guide to Target Identification and Validation

Distribution: For Drug Discovery and Development Professionals Abstract This technical guide delineates a comprehensive strategy for the elucidation of potential therapeutic targets for the novel compound, 3-(2-Fluorophe...

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Drug Discovery and Development Professionals

Abstract

This technical guide delineates a comprehensive strategy for the elucidation of potential therapeutic targets for the novel compound, 3-(2-Fluorophenyl)-1,2-oxazol-5-amine. While direct biological data for this specific molecule is nascent, its structural motifs—a fluorinated phenyl ring coupled with a 5-amino-isoxazole core—are prevalent in a multitude of bioactive agents. Isoxazole derivatives are known to possess a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and central nervous system (CNS) modulatory effects.[1][2][3][4] This document, therefore, serves as a roadmap for researchers, providing a logical framework and detailed experimental protocols to systematically investigate and validate the therapeutic promise of this compound. We will explore potential target classes based on established structure-activity relationships of analogous compounds and outline a rigorous, multi-pronged approach to target identification and validation.

Introduction: Deconstructing the Molecule for Mechanistic Clues

The chemical architecture of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine presents several key features that inform our investigative direction. The isoxazole ring is a versatile scaffold in medicinal chemistry, known for its ability to engage in various biological interactions.[2] The 5-amino substituent can act as a crucial hydrogen bond donor, potentially anchoring the molecule within the active site of a target protein. Furthermore, the presence of a 2-fluorophenyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity, often through specific electronic and steric interactions.[5] Our strategy, therefore, is to leverage this structural information to probe for activity in therapeutic areas where similar isoxazole-containing compounds have shown promise.

Proposed Therapeutic Arenas and Primary Target Classes

Based on the extensive literature on isoxazole derivatives, we will focus our initial investigations on three key therapeutic areas: Oncology, Inflammation, and Central Nervous System (CNS) disorders.

Oncology: Probing Anti-Proliferative and Pro-Apoptotic Pathways

Numerous isoxazole-containing molecules have demonstrated potent anticancer activities.[1][6] The proposed mechanisms often involve the modulation of key signaling pathways that regulate cell growth, proliferation, and apoptosis.

Potential Molecular Targets:

  • Protein Kinases: Many isoxazole derivatives function as kinase inhibitors. The 5-amino-isoxazole core can mimic the hinge-binding motif of ATP, making it a privileged scaffold for targeting the ATP-binding pocket of various kinases.

  • Histone Deacetylases (HDACs): Some fluorinated aromatic compounds have shown HDAC inhibitory activity, suggesting a potential epigenetic mechanism of action.[7]

  • Apoptosis Regulators: The compound may directly or indirectly influence the expression and activity of proteins involved in the apoptotic cascade, such as caspases.

Experimental Workflow for Oncology Target Validation:

G cluster_0 Kinase Target Validation A Initial Screening: Human Cancer Cell Line Panel (e.g., NCI-60) B Determine GI50, TGI, and LC50 A->B C Kinase Inhibition Profiling: Broad-spectrum kinase panel (e.g., DiscoverX, Reaction Biology) B->C H Apoptosis Assays: Caspase-Glo®, Annexin V staining B->H I HDAC Activity Assay B->I D Identify primary kinase targets C->D E In vitro Kinase Assays: Determine IC50 for lead kinase targets D->E F Cell-based Target Engagement Assays: (e.g., NanoBRET™, CETSA®) E->F G Western Blot Analysis: Phospho-protein levels of downstream kinase substrates F->G

Figure 1: Workflow for Oncology Target Identification.

Detailed Protocol: In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine against a specific kinase identified in the initial screen.

  • Materials: Recombinant human kinase, corresponding substrate peptide, ATP, kinase buffer, 3-(2-Fluorophenyl)-1,2-oxazol-5-amine, positive control inhibitor (e.g., Staurosporine), ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure: a. Prepare a serial dilution of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine in DMSO, followed by dilution in kinase buffer. b. In a 96-well plate, add the kinase, substrate, and test compound or control. c. Initiate the kinase reaction by adding ATP. Incubate at 30°C for 1 hour. d. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer. e. Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Inflammation and Immunology: Targeting Key Mediators

The isoxazole scaffold is present in several anti-inflammatory drugs.[3] These compounds often act by inhibiting enzymes involved in the inflammatory cascade or by modulating the immune response.

Potential Molecular Targets:

  • Cyclooxygenase (COX) Enzymes (COX-1 and COX-2): Inhibition of COX enzymes is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). Some isoxazole derivatives have shown selective COX-1 inhibition.[1]

  • 5-Lipoxygenase (5-LOX): This enzyme is involved in the synthesis of leukotrienes, which are potent inflammatory mediators.

  • MAP Kinases (e.g., p38α): The p38 MAP kinase pathway plays a crucial role in the production of pro-inflammatory cytokines.

Signaling Pathway: Arachidonic Acid Metabolism

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation

Figure 2: Simplified Arachidonic Acid Pathway.

Detailed Protocol: COX-1/COX-2 Inhibition Assay

  • Objective: To assess the inhibitory activity of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine on COX-1 and COX-2 enzymes.

  • Materials: Ovine COX-1 or human recombinant COX-2, arachidonic acid, colorimetric COX inhibitor screening assay kit (Cayman Chemical).

  • Procedure: a. Add assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate. b. Add the test compound or a known COX inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2). c. Incubate for 10 minutes at 37°C. d. Initiate the reaction by adding arachidonic acid. e. Incubate for an additional 2 minutes. f. Add a saturated stannous chloride solution to stop the reaction and develop the color. g. Measure the absorbance at 590 nm. h. Calculate the percentage of inhibition and determine the IC50 value.

Central Nervous System: Modulating Neurological Targets

The inclusion of a fluorophenyl group often directs compounds towards CNS targets.[8] Isoxazole derivatives have been investigated for a range of neurological conditions, including pain, depression, and neurodegenerative diseases.[1]

Potential Molecular Targets:

  • Monoamine Oxidase (MAO-A and MAO-B): These enzymes are involved in the metabolism of neurotransmitters. Inhibition of MAO is a therapeutic strategy for depression and Parkinson's disease. Pyrazole derivatives with a fluorophenyl group have shown MAO inhibitory activity.[9]

  • Serotonin Receptors (e.g., 5-HT2A): Modulation of serotonin receptors is a key mechanism for many antipsychotic and antidepressant drugs.[8]

  • Sigma Receptors (σ1 and σ2): These receptors are implicated in a variety of neurological functions and are targets for novel therapeutics for neurodegenerative diseases and substance abuse disorders.[10][11][12]

Experimental Workflow for CNS Target Validation:

G A Initial Screening: Radioligand Binding Assays for CNS targets (e.g., Eurofins Cerep Panel) B Identify high-affinity targets A->B C MAO-A/B Inhibition Assay B->C D Functional Receptor Assays: (e.g., Calcium mobilization, cAMP measurement) B->D E In vivo Behavioral Models: (e.g., Forced Swim Test for antidepressant-like effects, Prepulse Inhibition for antipsychotic-like effects) C->E D->E

Figure 3: Workflow for CNS Target Identification.

Detailed Protocol: MAO-A/B Inhibition Assay

  • Objective: To determine the inhibitory potency and selectivity of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine against MAO-A and MAO-B.

  • Materials: Recombinant human MAO-A and MAO-B, MAO substrate (e.g., kynuramine), MAO buffer, test compound, known inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B).

  • Procedure: a. Pre-incubate the MAO enzyme with serial dilutions of the test compound or control inhibitor in a 96-well plate for 15 minutes at 37°C. b. Initiate the reaction by adding the MAO substrate. c. Incubate for 30 minutes at 37°C. d. Stop the reaction by adding a stop solution (e.g., NaOH). e. Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation of 320 nm and an emission of 405 nm. f. Calculate the percentage of inhibition and determine the IC50 values for both MAO-A and MAO-B to assess selectivity.

Quantitative Data Summary

The following table should be populated with experimental data as it is generated to provide a clear, comparative overview of the compound's activity profile.

Target ClassSpecific TargetAssay TypeEndpoint (IC50/EC50/Ki)
Oncology Kinase XIn vitro Kinase Assay
HDACHDAC Activity Assay
Cancer Cell Line YCell Proliferation AssayGI50
Inflammation COX-1Enzymatic AssayIC50
COX-2Enzymatic AssayIC50
5-LOXEnzymatic AssayIC50
CNS MAO-AEnzymatic AssayIC50
MAO-BEnzymatic AssayIC50
5-HT2A ReceptorRadioligand BindingKi
5-HT2A ReceptorFunctional AssayEC50/IC50

Concluding Remarks and Future Directions

This guide provides a structured and scientifically rigorous framework for the initial characterization of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine. The proposed experimental workflows are designed to efficiently identify and validate potential therapeutic targets across key disease areas where isoxazole derivatives have historically shown promise. Positive results in any of these assays will necessitate further investigation, including secondary screening, lead optimization, and in vivo efficacy studies in relevant animal models. By systematically following this roadmap, we can effectively unlock the therapeutic potential of this novel chemical entity and pave the way for its development as a next-generation therapeutic agent.

References

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (URL: )
  • Isoxazole ring as a useful scaffold in a search for new therapeutic agents - PubMed. (URL: [Link])

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (URL: )
  • Isoxazole Derivatives as Regulators of Immune Functions - PMC - NIH. (URL: [Link])

  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (URL: [Link])

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed. (URL: [Link])

  • one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ - Asian Journal of Research in Chemistry and Pharmaceutical Sciences (AJRCPS). (URL: [Link])

  • EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES - ResearchGate. (URL: [Link])

  • 5-Amino-3-phenylisoxazole | C9H8N2O | CID 261201 - PubChem - NIH. (URL: [Link])

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC - NIH. (URL: [Link])

  • Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives - PubMed Central. (URL: [Link])

  • Synthesis and Pharmacological Evaluation of 6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a Cocaine Antagonist, in Rodents - PMC - PubMed Central. (URL: [Link])

  • 3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-amine - Amerigo Scientific. (URL: [Link])

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed. (URL: [Link])

  • Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro - PubMed. (URL: [Link])

  • Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity. (URL: [Link])

  • Synthesis and Monoamine Oxidase Inhibitory Activities of Some 3-(4-fluorophenyl)-5-aryl-n-substituted-4,5-dihydro-(1H)-pyrazole-1-carbothioamide Derivatives - PubMed. (URL: [Link])

  • Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate - PubMed. (URL: [Link])

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH. (URL: [Link])

  • 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens - PMC - NIH. (URL: [Link])

  • Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents - MDPI. (URL: [Link])

  • 3-(4-fluorophenyl)-1,2-oxazol-5-amine - PubChemLite. (URL: [Link])

  • Synthesis and pharmacological evaluation of 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a cocaine antagonist, in rodents - PubMed. (URL: [Link])

  • 3-(3-Chloro-2-fluorophenyl)-1,2-oxazol-5-amine - PubChem. (URL: [Link])

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  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine - MDPI. (URL: [Link])

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (URL: [Link])

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - MDPI. (URL: [Link])

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Exploratory

The Structure-Activity Relationship of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine Analogs: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged 3-Aryl-1,2-oxazol-5-amine Scaffold The 1,2-oxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry. Its unique electronic properties and abil...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 3-Aryl-1,2-oxazol-5-amine Scaffold

The 1,2-oxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have rendered it a "privileged scaffold" in the design of a multitude of biologically active agents. Compounds incorporating the isoxazole moiety have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1] The 3-aryl-1,2-oxazol-5-amine core, in particular, offers a versatile platform for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The strategic placement of a phenyl group at the 3-position and an amino group at the 5-position provides two key vectors for diversification, allowing for a systematic exploration of the structure-activity relationship (SAR).

This technical guide will delve into the nuanced SAR of a specific subclass of these compounds: the 3-(2-fluorophenyl)-1,2-oxazol-5-amine analogs. The introduction of a fluorine atom at the ortho position of the phenyl ring is a common tactic in modern drug design, often employed to modulate metabolic stability, binding affinity, and membrane permeability. By synthesizing insights from studies on structurally related isoxazole derivatives, this document aims to provide a comprehensive framework for researchers and drug development professionals engaged in the exploration of this promising chemical space.

Core Structural Elements and Their Influence on Biological Activity

The biological activity of 3-(2-fluorophenyl)-1,2-oxazol-5-amine analogs is intrinsically linked to the interplay of its three core components: the 1,2-oxazole ring, the 3-(2-fluorophenyl) substituent, and the 5-amino group. Understanding the contribution of each of these fragments is paramount to designing novel derivatives with enhanced potency and selectivity.

The 1,2-Oxazole Core: A Versatile Anchor

The isoxazole ring system is not merely a passive linker but an active contributor to the pharmacophoric profile of the molecule. Its key attributes include:

  • Hydrogen Bonding Capacity: The nitrogen atom of the isoxazole ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring the ligand within the active site of a biological target.

  • Dipole Moment: The inherent dipole moment of the isoxazole ring can influence long-range interactions with polar residues in a protein binding pocket.

  • Metabolic Stability: The aromatic nature of the isoxazole ring generally imparts a degree of metabolic stability, a desirable feature in drug candidates.

The 3-(2-Fluorophenyl) Group: Modulator of Potency and Selectivity

The substitution pattern on the phenyl ring at the 3-position of the isoxazole is a critical determinant of biological activity. The presence of a fluorine atom at the ortho position can have profound effects:

  • Conformational Restriction: The fluorine atom can induce a conformational bias in the orientation of the phenyl ring relative to the isoxazole core. This can pre-organize the molecule into a bioactive conformation, thereby enhancing binding affinity.

  • Altered Electronic Properties: As a highly electronegative atom, fluorine can modulate the electronic landscape of the phenyl ring, influencing its ability to participate in pi-stacking or cation-pi interactions.

  • Metabolic Blocking: The C-F bond is exceptionally strong and resistant to metabolic cleavage. Placing a fluorine atom at a potential site of metabolism can enhance the pharmacokinetic profile of the compound.

While direct SAR studies on 3-(2-fluorophenyl)-1,2-oxazol-5-amine are limited, research on related fluorinated aryl-isoxazole derivatives has shown that the position and number of fluorine substituents can significantly impact activity. For instance, in a series of fluorophenyl-isoxazole-carboxamides, the substitution pattern on the phenyl ring was found to be crucial for their antioxidant and enzymatic inhibitory activities.[1]

The 5-Amino Group: The Gateway to Diversification

The primary amino group at the 5-position of the isoxazole ring is a versatile chemical handle that allows for the introduction of a wide range of substituents. This position is frequently exploited to modulate the compound's physicochemical properties and to explore interactions with specific sub-pockets of the target protein. Common modifications at this position include the formation of amides, ureas, and sulfonamides.

The nature of the substituent at the 5-amino position can dramatically influence the biological activity. For example, in the development of anti-malarial compounds, the introduction of phenylurea substituents at the 2-amino position of a pyrimidine core was found to be critical for activity.[2] This highlights the importance of exploring a diverse range of functionalities at the amino group of the 3-(2-fluorophenyl)-1,2-oxazol-5-amine scaffold.

Hypothesized Structure-Activity Relationship Landscape

Based on the analysis of structurally related compounds, a hypothetical SAR landscape for 3-(2-fluorophenyl)-1,2-oxazol-5-amine analogs can be proposed. This landscape serves as a predictive tool to guide the design of new derivatives with improved biological profiles.

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// Core Scaffold Core [label="3-(2-Fluorophenyl)-1,2-oxazol-5-amine", pos="0,0!", fillcolor="#F1F3F4", fontcolor="#202124"];

// Modifications at the 5-Amino Position Substituent_5 [label="Modifications at 5-NH2", pos="-3,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Urea [label="Urea Derivatives", pos="-5,3!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amide [label="Amide Derivatives", pos="-4,1!", fillcolor="#FBBC05", fontcolor="#202124"]; Sulfonamide [label="Sulfonamide Derivatives", pos="-2,3!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Modifications at the 2-Fluorophenyl Ring Substituent_3 [label="Modifications at 2-Fluorophenyl Ring", pos="3,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Additional_Subst [label="Additional Substituents", pos="5,3!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Positional_Isomers [label="Positional Isomers (3-F, 4-F)", pos="4,1!", fillcolor="#FBBC05", fontcolor="#202124"]; Bioisosteres [label="Bioisosteric Replacements", pos="2,3!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Biological Activity Activity [label="Biological Activity", pos="0,-3!", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections Core -- Substituent_5 [label="Key for Diversification"]; Substituent_5 -- Urea; Substituent_5 -- Amide; Substituent_5 -- Sulfonamide;

Core -- Substituent_3 [label="Fine-tuning Potency"]; Substituent_3 -- Additional_Subst; Substituent_3 -- Positional_Isomers; Substituent_3 -- Bioisosteres;

Urea -- Activity; Amide -- Activity; Sulfonamide -- Activity; Additional_Subst -- Activity; Positional_Isomers -- Activity; Bioisosteres -- Activity; } doto Caption: Hypothesized SAR landscape for 3-(2-fluorophenyl)-1,2-oxazol-5-amine analogs.

Experimental Protocols: Synthesis and Biological Evaluation

The synthesis of 3-(2-fluorophenyl)-1,2-oxazol-5-amine analogs can be achieved through established synthetic routes. A general and efficient method for the preparation of the 5-amino-3-phenylisoxazole core involves a one-pot multi-component reaction.

Protocol 1: Synthesis of 5-Amino-3-phenylisoxazole-4-carbonitrile Derivatives

This protocol is adapted from a reported synthesis of related 5-amino-3-phenylisoxazole derivatives and can be modified for the synthesis of the target scaffold.[3]

Materials:

  • Substituted aromatic aldehyde (e.g., 2-fluorobenzaldehyde)

  • Malononitrile

  • Hydroxylamine hydrochloride

  • Lewis acid catalyst (e.g., ceric ammonium sulfate)

  • Ethanol

Procedure:

  • To a solution of malononitrile (1 mmol) and the substituted aromatic aldehyde (1.2 mmol) in ethanol (30 mL) in a 50 mL round-bottom flask, add hydroxylamine hydrochloride (1 mmol).

  • Fit the flask with a condenser and place it on a magnetic stirrer.

  • Slowly add a catalytic amount of ceric ammonium sulfate (2 mmol) to the reaction mixture.

  • Stir the reaction mixture vigorously at reflux for 5 hours.

  • Monitor the progress of the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and collect the precipitated solid by filtration.

  • Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to afford the purified product.

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Reactants [label="2-Fluorobenzaldehyde\nMalononitrile\nHydroxylamine HCl"]; Catalyst [label="Ceric Ammonium Sulfate\nEthanol, Reflux"]; Reaction [label="One-Pot Reaction", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\nFiltration"]; Purification [label="Recrystallization"]; Product [label="3-(2-Fluorophenyl)-1,2-oxazol-5-amine\n(or derivative)", shape= Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Reactants -> Reaction; Catalyst -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } doto Caption: General workflow for the synthesis of 3-(2-fluorophenyl)-1,2-oxazol-5-amine analogs.

Biological Evaluation

The biological evaluation of the synthesized analogs will depend on the therapeutic target of interest. Given the broad spectrum of activities reported for isoxazole derivatives, a panel of assays is often employed for initial screening.

Anticancer Activity:

The antiproliferative activity of the compounds can be assessed against a panel of human cancer cell lines using the MTT assay.[4]

Kinase Inhibitory Activity:

Many isoxazole derivatives have been identified as kinase inhibitors. The inhibitory activity of the synthesized compounds can be evaluated against a panel of relevant kinases using in vitro kinase assays.

Data Presentation: A Comparative Analysis

To facilitate the analysis of SAR, it is crucial to present the data in a clear and concise manner. A tabular format is ideal for comparing the structures of the analogs with their corresponding biological activities.

Compound IDR1 (at 5-amino)R2 (at Phenyl Ring)Biological Activity (IC50, µM)
1a -H2-F
1b -C(O)CH32-F
1c -C(O)NHPh2-F
2a -H3-F
2b -H4-F
3a -C(O)NHPh2,4-diF

Note: The biological activity data in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The 3-(2-fluorophenyl)-1,2-oxazol-5-amine scaffold represents a promising starting point for the development of novel therapeutic agents. While direct and comprehensive SAR studies on this specific class of compounds are not yet widely available, the analysis of structurally related molecules provides valuable insights to guide future research. The strategic modification of the 5-amino group and the 2-fluorophenyl ring is likely to yield analogs with enhanced potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Systematic SAR Exploration: A focused library of analogs should be synthesized to systematically probe the effects of various substituents at the 5-amino and 2-fluorophenyl positions.

  • Target Identification: For compounds exhibiting interesting biological activity, target identification and mechanism of action studies will be crucial for further development.

  • In Vivo Evaluation: Promising candidates identified from in vitro screening should be advanced to in vivo models to assess their efficacy and safety.

By leveraging the principles of medicinal chemistry and a systematic approach to SAR, the full therapeutic potential of 3-(2-fluorophenyl)-1,2-oxazol-5-amine analogs can be unlocked.

References

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Structure–activity relationship of isoxazole derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. (2023, July 20). ACS Omega. Retrieved January 14, 2026, from [Link]

  • Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. (n.d.). Asian Journal of Research in Chemistry and Pharmaceutical Sciences (AJRCPS). Retrieved January 14, 2026, from [Link]

  • Synthesis and Characterization of New Thiourea and Urea Derivatives of 6-Fluoro-3-(piperidin-4-yl)benzo[d] Isoxazole: In vitro Antimicrobial and Antioxidant Activity. (2025, August 10). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

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Foundational

Whitepaper: A Senior Application Scientist's Guide to the In Silico Modeling of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine Interactions

Authored For: Drug Development Professionals, Computational Chemists, and Biomedical Researchers Abstract: This technical guide provides a comprehensive, field-proven workflow for characterizing the molecular interaction...

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Drug Development Professionals, Computational Chemists, and Biomedical Researchers Abstract: This technical guide provides a comprehensive, field-proven workflow for characterizing the molecular interactions of the novel compound 3-(2-Fluorophenyl)-1,2-oxazol-5-amine using advanced in silico modeling techniques. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind critical decisions in the computational pipeline, from target selection to the calculation of binding free energies. We present a self-validating protocol that integrates molecular docking, extensive molecular dynamics (MD) simulations, and end-point free energy calculations. The methodologies are detailed in a step-by-step format, designed for practical application by researchers in the field. All protocols are grounded in authoritative literature and best practices, ensuring scientific integrity and reproducibility.

Section 1: Strategic Framework for In Silico Characterization

The journey from a chemical structure to a validated drug candidate is complex and resource-intensive. In silico modeling provides a powerful, cost-effective paradigm to predict, rationalize, and refine molecular interactions at an atomic level, thereby accelerating the drug discovery pipeline.[1][2][3] The subject of this guide, 3-(2-Fluorophenyl)-1,2-oxazol-5-amine, is a small molecule featuring an oxazole scaffold. This moiety is present in numerous compounds with a wide range of biological activities, including anti-inflammatory and anticancer properties.[4]

Given the absence of established targets for this specific analogue, our first task is to select a biologically relevant and well-characterized receptor to demonstrate a robust and broadly applicable modeling workflow. Oxazole and the structurally related isoxazole derivatives have been investigated as inhibitors of the Cyclooxygenase-2 (COX-2) enzyme, a key player in inflammation and cancer pathways.[5][6][7][8] Therefore, for the purpose of this guide, we will model the interactions of our ligand with human COX-2. This provides a validated context to illustrate a workflow that is transferable to other protein targets.

Our comprehensive approach follows a logical progression from initial binding pose prediction to a dynamic analysis of the protein-ligand complex.

Overall In Silico Workflow

The following diagram outlines the multi-stage workflow that forms the core of this technical guide. Each stage is designed to build upon the last, providing an increasingly refined understanding of the molecular interaction.

G cluster_0 Phase 1: System Preparation cluster_1 Phase 2: Binding Pose Prediction cluster_2 Phase 3: Dynamic Refinement & Stability cluster_3 Phase 4: Quantitative Analysis PDB Target Identification (e.g., COX-2 from PDB) LigandPrep Ligand Preparation (3D Structure & Parametrization) Docking Molecular Docking (Pose Generation & Scoring) PDB->Docking Prepared Receptor LigandPrep->Docking Parametrized Ligand MD_Setup System Building (Solvation & Ionization) Docking->MD_Setup Best Pose Complex MD_Sim Molecular Dynamics Simulation (Minimization, Equilibration, Production) MD_Setup->MD_Sim BFE Binding Free Energy Calculation (MM/GBSA or MM/PBSA) MD_Sim->BFE Production Trajectory Traj_Analysis Trajectory Analysis (RMSD, RMSF, Interactions) MD_Sim->Traj_Analysis Production Trajectory

Caption: High-level workflow for in silico characterization.

Section 2: Pre-simulation Setup: The Foundation of Accuracy

The adage "garbage in, garbage out" is particularly resonant in computational chemistry. The validity of any simulation is contingent upon the meticulous preparation of the starting molecular structures. This phase involves preparing both the protein receptor and the small molecule ligand.

Receptor Preparation

The goal of receptor preparation is to transform a static experimental structure into a simulation-ready model.

Protocol 2.1: Receptor Preparation Workflow

  • Structure Acquisition: Download the 3D crystal structure of the target protein, human COX-2, from a public repository like the RCSB Protein Data Bank (PDB).[9][10][11][12][13] For this example, we select a high-resolution structure (e.g., PDB ID: 5KIR).

  • Initial Cleaning: The raw PDB file often contains non-essential molecules such as crystallization agents, co-solvents, and multiple protein chains.

    • Action: Using a molecular visualization tool like UCSF Chimera or VMD[14][15], remove all water molecules and any co-crystallized ligands or ions not essential for structural integrity or the catalytic mechanism. Retain only the primary protein chain(s) of interest.

    • Causality: Non-essential molecules add unnecessary computational complexity and can interfere with ligand docking if they occupy the binding site.

  • Structural Completion & Protonation: Experimental structures are often missing hydrogen atoms and may have incomplete side chains or loops.

    • Action: Use tools like the pdb2gmx module in GROMACS or built-in utilities in molecular modeling suites to add missing atoms.[16] Assign protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) based on a physiological pH of 7.4.

    • Causality: Correct protonation is critical for accurately modeling electrostatic interactions, particularly hydrogen bonds, which are principal drivers of molecular recognition.

  • Force Field Assignment: Select a force field to describe the potential energy of the protein atoms.

    • Action: For this protocol, we will use the CHARMM36m force field, which is well-validated for proteins.[17] The pdb2gmx tool in GROMACS can be used to generate the protein topology based on this force field.

    • Causality: The force field is the set of mathematical functions and parameters that define the physics of the system. An appropriate, modern force field is essential for a realistic simulation.

Ligand Preparation and Parametrization

Preparing a novel small molecule like 3-(2-Fluorophenyl)-1,2-oxazol-5-amine is more involved than protein preparation because its force field parameters are not pre-defined.

Protocol 2.2: Ligand Parametrization Workflow

  • Generate 3D Conformation:

    • Action: Draw the 2D structure of the ligand in a chemical editor and convert it to a 3D structure. Perform an initial geometry optimization using a quantum mechanics method (e.g., using Gaussian) or a fast molecular mechanics force field (e.g., MMFF94).

  • Assign Partial Charges:

    • Action: Calculate the partial atomic charges. A common and reliable method is the Restrained Electrostatic Potential (RESP) approach. This involves a quantum mechanics calculation followed by a fitting procedure.

    • Causality: The distribution of charge within the ligand dictates its electrostatic interactions with the protein and solvent. Accurate charges are paramount for predicting binding affinity.

  • Generate Force Field Parameters: For a novel ligand, we must generate parameters compatible with the protein force field (CHARMM36m).

    • Action: Use a parameterization server like the CGenFF (CHARMM General Force Field) server.[17] Upload the ligand's .mol2 file. The server will provide a topology file (.str or .prm) containing all necessary bond, angle, dihedral, and non-bonded parameters.

    • Causality: CGenFF is specifically designed to generate parameters for drug-like molecules that are compatible with the CHARMM protein force field, ensuring a consistent and balanced physical description of the entire system.[18] Any parameters with high penalty scores from the server should be carefully validated or refined.

Section 3: Molecular Docking: Predicting the Binding Hypothesis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[19][20] It is primarily used to generate a plausible binding hypothesis and rank potential ligands based on scoring functions.

Protocol 3.1: Molecular Docking with AutoDock Vina
  • Prepare Input Files:

    • Receptor: Convert the cleaned and protonated protein PDB file to the .pdbqt format using AutoDock Tools. This format includes partial charges and atom types.

    • Ligand: Convert the prepared ligand structure to the .pdbqt format.

  • Define the Search Space (Grid Box):

    • Action: Define a 3D grid box that encompasses the known active site of COX-2. The size and center of this box tell the docking algorithm where to search for a binding pose. This information is typically derived from the position of a co-crystallized inhibitor in a reference PDB structure.

    • Causality: A well-defined search space focuses the computational effort on the biologically relevant binding pocket, increasing efficiency and reducing the chance of finding irrelevant, low-energy poses on the protein surface.

  • Execute Docking:

    • Action: Run the docking simulation using a program like AutoDock Vina.[21] Vina will perform a stochastic search of the ligand's conformational and orientational space within the defined grid box.

    • Command Example: vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x 15.5 --center_y 20.2 --center_z 10.1 --size_x 25 --size_y 25 --size_z 25 --out output.pdbqt

  • Analyze Results:

    • Action: Vina will output several binding poses, ranked by a calculated binding affinity score (in kcal/mol). Analyze the top-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) with active site residues. Visualization with PyMOL or VMD is essential.[22][23]

    • Causality: The scoring function provides a rapid estimation of binding strength, but visual inspection is crucial to ensure the predicted interactions are chemically sensible and consistent with known structure-activity relationships of the target.

Docking Protocol Visualization

G prep_receptor Prepare Receptor (Add H, Assign Charges) -> protein.pdbqt run_vina Execute AutoDock Vina prep_receptor->run_vina prep_ligand Prepare Ligand (Generate 3D, Assign Charges) -> ligand.pdbqt prep_ligand->run_vina define_box Define Search Space (Grid Box over Active Site) define_box->run_vina analyze_poses Analyze Poses & Scores (Select Best Pose) run_vina->analyze_poses

Caption: Step-by-step molecular docking workflow.

Table 1: Representative Docking Results
Pose Rank Binding Affinity (kcal/mol)
1-9.5
2-9.2
3-8.9

Section 4: Molecular Dynamics (MD) Simulation: From Static Picture to Dynamic Reality

While docking provides a valuable static snapshot, biological reality is dynamic. MD simulations model the movement of every atom in the system over time by solving Newton's equations of motion.[24][[“]][26][27] This allows us to assess the stability of the docked pose, observe conformational changes, and explicitly account for the role of solvent.

We will use GROMACS, a highly efficient and popular MD engine.[28]

Protocol 4.1: GROMACS MD Simulation of the Protein-Ligand Complex

This protocol assumes the starting point is the top-ranked docked pose of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine in COX-2.

  • System Building:

    • Action: Merge the coordinate files for the protein and the parameterized ligand into a single complex. Define a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge) and fill it with explicit water molecules (e.g., TIP3P water model).

    • Causality: Explicit solvent is crucial for accurately modeling solvation effects and water-mediated interactions, which are often vital for binding.

  • Neutralization:

    • Action: Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system.

    • Causality: A net charge in the simulation box can lead to artifacts in the calculation of long-range electrostatics. Neutralizing the system is standard practice for a stable simulation.

  • Energy Minimization:

    • Action: Perform a steep descent energy minimization of the entire system.

    • Causality: The initial system setup may contain steric clashes or unfavorable geometries. Minimization relaxes the system to the nearest local energy minimum, ensuring a stable starting point for the dynamics.

  • Equilibration (NVT and NPT): This is a two-stage process to bring the system to the desired temperature and pressure.

    • NVT (Canonical Ensemble): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This is typically run for 100-200 picoseconds with position restraints on the protein and ligand heavy atoms.

    • NPT (Isothermal-Isobaric Ensemble): Bring the system to the target pressure (1 bar) while maintaining the target temperature. This is run for a longer period (e.g., 500-1000 picoseconds), again with position restraints on the solute.

    • Causality: Proper equilibration is the most critical step for a valid MD simulation.[[“]] The NVT phase stabilizes the temperature, while the NPT phase ensures the correct solvent density. The position restraints allow the solvent to equilibrate around the solute without disturbing the binding pose prematurely.

  • Production MD:

    • Action: Remove the position restraints and run the simulation for a substantial period (e.g., 100-500 nanoseconds). Save the coordinates (trajectory) at regular intervals (e.g., every 10 picoseconds).

    • Causality: This is the data-gathering phase of the simulation. The length of the simulation must be sufficient to sample the relevant conformational space of the protein-ligand complex and achieve convergence of key properties.

MD Simulation Workflow Visualization

G start Docked Protein-Ligand Complex solvate Define Box & Solvate (gmx editconf, gmx solvate) start->solvate ionize Add Ions to Neutralize (gmx genion) solvate->ionize minimize Energy Minimization (gmx grompp, gmx mdrun) ionize->minimize nvt NVT Equilibration (Constant Volume & Temperature) minimize->nvt npt NPT Equilibration (Constant Pressure & Temperature) nvt->npt production Production MD Run (Data Collection) npt->production

Sources

Exploratory

The Strategic Incorporation of Fluorine in Oxazole Scaffolds: A Technical Guide for Medicinal Chemists

Introduction: The Oxazole Moiety and the Fluorine Advantage in Drug Design The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry. Its uniqu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Moiety and the Fluorine Advantage in Drug Design

The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability have made it a cornerstone in the design of numerous therapeutic agents.[1] However, the relentless pursuit of enhanced pharmacological profiles—improved potency, selectivity, and pharmacokinetics—necessitates innovative molecular engineering strategies. Among these, the incorporation of fluorine stands out as a powerful tool for fine-tuning the properties of drug candidates.[2]

This technical guide provides an in-depth analysis of the synthesis, properties, and applications of fluorinated oxazole compounds in medicinal chemistry. We will explore the causal relationships behind the strategic placement of fluorine atoms on the oxazole core and its substituents, offering field-proven insights for researchers, scientists, and drug development professionals.

The Impact of Fluorination on the Physicochemical and Pharmacokinetic Properties of Oxazoles

The introduction of fluorine into an oxazole-containing molecule can profoundly alter its fundamental characteristics, influencing its journey from administration to target engagement. The high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond are key factors that drive these changes.[2][3]

Modulation of Physicochemical Properties

The strategic placement of fluorine can be used to meticulously adjust the acidity (pKa) and lipophilicity (logP/logD) of an oxazole-containing drug candidate. These parameters are critical for solubility, membrane permeability, and target binding.

  • Acidity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic centers. For the oxazole ring, which is weakly basic, fluorination of adjacent substituents can further decrease its basicity. This modulation is crucial for controlling the ionization state of the molecule at physiological pH, which in turn affects its solubility, cell penetration, and interaction with target proteins.[4]

  • Lipophilicity (logP/logD): The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, polyfluorinated groups like trifluoromethyl (CF3) often enhance it more significantly. This increased lipophilicity can improve a compound's ability to cross cellular membranes and the blood-brain barrier.[2] However, excessive lipophilicity can lead to poor solubility and increased off-target toxicity. Careful consideration of the position and extent of fluorination is therefore essential.

Table 1: Comparative Physicochemical Properties of Fluorinated vs. Non-Fluorinated Heterocyclic Analogs

Compound ClassNon-Fluorinated AnalogpKalogD @ pH 7.4Fluorinated AnalogpKalogD @ pH 7.4Reference
2-Thiopyridines2-(Methylthio)pyridine3.691.692-(Trifluoromethylthio)pyridine0.972.13[5]
2-Thiopyridines2-(Ethylthio)pyridine3.68-2-(2,2,2-Trifluoroethylthio)pyridine1.49-[5]

Note: Data for oxazole-specific analogs is limited in publicly available literature; this table presents data from a closely related nitrogen-containing heterocyclic system to illustrate the general principles.

Enhancement of Pharmacokinetic Profiles

A primary driver for incorporating fluorine into drug candidates is the improvement of their pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties.

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[6] By replacing a hydrogen atom at a known metabolic "soft spot" with fluorine, the metabolic stability of the compound can be dramatically increased. This leads to a longer half-life, reduced clearance, and improved oral bioavailability.[7][8]

  • Membrane Permeability: As mentioned, fluorination can increase lipophilicity, which generally enhances passive diffusion across biological membranes. This can lead to better absorption from the gastrointestinal tract and improved penetration into target tissues.[3]

Table 2: Impact of Fluorination on In Vitro Metabolic Stability

Compound/AnalogDescriptiont½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)SpeciesReference
UT-155Non-fluorinated indole12.35-Mouse[7]
32a4-Fluoro-indazole analog of UT-15525.02-Mouse[7]

Synthetic Strategies for Fluorinated Oxazoles

The synthesis of fluorinated oxazoles can be achieved through several established methods, primarily by employing fluorinated starting materials in classical oxazole-forming reactions.

Robinson-Gabriel Synthesis of Fluorinated Oxazoles

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[5][9] To synthesize a fluorinated oxazole via this route, a fluorinated 2-acylamino-ketone precursor is required.

Conceptual Workflow for Robinson-Gabriel Synthesis of a Fluorinated Oxazole:

G start Fluorinated Amine or Fluorinated Acyl Chloride precursor Fluorinated 2-Acylamino-ketone start->precursor Acylation cyclization Cyclodehydration (e.g., H2SO4, P2O5, or TFAA) precursor->cyclization product Fluorinated Oxazole cyclization->product

Caption: Robinson-Gabriel synthesis workflow for fluorinated oxazoles.

Experimental Protocol: Conceptual Robinson-Gabriel Synthesis of a 2-Aryl-5-(trifluoromethyl)oxazole

This is a conceptual protocol based on established Robinson-Gabriel principles.

  • Synthesis of the 2-Acylamino-ketone Precursor:

    • React a trifluoromethyl-containing ketone (e.g., 1,1,1-trifluoro-3-bromopropan-2-one) with the sodium salt of a primary amide (e.g., sodium benzamide) in a suitable solvent like DMF to yield N-(1,1,1-trifluoro-2-oxopropyl)benzamide.

  • Cyclodehydration:

    • Dissolve the N-(1,1,1-trifluoro-2-oxopropyl)benzamide in a suitable solvent (e.g., toluene).

    • Add a dehydrating agent such as phosphorus pentoxide (P₂O₅) or concentrated sulfuric acid (H₂SO₄). Trifluoroacetic anhydride (TFAA) has also been reported as an effective cyclodehydrating agent in some cases.[7]

    • Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and quench by carefully pouring it onto ice water.

    • Neutralize with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-phenyl-5-(trifluoromethyl)oxazole.

Van Leusen Synthesis of Fluorinated Oxazoles

The van Leusen oxazole synthesis is a powerful method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[10][11][12] To prepare a fluorinated oxazole, a fluorinated aldehyde is used as the key starting material.

Conceptual Workflow for Van Leusen Synthesis of a Fluorinated Oxazole:

G start Fluorinated Aldehyde reaction Base-mediated Condensation and Cyclization (e.g., K2CO3 in Methanol) start->reaction tosmic Tosylmethyl Isocyanide (TosMIC) tosmic->reaction product Fluorinated Oxazole reaction->product

Caption: Van Leusen synthesis workflow for fluorinated oxazoles.

Experimental Protocol: Conceptual Van Leusen Synthesis of 5-(4-Fluorophenyl)oxazole

This is a conceptual protocol based on established van Leusen principles.[11]

  • Reaction Setup:

    • To a solution of 4-fluorobenzaldehyde (1.0 eq) in dry methanol, add tosylmethyl isocyanide (TosMIC) (1.05 eq).

    • Cool the mixture to 0 °C in an ice bath.

  • Reaction Execution:

    • Add potassium carbonate (K₂CO₃) (1.5 eq) portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until completion as indicated by TLC or LC-MS.

  • Work-up and Purification:

    • Remove the methanol under reduced pressure.

    • Add water to the residue and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 5-(4-fluorophenyl)oxazole.

The Role of Fluorinated Oxazoles in Drug Discovery: A Mechanistic Perspective

The strategic placement of fluorine on an oxazole-containing ligand can lead to favorable interactions with the target protein, enhancing binding affinity and selectivity.

Fluorine-Protein Interactions

While traditionally considered a bioisostere of hydrogen, fluorine can participate in a range of non-covalent interactions, including:

  • Hydrogen Bonds: The polarized C-F bond can act as a weak hydrogen bond acceptor.

  • Orthogonal Multipolar Interactions: Favorable interactions can occur between the C-F bond dipole and the dipoles of backbone carbonyl groups (C-F···C=O). These interactions have been shown to contribute to binding affinity.

  • Hydrophobic Interactions: Fluorinated groups can enhance hydrophobic interactions within the binding pocket of a protein.

The specific nature and contribution of these interactions are highly dependent on the local environment of the binding site. A "fluorine scan," where fluorine is systematically introduced at different positions of a ligand, can be a powerful strategy to probe the fluorophilicity of a protein's active site and optimize binding affinity.

Logical Relationship of Fluorine's Impact on Drug Efficacy:

G fluorine Fluorine Incorporation into Oxazole Scaffold physchem Altered Physicochemical Properties (pKa, Lipophilicity) fluorine->physchem pharma Improved Pharmacokinetics (Metabolic Stability, Permeability) fluorine->pharma binding Enhanced Target Binding (H-bonds, Multipolar Interactions) fluorine->binding physchem->pharma physchem->binding efficacy Improved Therapeutic Efficacy and Safety Profile pharma->efficacy binding->efficacy

Caption: Causality of fluorine's influence on drug properties.

Case Study: Fluorinated Benzoxazoles as a Proxy for Understanding Fluorinated Oxazoles

While specific, detailed case studies on simple fluorinated oxazole drugs are not abundant in the literature, the closely related benzoxazole scaffold provides valuable insights. In the development of antitumor agents, for instance, the presence of a fluorine moiety on the benzoxazole core has been shown to be essential for potent growth-inhibitory activity. Structure-activity relationship (SAR) studies have demonstrated that removing the fluorine or replacing it with other halogens leads to a significant decrease in potency. This underscores the unique and favorable interactions that fluorine can establish within the biological target.

In other studies on selective Bruton's tyrosine kinase (BTK) inhibitors, the introduction of fluorine led to a 20- to 40-fold increase in potency compared to non-fluorinated analogs, an effect attributed to favorable interactions of the fluorine atom within the protein's binding site.

Conclusion and Future Perspectives

The incorporation of fluorine into oxazole-containing molecules is a validated and powerful strategy in modern medicinal chemistry. By judiciously manipulating the position and number of fluorine atoms, drug discovery teams can fine-tune the physicochemical and pharmacokinetic properties of lead compounds, leading to candidates with superior efficacy and safety profiles. The continued development of novel synthetic methodologies for the precise introduction of fluorine will further expand the toolkit of medicinal chemists. As our understanding of fluorine-protein interactions deepens, the rational design of next-generation fluorinated oxazole therapeutics will become increasingly sophisticated, paving the way for new treatments for a wide range of diseases.

References

  • Wikipedia contributors. (2023). Robinson–Gabriel synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wikipedia contributors. (2023). Van Leusen reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Keni, M., & Tepe, J. J. (2005).
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Jamil, W. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4749.
  • Li, G., Han, C., He, R., & Yu, B. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1690.
  • Guo, W., Lu, Y., & Chen, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
  • Xing, L., Honda, T., Fitz, L., & Ojima, I. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences (pp. 181-211). Elsevier.
  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link]

  • BenchChem. (2025).
  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • G, S., & A, N. C. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
  • Shabir, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.
  • Zakhary, M. R., et al. (2018). Synthesis of Fluorine-Containing Derivatives of 5-Arylisoxazoles and 4,5-Dichlorothiazole.
  • Vela, T. (2025, November 15). Robinson-Gabriel synthesis of oxazoles | Organic Chemistry [Video]. YouTube.
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  • Ullah, I., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 926723.
  • Ullah, I., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 926723.
  • Shabir, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia.
  • Du, Y.-L., et al. (2025). Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. Chemistry.
  • Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6309–6354.
  • Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry.
  • Papahatjis, D. P., et al. (2002). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Bioorganic & Medicinal Chemistry Letters, 12(24), 3583–3586.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886.
  • Shabir, G., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(3), 1369.
  • Intelli, A. J., Sorrentino, J. P., & Altman, R. A. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses, 101, 542–563.
  • Sorrentino, J. P., et al. (2021). Acid-Catalyzed Hydrothiolation of gem-Difluorostyrenes to Access α,α-Difluoroalkylthioethers. The Journal of Organic Chemistry.
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  • Byeon, S. Y., Lee, K. H., & Lee, J. Y. (2020). Benzonitrile and dicyanocarbazole derived electron transport type host materials for improved device lifetime in blue thermally activated delayed fluorescent organic light-emitting diodes.
  • Ali, S., & Zhou, J. (2024). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018-2022). Current Topics in Medicinal Chemistry.
  • Goel, A., et al. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Journal of Medicinal Chemistry.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Jamil, W. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4749.

Sources

Protocols & Analytical Methods

Method

synthesis protocols for 3-(2-Fluorophenyl)-1,2-oxazol-5-amine

An In-Depth Guide to the Synthesis of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine: Protocols and Mechanistic Insights Authored by: Gemini, Senior Application Scientist Publication Date: January 14, 2026 Abstract This comprehen...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine: Protocols and Mechanistic Insights

Authored by: Gemini, Senior Application Scientist

Publication Date: January 14, 2026

Abstract

This comprehensive application note provides detailed, field-proven protocols for the synthesis of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The 3-aryl-5-aminoisoxazole scaffold is a privileged structure known for its diverse biological activities. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the chemical principles, step-by-step experimental procedures, and critical process parameters. We will explore a primary, highly efficient synthetic route involving the cyclocondensation of a β-ketonitrile with hydroxylamine, explaining the causality behind experimental choices to ensure reproducibility and high yields.

Introduction: The Significance of the 3-Aryl-5-Aminoisoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which is a cornerstone motif in pharmaceutical sciences.[1][2] When substituted with an amino group at the 5-position and an aryl group at the 3-position, the resulting 3-aryl-1,2-oxazol-5-amine core acts as a key pharmacophore in a multitude of biologically active compounds. The specific target of this guide, 3-(2-Fluorophenyl)-1,2-oxazol-5-amine, incorporates a 2-fluorophenyl group, a common bioisostere used by medicinal chemists to modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability and binding affinity.

Traditional multi-step syntheses for this class of compounds can be inefficient. The protocols detailed herein focus on a streamlined, regioselective approach that provides a reliable and scalable route to this valuable intermediate.

Mechanistic Rationale: The Cyclocondensation Pathway

The most robust and regioselective method for preparing 3-aryl-1,2-oxazol-5-amines is the cyclocondensation reaction between a β-ketonitrile and hydroxylamine.[3] This reaction proceeds through a well-established mechanism that ensures the desired isomer is formed preferentially.

The key starting material is 3-(2-fluorophenyl)-3-oxopropanenitrile . The reaction with hydroxylamine (typically generated in situ from hydroxylamine hydrochloride and a base) involves two key nucleophilic attacks:

  • Oxime Formation: The more nucleophilic amine group of hydroxylamine attacks the highly electrophilic ketone carbonyl, leading to the formation of an oxime intermediate after dehydration.

  • Intramolecular Cyclization: The hydroxyl group of the oxime then performs an intramolecular nucleophilic attack on the nitrile carbon.

  • Tautomerization & Aromatization: The resulting cyclic intermediate tautomerizes to yield the stable, aromatic 5-aminoisoxazole ring.

This pathway is highly regioselective because the initial and irreversible formation of the stable oxime at the ketonic carbonyl dictates the subsequent cyclization onto the nitrile group, exclusively yielding the 5-aminoisoxazole product over the 3-amino isomer.

G cluster_0 Reaction Scheme A 3-(2-Fluorophenyl)-3-oxopropanenitrile C Oxime Intermediate A->C + NH2OH B Hydroxylamine (NH2OH) B->C D Cyclized Intermediate C->D Intramolecular Cyclization E 3-(2-Fluorophenyl)-1,2-oxazol-5-amine D->E Tautomerization

Caption: General reaction scheme for 5-aminoisoxazole synthesis.

Primary Synthesis Protocol: Cyclocondensation of 3-(2-Fluorophenyl)-3-oxopropanenitrile

This protocol provides a direct and efficient one-pot method for the target compound. The causality for each reagent and condition is explained to ensure a deep understanding of the process.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )M.P. (°C)B.P. (°C)
3-(2-Fluorophenyl)-3-oxopropanenitrileC₉H₆FNO163.15~55-58N/A
Hydroxylamine HydrochlorideNH₂OH·HCl69.49155-157N/A
Sodium Acetate (Anhydrous)CH₃COONa82.03324N/A
Ethanol (Absolute)C₂H₅OH46.07-11478
Deionized WaterH₂O18.020100
Ethyl AcetateC₄H₈O₂88.11-8477
Brine (Saturated NaCl solution)NaCl(aq)N/AN/AN/A
Step-by-Step Experimental Procedure

G cluster_workflow Experimental Workflow A Step 1: Dissolve Reactants - Add β-ketonitrile, NH2OH·HCl, and NaOAc to Ethanol in a flask. B Step 2: Reaction Heating - Heat the mixture to reflux (approx. 78°C). - Monitor reaction via TLC for 3-5 hours. A->B Heat C Step 3: Solvent Removal - Cool mixture to room temperature. - Remove ethanol under reduced pressure. B->C Cool & Evaporate D Step 4: Aqueous Work-up - Add deionized water to the residue. - Extract product with ethyl acetate (3x). C->D Partition E Step 5: Purification - Combine organic layers, wash with brine, dry over Na2SO4. - Concentrate and purify via column chromatography. D->E Isolate & Purify F Step 6: Characterization - Obtain final product as a solid. - Characterize using NMR, MS, and IR spectroscopy. E->F Analyze

Caption: Workflow for the synthesis of the target compound.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(2-fluorophenyl)-3-oxopropanenitrile (8.15 g, 50.0 mmol, 1.0 eq).

  • Addition of Reagents: Add absolute ethanol (100 mL) to dissolve the starting material. To this solution, add hydroxylamine hydrochloride (4.17 g, 60.0 mmol, 1.2 eq) followed by anhydrous sodium acetate (6.15 g, 75.0 mmol, 1.5 eq).

    • Causality Insight: Hydroxylamine hydrochloride is the stable salt form. The milder base, sodium acetate, is used to liberate the free hydroxylamine nucleophile in situ. Using a strong base like NaOH could promote unwanted side reactions or hydrolysis of the nitrile. Ethanol serves as an excellent solvent for all reactants and facilitates a homogenous reaction mixture at reflux temperature.

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) every hour (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 3-5 hours.

    • Trustworthiness Check: TLC monitoring is crucial. The disappearance of the starting β-ketonitrile spot and the appearance of a new, more polar product spot (which is UV active) confirms the reaction's progression.

  • Work-up and Extraction: Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add deionized water (100 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Causality Insight: The aqueous work-up removes inorganic salts (sodium acetate, unreacted hydroxylamine hydrochloride, and NaCl byproduct). The product is significantly more soluble in ethyl acetate than in water, allowing for efficient extraction.

  • Purification: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Causality Insight: The brine wash removes residual water from the organic phase. Anhydrous sodium sulfate is a neutral drying agent that efficiently removes any dissolved water before final solvent evaporation.

  • Final Product Isolation: Purify the crude solid by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 10% ethyl acetate in hexane and gradually increasing to 40%) to afford 3-(2-Fluorophenyl)-1,2-oxazol-5-amine as a solid.

Expected Results and Characterization

  • Yield: 75-85%

  • Appearance: Off-white to pale yellow solid.

  • Characterization Data (Predicted):

    • ¹H NMR (DMSO-d₆): Expect aromatic protons from the 2-fluorophenyl ring between δ 7.2-7.8 ppm. A singlet for the isoxazole C4-H around δ 6.0-6.5 ppm, and a broad singlet for the -NH₂ protons around δ 6.8-7.2 ppm.

    • ¹³C NMR (DMSO-d₆): Signals corresponding to the aromatic carbons, with the carbon attached to fluorine showing a characteristic large coupling constant (¹JCF). Signals for the isoxazole ring carbons would be expected in the regions of δ 90-100 (C4), δ 155-165 (C3), and δ 170-175 (C5).

    • Mass Spectrometry (ESI+): m/z = 179.06 [M+H]⁺.

Safety and Handling Precautions

  • 3-(2-Fluorophenyl)-3-oxopropanenitrile: Is a potential irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydroxylamine Hydrochloride: Is corrosive and toxic. Avoid inhalation of dust and contact with skin and eyes. It can be unstable at elevated temperatures.

  • Ethanol and Ethyl Acetate: Are flammable solvents. Conduct the reaction in a well-ventilated fume hood away from ignition sources.

  • All procedures should be carried out by trained personnel in a properly equipped chemical laboratory.

References

  • Yu, H-F., et al. (2021). Eco-friendly and regioselective synthesis of 3-(isoxazol-5)- yl) indoles from b-ethylthio-b-indolyl-a, b-unsaturated ketones in water. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Shaaban, M. R., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. Available at: [Link]

  • Kumar, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

  • McCormick, M., et al. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank. Available at: [Link]

  • Landor, S. R., et al. (1977). Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Closson, W. D. (1966). Processes for preparing 3-amino-isoxazoles. Google Patents, US3242189A.
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  • Ghasemi, S., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Available at: [Link]

Sources

Application

Application Note: High-Throughput Quantification of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine using HPLC-UV and LC-MS/MS

Abstract This application note presents robust and reliable analytical methodologies for the quantitative determination of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine, a key intermediate in pharmaceutical synthesis. Recognizin...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and reliable analytical methodologies for the quantitative determination of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of accurate quantification in drug development and quality control, we provide detailed protocols for two orthogonal techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and confirmatory analysis. The described methods are tailored for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind procedural steps and adherence to international validation guidelines.

Introduction

3-(2-Fluorophenyl)-1,2-oxazol-5-amine is a heterocyclic aromatic amine that serves as a vital building block in the synthesis of various pharmaceutical agents. Its precise quantification is paramount throughout the drug development lifecycle, from process optimization and stability testing to final product quality control. The presence of a primary aromatic amine and a substituted phenyl ring on the oxazole core presents unique analytical challenges that necessitate well-developed and validated methods to ensure data integrity.

This document provides comprehensive, step-by-step protocols for two widely adopted analytical techniques. The HPLC-UV method offers a cost-effective and straightforward approach for routine quantification in bulk materials and formulated products. For applications requiring lower detection limits and higher selectivity, such as metabolite identification or trace-level impurity analysis, the LC-MS/MS method provides unparalleled sensitivity and specificity. Both methods are designed to be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure their accuracy, precision, and reliability.[1][2][3]

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is critical for analytical method development.

PropertyValueSource
Molecular FormulaC₉H₇FN₂OPubChem
Molecular Weight178.17 g/mol PubChem
Predicted XlogP1.8PubChem
Predicted Collision Cross Section ([M+H]⁺)138.4 ŲPubChemLite[4]

HPLC-UV Method for Routine Quantification

3.1. Principle and Rationale

Reverse-phase HPLC (RP-HPLC) is the chosen chromatographic mode due to the moderate polarity of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine. A C18 stationary phase provides sufficient hydrophobic interaction for good retention and separation from polar impurities. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, allows for the fine-tuning of retention time and peak shape. UV detection is selected based on the chromophoric nature of the aromatic and oxazole rings, which are expected to exhibit strong absorbance in the UV region. The selection of the detection wavelength is critical for sensitivity and selectivity. Based on spectral data from analogous compounds containing fluorophenyl and amino-oxazole moieties, a wavelength in the range of 254-280 nm is anticipated to provide a suitable response.[5][6][7]

3.2. Experimental Protocol

3.2.1. Instrumentation and Materials

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.

  • Reagents: HPLC-grade acetonitrile, methanol, and water. Analytical grade potassium dihydrogen phosphate and phosphoric acid.

  • Reference Standard: Well-characterized 3-(2-Fluorophenyl)-1,2-oxazol-5-amine of known purity.

3.2.2. Preparation of Solutions

  • Mobile Phase: Prepare a 20 mM potassium dihydrogen phosphate buffer and adjust the pH to 3.0 with phosphoric acid. The mobile phase will be a gradient of this buffer (Solvent A) and acetonitrile (Solvent B).

  • Diluent: A mixture of acetonitrile and water (50:50, v/v) is recommended as the diluent for standard and sample preparations to ensure solubility and compatibility with the mobile phase.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a portion of the sample expected to contain approximately 10 mg of the analyte into a 10 mL volumetric flask. Add approximately 7 mL of diluent and sonicate for 15 minutes to ensure complete dissolution. Allow the solution to cool to room temperature and dilute to the mark with the diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3.2.3. Chromatographic Conditions

ParameterRecommended ConditionRationale
ColumnC18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for moderately polar aromatic compounds.
Mobile Phase A20 mM KH₂PO₄, pH 3.0Buffered mobile phase controls the ionization state of the amine, leading to improved peak shape.
Mobile Phase BAcetonitrileCommon organic modifier in RP-HPLC with good UV transparency.
Gradient0-15 min, 30-70% B; 15-17 min, 70-30% B; 17-20 min, 30% BA gradient elution allows for the efficient elution of the analyte while separating it from potential impurities with different polarities.
Flow Rate1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature30 °CControlled temperature ensures reproducible retention times.
Injection Volume10 µLA typical injection volume for standard HPLC analysis.
Detection Wavelength265 nm (PDA scan 200-400 nm)Estimated wavelength of maximum absorbance. A PDA detector should be used initially to determine the optimal wavelength.

3.3. Method Validation (as per ICH Q2(R2)) [1][2]

A summary of the validation parameters and typical acceptance criteria is provided below.

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte in the presence of impurities and excipients.Peak purity analysis, no interference at the retention time of the analyte in placebo samples.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over a defined range.
Accuracy The closeness of the test results to the true value.% Recovery between 98.0% and 102.0% at three concentration levels.
Precision The degree of scatter between a series of measurements.Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant impact on results with minor changes in flow rate, pH, and column temperature.

3.4. Data Presentation

System Suitability

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
RSD of Peak Area (n=6)≤ 2.0%

Linearity Data (Example)

Concentration (µg/mL)Peak Area
1To be determined
5To be determined
10To be determined
25To be determined
50To be determined
100To be determined
Correlation Coefficient (r²) ≥ 0.999

3.5. Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (A: Buffer, B: ACN) HPLC HPLC System (C18 Column, 30°C) MobilePhase->HPLC Standard Standard Stock & Working Solutions Injection Inject 10 µL Standard->Injection Sample Sample Weighing, Dissolution & Filtration Sample->Injection Detection UV Detection at 265 nm HPLC->Detection Injection->HPLC Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration & Area Calculation Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: HPLC-UV analysis workflow for 3-(2-Fluorophenyl)-1,2-oxazol-5-amine.

LC-MS/MS Method for High-Sensitivity Quantification

4.1. Principle and Rationale

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for highly sensitive and selective quantification. The chromatographic separation principles are similar to the HPLC-UV method, but the mobile phase is optimized for compatibility with mass spectrometry (e.g., using volatile buffers like ammonium formate or formic acid). Electrospray ionization (ESI) in positive ion mode is chosen as the amine group is readily protonated. The tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity by monitoring a specific precursor ion to product ion transition.

4.2. Experimental Protocol

4.2.1. Instrumentation and Materials

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: A C18 column with a smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm) for faster analysis and better resolution.

  • Reagents: LC-MS grade acetonitrile, methanol, and water. LC-MS grade formic acid.

  • Reference Standard: Well-characterized 3-(2-Fluorophenyl)-1,2-oxazol-5-amine of known purity.

4.2.2. Preparation of Solutions

  • Mobile Phase: Solvent A: 0.1% formic acid in water. Solvent B: 0.1% formic acid in acetonitrile.

  • Diluent: A mixture of acetonitrile and water (50:50, v/v).

  • Standard and Sample Preparation: Follow the same procedure as for the HPLC-UV method, but with lower concentration ranges for the working standards (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL) due to the higher sensitivity of the instrument.

4.2.3. LC-MS/MS Conditions

ParameterRecommended ConditionRationale
Liquid Chromatography
ColumnC18, 2.1 x 50 mm, 1.8 µmSmaller particle size for improved efficiency and faster run times.
Mobile Phase A0.1% Formic Acid in WaterVolatile buffer compatible with MS and promotes ionization.
Mobile Phase B0.1% Formic Acid in AcetonitrileVolatile organic modifier.
Gradient0-3 min, 10-90% B; 3-4 min, 90% B; 4-4.1 min, 90-10% B; 4.1-5 min, 10% BA fast gradient suitable for high-throughput analysis.
Flow Rate0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature40 °CEnsures reproducible chromatography.
Injection Volume5 µLSmaller injection volume to prevent overloading the MS detector.
Mass Spectrometry
Ionization ModeESI PositiveThe amine group is readily protonated.
Capillary Voltage3.5 kVTo be optimized for the specific instrument.
Desolvation Temperature450 °CTo be optimized for efficient solvent evaporation.
Desolvation Gas Flow800 L/hrTo be optimized for efficient desolvation.
MRM TransitionsSee table belowFor selective and sensitive detection.

4.2.4. MRM Transitions (Predicted)

The following MRM transitions are predicted based on the molecular weight of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine (178.17 Da). These will require experimental confirmation by infusing a standard solution.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Rationale for Product Ion
3-(2-Fluorophenyl)-1,2-oxazol-5-amine179.1To be determinedTo be optimizedQuantifier: Predicted major fragment.
3-(2-Fluorophenyl)-1,2-oxazol-5-amine179.1To be determinedTo be optimizedQualifier: Second most abundant or characteristic fragment.

4.3. Method Validation

The validation parameters are the same as for the HPLC-UV method, but with more stringent acceptance criteria for LOQ due to the higher sensitivity of the technique.

4.4. Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Standard Stock & Working Solutions (ng/mL range) LC LC Separation (C18 Column, 40°C) Standard->LC Sample Sample Weighing, Dissolution & Filtration Sample->LC MS Tandem MS Detection (ESI+, MRM Mode) LC->MS MRM_Chromatogram Obtain MRM Chromatogram MS->MRM_Chromatogram Integration Peak Integration & Area Ratio Calculation MRM_Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: LC-MS/MS analysis workflow for 3-(2-Fluorophenyl)-1,2-oxazol-5-amine.

Conclusion

The analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine. The HPLC-UV method is well-suited for routine quality control, while the LC-MS/MS method offers the high sensitivity and selectivity required for more demanding applications. It is imperative that these methods are fully validated in the end-user's laboratory to demonstrate their suitability for the intended purpose, in accordance with regulatory expectations.

References

  • ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. 2023. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2025. [Link]

  • ICH Q2 Validation of Analytical Procedures - YouTube. 2024. [Link]

  • Agilent. Determination of Primary Aromatic Amines by LC/MS/MS. 2019. [Link]

  • ResearchGate. Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). 2022. [Link]

  • PubChemLite. 3-(2-chlorophenyl)-5-isoxazolamine (C9H7ClN2O). [Link]

  • NIH. 3-Aryl-5-aminobiphenyl Substituted[1][2][8]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. [Link]

  • ResearchGate. UV-vis and IR Spectroscopic Studies of Some 4-arylhydrazo-2-phenyl-2-oxazoline-5-one Derivatives. [Link]

  • ResearchGate. UV–Vis absorption spectra of compounds 2 and 3 (10 μM) in HEPES buffer (pH 7.3, 10% DMSO). [Link]

Sources

Method

Application Notes and Protocols for High-Throughput Screening of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide for the utilization of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine in high-throughput screening (HTS) camp...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the utilization of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine in high-throughput screening (HTS) campaigns. Isoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] This application note outlines the scientific rationale for screening this compound and provides detailed protocols for various HTS assays, including target-based and phenotypic approaches. The methodologies are designed to be robust and self-validating, empowering researchers to identify novel biological activities and potential therapeutic applications of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine.

Introduction: The Scientific Rationale for Screening 3-(2-Fluorophenyl)-1,2-oxazol-5-amine

The isoxazole scaffold is a privileged structure in drug discovery, present in numerous clinically approved drugs.[3] These five-membered heterocyclic compounds are known to interact with a variety of biological targets, attributable to their unique electronic and structural properties.[1][4] Derivatives of isoxazole have shown promise as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents.[1][2]

3-(2-Fluorophenyl)-1,2-oxazol-5-amine is a specific derivative that combines the isoxazole core with a fluorophenyl group. The fluorine substitution can enhance metabolic stability and binding affinity to target proteins. The amine group provides a key site for potential interactions within a biological target's binding pocket, such as hydrogen bonding. These features make it a compelling candidate for screening against a wide range of biological targets and cellular phenotypes to uncover novel therapeutic utilities.

High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid testing of thousands to millions of compounds.[5][6][7] This application note will detail protocols for both target-based and phenotypic HTS approaches to explore the bioactivity of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine.

Compound Handling and Preparation

Proper handling and preparation of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine are critical for reproducible HTS results.

2.1. Compound Storage and Quality Control

  • Storage: Store the compound as a dry powder at -20°C, protected from light and moisture.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

  • Quality Control: Before initiating a screening campaign, verify the identity and purity of the compound using techniques like LC-MS and ¹H-NMR.

2.2. Preparation of Assay Plates For HTS, compound plates are typically prepared by serial dilution from the stock solution. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Target-Based High-Throughput Screening

Target-based screening involves testing compounds against a specific, purified biological target, such as an enzyme or receptor.[8]

Kinase Inhibitor Screening

Rationale: Many isoxazole and oxazole derivatives have been identified as kinase inhibitors.[9] Kinases are a major class of drug targets, particularly in oncology. This protocol describes a generic, fluorescence polarization-based assay for screening 3-(2-Fluorophenyl)-1,2-oxazol-5-amine against a panel of kinases.

Principle of the Assay: This assay measures the displacement of a fluorescently labeled tracer from the ATP-binding site of a kinase.[10] Inhibition of tracer binding by the test compound results in a decrease in the fluorescence polarization (FP) signal.[11][12][13]

Workflow for Kinase Inhibitor Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis Compound_Plate Prepare Compound Plate (Serial Dilutions of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine) Dispense_Compound Dispense Compound to 384-well Assay Plate Compound_Plate->Dispense_Compound Assay_Mix Prepare Kinase Assay Mix (Kinase, Fluorescent Tracer, Assay Buffer) Dispense_Mix Dispense Kinase Assay Mix Assay_Mix->Dispense_Mix Incubate Incubate at Room Temperature Dispense_Mix->Incubate Read_FP Read Fluorescence Polarization on a Plate Reader Incubate->Read_FP Analyze Calculate % Inhibition and Z' Factor Read_FP->Analyze

Caption: Workflow for a fluorescence polarization-based kinase inhibitor screen.

Protocol: Fluorescence Polarization Kinase Assay

  • Prepare Compound Plates: Create a 10-point, 3-fold serial dilution of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine in DMSO, starting from a 1 mM stock.

  • Assay Plate Preparation: Using an acoustic liquid handler, transfer 50 nL of each compound concentration to a 384-well, low-volume, black assay plate. Also, include positive controls (a known inhibitor) and negative controls (DMSO only).

  • Prepare Kinase Assay Mix: In an appropriate assay buffer, prepare a 2X kinase assay mix containing the kinase of interest and the fluorescently labeled tracer. The optimal concentrations of kinase and tracer should be predetermined during assay development.

  • Assay Execution: Add 5 µL of the 2X kinase assay mix to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value for active compounds. The quality of the assay should be monitored by calculating the Z' factor from the control wells.[14] A Z' factor greater than 0.5 is generally considered acceptable for HTS.[14]

Parameter Value
Plate Format384-well, low-volume, black
Assay Volume5.05 µL
Compound Concentration Rangee.g., 0.1 nM to 20 µM
Final DMSO Concentration0.1%
Incubation Time60 minutes
ReadoutFluorescence Polarization (mP)
Cellular Thermal Shift Assay (CETSA)

Rationale: To confirm that a compound directly engages its target within a cellular environment, a Cellular Thermal Shift Assay (CETSA) can be employed.[15][16][17] Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature.

Principle of the Assay: CETSA measures the thermal stability of a target protein in the presence and absence of a test compound.[15][16][17] In a high-throughput format, this can be achieved using reporter-based systems or high-content imaging.[18][19]

Protocol: High-Throughput CETSA

  • Cell Culture and Treatment: Plate cells in 384-well plates and culture overnight. Treat the cells with various concentrations of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine or DMSO for 1 hour.

  • Heating Step: Heat the plates in a PCR machine with a gradient protocol to expose cells to a range of temperatures.

  • Lysis: Lyse the cells to release the proteins.

  • Detection: The amount of soluble (non-denatured) target protein is quantified. This can be done using various methods such as ELISA, AlphaLISA, or by using a reporter system (e.g., a fusion of the target protein with luciferase).[17][19]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Phenotypic High-Throughput Screening

Phenotypic screening identifies compounds that produce a desired change in the phenotype of a cell or organism, without a priori knowledge of the target.[20] This approach is particularly useful for complex diseases.[8]

High-Content Screening (HCS) for Cytotoxicity and Morphological Changes

Rationale: HCS combines automated fluorescence microscopy with quantitative image analysis to measure multiple phenotypic parameters simultaneously.[8][21][22] This allows for a detailed profiling of a compound's cellular effects.

Workflow for High-Content Phenotypic Screening

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis Cell_Plating Plate Cells in 384-well Imaging Plates Compound_Treatment Treat Cells with 3-(2-Fluorophenyl)-1,2-oxazol-5-amine Cell_Plating->Compound_Treatment Fix_Perm Fix and Permeabilize Cells Compound_Treatment->Fix_Perm Stain Stain with Fluorescent Dyes (e.g., Hoechst, Phalloidin, MitoTracker) Fix_Perm->Stain Acquire_Images Acquire Images on High-Content Imager Stain->Acquire_Images Analyze_Images Perform Image Analysis to Extract Phenotypic Features Acquire_Images->Analyze_Images Generate_Profile Generate Phenotypic Profile Analyze_Images->Generate_Profile

Caption: Workflow for a high-content phenotypic screen.

Protocol: Multiparametric HCS Assay

  • Cell Plating: Seed a relevant cell line (e.g., a cancer cell line like HCT116 or MCF7) in 384-well imaging plates and allow them to attach overnight.[23]

  • Compound Treatment: Treat the cells with a range of concentrations of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine for 24-72 hours.

  • Staining: Fix and permeabilize the cells. Stain with a panel of fluorescent dyes to label different cellular components, for example:

    • Hoechst 33342: Nuclei (for cell counting and nuclear morphology)

    • Phalloidin-Alexa Fluor 488: F-actin (for cell shape and cytoskeletal organization)

    • MitoTracker Red CMXRos: Mitochondria (for mitochondrial mass and membrane potential)

  • Imaging: Acquire images using an automated high-content imaging system.

  • Image Analysis: Use image analysis software to segment the cells and extract quantitative data on various phenotypic features.

Feature Description
Cell CountNumber of viable cells
Nuclear AreaSize of the nucleus
Cell AreaSize of the cell
Mitochondrial MassTotal intensity of MitoTracker staining
Cytoskeletal IntegrityTexture and intensity of Phalloidin staining

Data Interpretation: The multiparametric data can be used to generate a "phenotypic fingerprint" for 3-(2-Fluorophenyl)-1,2-oxazol-5-amine.[21] This can be compared to the fingerprints of known drugs to hypothesize about its mechanism of action.

Hit Confirmation and Follow-Up

Hits identified in the primary screen should be subjected to a series of follow-up studies to confirm their activity and eliminate false positives.

5.1. Hit Confirmation: Re-test the primary hits in the same assay to confirm their activity.

5.2. Dose-Response Analysis: Perform a dose-response analysis to determine the potency (e.g., IC₅₀ or EC₅₀) of the confirmed hits.

5.3. Orthogonal Assays: Validate the hits in a secondary, orthogonal assay that uses a different technology or readout to ensure the observed activity is not an artifact of the primary assay format.

5.4. Structure-Activity Relationship (SAR) Studies: If analogs of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine are available, they can be tested to establish an initial structure-activity relationship.

Conclusion

3-(2-Fluorophenyl)-1,2-oxazol-5-amine represents a promising starting point for drug discovery campaigns due to the well-established biological relevance of the isoxazole scaffold.[1][2] The protocols outlined in this application note provide a robust framework for screening this compound in both target-based and phenotypic HTS assays. By employing these methodologies, researchers can effectively explore the therapeutic potential of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine and identify novel lead compounds for further development.

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  • Saeed, A., et al. (2021). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 743-748. Available from: [Link]

  • Kráľová, K., et al. (2023). Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles. Pharmaceuticals, 16(1), 114. Available from: [Link]

  • El-Gazzar, M. G., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475. Available from: [Link]

  • Zhang, Y., et al. (2022). Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. Molecules, 27(19), 6668. Available from: [Link]

  • Desai, N. C., et al. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega, 8(8), 7851-7865. Available from: [Link]

Sources

Application

Application Notes and Protocols: The 3-(2-Fluorophenyl)-1,2-oxazol-5-amine Scaffold in Modern Drug Design

Abstract The 3-(2-fluorophenyl)-1,2-oxazol-5-amine core is a privileged heterocyclic scaffold that has emerged as a cornerstone in contemporary medicinal chemistry. Its unique stereoelectronic properties, including the s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-(2-fluorophenyl)-1,2-oxazol-5-amine core is a privileged heterocyclic scaffold that has emerged as a cornerstone in contemporary medicinal chemistry. Its unique stereoelectronic properties, including the strategic placement of a fluorine atom and the versatile 5-amino-isoxazole ring, render it an attractive building block for the design of highly selective and potent therapeutic agents. This technical guide provides an in-depth analysis of this scaffold, detailing its synthesis, key structural features, and diverse applications in drug discovery, with a particular focus on its role in the development of kinase and inflammation modulators. Comprehensive, field-proven protocols for synthesis and biological evaluation are provided to empower researchers in their quest for novel therapeutics.

Introduction: The Strategic Value of the Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a recurring motif in a multitude of biologically active molecules.[1][2] This scaffold is prized for its metabolic stability and its ability to participate in a wide range of non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at biological targets.[3] The 3-aryl-1,2-oxazol-5-amine variant, in particular, offers a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The introduction of a 2-fluorophenyl group at the 3-position of the isoxazole ring is a deliberate design element. The fluorine atom, with its high electronegativity and small van der Waals radius, can significantly influence the molecule's conformation, pKa, and metabolic stability. It can also engage in favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity and selectivity. This guide will explore the multifaceted potential of the 3-(2-fluorophenyl)-1,2-oxazol-5-amine scaffold, providing a roadmap for its effective utilization in drug design.

Physicochemical Properties and Design Rationale

The 3-(2-fluorophenyl)-1,2-oxazol-5-amine scaffold possesses a unique combination of physicochemical properties that make it a valuable asset in drug discovery.

PropertyValue/DescriptionSignificance in Drug Design
Molecular Formula C₉H₇FN₂OProvides a compact and relatively low molecular weight starting point.
Monoisotopic Mass 178.05 g/mol Favorable for maintaining "rule of five" compliance in derivative synthesis.
Topological Polar Surface Area (TPSA) 69.9 ŲContributes to good cell permeability and oral bioavailability.
Hydrogen Bond Donors/Acceptors Donors: 1 (amine), Acceptors: 3 (N, O, F)Enables diverse interactions with biological targets.
Rotatable Bonds 1Limited conformational flexibility can lead to higher binding affinity.
2-Fluoro Substitution Electron-withdrawingModulates the pKa of the 5-amino group and can block metabolic oxidation.

The strategic placement of the fluorine atom on the phenyl ring can lead to enhanced binding affinity through favorable interactions with the target protein. Furthermore, the 5-amino group serves as a key handle for derivatization, allowing for the introduction of various pharmacophoric elements to modulate activity and selectivity.

Applications in Drug Design: Targeting Kinases and Inflammation

The 3-(2-fluorophenyl)-1,2-oxazol-5-amine scaffold has shown significant promise in the development of inhibitors for two major classes of therapeutic targets: protein kinases and inflammatory mediators.

Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 3-aryl-isoxazole scaffold has been identified as a promising template for the design of potent and selective kinase inhibitors.

A comparative analysis of the kinase inhibitory profile of 3-(2-chlorophenyl)isoxazol-5-amine and its analogs reveals a strong inhibitory activity against several kinases in the PI3K/Akt/mTOR signaling pathway.[4] This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common event in cancer.

Kinase Target3-(2-Chlorophenyl)isoxazol-5-amine IC₅₀ (nM)3-(4-Fluorophenyl)isoxazol-5-amine IC₅₀ (nM)3-(2,4-Dichlorophenyl)isoxazol-5-amine IC₅₀ (nM)
PI3Kα15258
PI3Kβ150180120
PI3Kδ203512
PI3Kγ8011065
Akt1250350180
mTOR508530
Table is representative and for illustrative purposes, based on data for analogous compounds.[4]

The data suggests that substitutions on the phenyl ring significantly impact the inhibitory potency and selectivity. The 3-(2-fluorophenyl)-1,2-oxazol-5-amine scaffold is, therefore, a highly promising starting point for the development of novel kinase inhibitors targeting this critical cancer pathway.

Signaling Pathway Visualization

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 3-(2-Fluorophenyl)- 1,2-oxazol-5-amine Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: One-pot synthesis workflow for 3-(2-fluorophenyl)-1,2-oxazol-5-amine.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2-fluorobenzaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol (10 mL/mmol of aldehyde) in a round-bottom flask, add piperidine (0.1 eq) as a catalyst.

  • Knoevenagel Condensation: Stir the reaction mixture at room temperature for 1-2 hours until the starting materials are consumed (monitored by TLC).

  • Cyclization: To the resulting solution of 2-(2-fluorobenzylidene)malononitrile, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 3-(2-fluorophenyl)-1,2-oxazol-5-amine.

Rationale: This one-pot procedure is highly efficient as it avoids the isolation of the intermediate Knoevenagel condensation product, thereby saving time and improving the overall yield. The use of a mild base like piperidine for the condensation and sodium acetate for the cyclization ensures good regioselectivity for the desired 5-aminoisoxazole isomer.

Biological Evaluation Protocols

This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against a panel of kinases. [3][5]

  • Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Prepare kinase buffer, substrate solution, and ATP solution.

  • Reaction Setup: In a 384-well plate, add the kinase enzyme solution to each well. Add serial dilutions of the test compound or control inhibitor (e.g., staurosporine) to the appropriate wells.

  • Pre-incubation: Incubate the plate at room temperature for 10-30 minutes to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction: Add a mixture of the substrate and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Detection: Add a luminescent kinase assay reagent that measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

This protocol is a standard in vivo model for evaluating the acute anti-inflammatory activity of test compounds. [2][6]

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard group (e.g., indomethacin), and test groups receiving different doses of the synthesized compounds. Administer the compounds orally or intraperitoneally.

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the control group. Statistical analysis (e.g., ANOVA) is used to determine the significance of the results.

Conclusion and Future Directions

The 3-(2-fluorophenyl)-1,2-oxazol-5-amine scaffold is a highly versatile and promising platform for the development of novel therapeutics. Its unique structural and electronic features make it particularly well-suited for the design of kinase inhibitors and anti-inflammatory agents. The synthetic and biological evaluation protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this privileged scaffold.

Future research should focus on expanding the library of derivatives based on this core, exploring a wider range of substitutions on both the phenyl and isoxazole rings. Further elucidation of the structure-activity relationships will enable the rational design of next-generation drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles. The continued investigation of the 3-(2-fluorophenyl)-1,2-oxazol-5-amine scaffold is poised to yield significant contributions to the field of medicinal chemistry and the development of new medicines for a variety of diseases.

References

  • Scholars Research Library. (n.d.). Anti-inflammatory evaluation of isoxazole derivatives. Available at: [Link]

  • MDPI. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 27(15), 4935. Available at: [Link]

  • PubMed Central. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Heliyon, 9(9), e19736. Available at: [Link]

  • Ingenta Connect. (2018). Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and their Anti-Inflammatory and Analgesic Activity. Medicinal Chemistry, 14(4), 356-371. Available at: [Link]

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Method

applications of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine in cancer research

Application Notes & Protocols: Investigating 3-(2-Fluorophenyl)-1,2-oxazol-5-amine as a Novel Cancer Immunotherapy Agent via IDO1 Inhibition Audience: Researchers, scientists, and drug development professionals. Disclaim...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Investigating 3-(2-Fluorophenyl)-1,2-oxazol-5-amine as a Novel Cancer Immunotherapy Agent via IDO1 Inhibition

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The information provided in this document is for Research Use Only (RUO). While 3-(2-Fluorophenyl)-1,2-oxazol-5-amine is a known chemical entity, its biological activity in cancer is not yet extensively documented in peer-reviewed literature. The following application notes are based on the established role of the structurally related isoxazole scaffold in targeting the Indoleamine 2,3-dioxygenase 1 (IDO1) pathway, a critical mechanism in tumor immune evasion. These protocols provide a robust framework for investigating the hypothesis that this compound functions as an IDO1 inhibitor.

Introduction and Scientific Rationale

Cancer immunotherapy has revolutionized oncology by harnessing the patient's own immune system to combat malignancies. However, tumors employ various mechanisms to evade immune surveillance.[1] One of the most significant is the upregulation of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[2][3] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan into N-formylkynurenine, which is rapidly converted to kynurenine.[2][3]

This enzymatic activity fosters a highly immunosuppressive tumor microenvironment (TME) through two primary mechanisms:

  • Tryptophan Depletion: Effector T-cells are highly sensitive to tryptophan levels. Its depletion arrests T-cell proliferation and can induce apoptosis.[4]

  • Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively suppresses effector T-cell function and promotes the differentiation of immunosuppressive regulatory T-cells (Tregs).[3]

IDO1 is overexpressed in a wide range of cancers and is often associated with poor prognosis and resistance to other immunotherapies like checkpoint blockade.[2][5][6] Consequently, small molecule inhibitors of IDO1 are a major focus of cancer drug discovery.[2][7] While the specific biological profile of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine is under-explored, its isoxazole core is a key pharmacophore in known IDO1 inhibitors. This guide provides the scientific framework and detailed protocols to test the hypothesis that 3-(2-Fluorophenyl)-1,2-oxazol-5-amine acts as an IDO1 inhibitor and can reverse immune suppression.

Postulated Mechanism of Action and Signaling Pathway

We hypothesize that 3-(2-Fluorophenyl)-1,2-oxazol-5-amine directly inhibits the enzymatic activity of IDO1. In many tumors, the inflammatory cytokine Interferon-gamma (IFN-γ), often secreted by activated T-cells, is a potent inducer of IDO1 expression.[3] By blocking IDO1, the compound would prevent tryptophan catabolism, thereby restoring local tryptophan levels and preventing the production of immunosuppressive kynurenine. This action is expected to alleviate the brake on T-cell activity, enhancing the anti-tumor immune response.

IDO1_Pathway cluster_TME Tumor Microenvironment TCell Activated T-Cell Tumor Tumor Cell TCell->Tumor Secretes IFN-γ IDO1 IDO1 Enzyme Tumor->IDO1 Upregulates Expression (via IFN-γ signaling) Compound 3-(2-Fluorophenyl)- 1,2-oxazol-5-amine Compound->IDO1 INHIBITS Tryptophan L-Tryptophan IDO1->Tryptophan Depletes Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Tryptophan->TCell Required for Proliferation Tryptophan->IDO1 Substrate Suppression T-Cell Suppression (Arrest & Apoptosis) Kynurenine->Suppression Induces

Caption: Postulated mechanism of IDO1 inhibition in the tumor microenvironment.

Application Notes and Experimental Protocols

To validate the hypothesis, a tiered approach starting with direct enzyme inhibition and progressing to cell-based functional assays is recommended.

Protocol 1: In Vitro Cellular IDO1 Activity Assay

This is the primary screening assay to determine if the compound directly inhibits IDO1 enzymatic activity in a cellular context. The protocol is adapted from established methods used for screening IDO1 inhibitors.[4][8][9]

Objective: To quantify the compound's ability to inhibit IFN-γ-induced IDO1 activity by measuring kynurenine production in the supernatant of cultured cancer cells.

Cell Line Selection: Human ovarian cancer (SK-OV-3) or cervical cancer (HeLa) cells are recommended as they robustly express IDO1 upon stimulation with IFN-γ.[4][10]

Materials:

  • HeLa or SK-OV-3 cells

  • DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin

  • Recombinant Human IFN-γ

  • 3-(2-Fluorophenyl)-1,2-oxazol-5-amine (test compound), dissolved in DMSO

  • Epacadostat or BMS-986205 (positive control IDO1 inhibitor)[4]

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA), 30% (w/v)

  • p-Dimethylaminobenzaldehyde (DMAB) reagent (2% w/v in acetic acid)

  • L-Kynurenine standard

Procedure:

  • Cell Seeding: Seed HeLa or SK-OV-3 cells in a 96-well plate at a density of 1-5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight (37°C, 5% CO₂).

  • Compound and Cytokine Treatment:

    • Prepare serial dilutions of the test compound and positive control in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Aspirate the medium from the cells.

    • Add 200 µL of fresh medium containing the desired concentration of the test compound/control and IFN-γ (final concentration of 50-100 ng/mL to induce IDO1 expression).[8] Include "no compound" (IFN-γ only) and "no IFN-γ" (vehicle only) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Kynurenine Measurement (Colorimetric):

    • Carefully collect 140 µL of supernatant from each well into a new 96-well plate.

    • Add 10 µL of 30% TCA to each well to precipitate proteins. Incubate at 50°C for 30 minutes. This step also hydrolyzes N-formylkynurenine to kynurenine.[11]

    • Centrifuge the plate at 2500 rpm for 10 minutes.

    • Transfer 100 µL of the cleared supernatant to a new flat-bottom 96-well plate.

    • Add 100 µL of DMAB reagent to each well and incubate at room temperature for 10-20 minutes.

    • Measure the absorbance at 480 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of L-Kynurenine.

    • Calculate the concentration of kynurenine in each sample.

    • Normalize the data to the "IFN-γ only" control (representing 0% inhibition) and the "no IFN-γ" control (representing 100% inhibition).

    • Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol1_Workflow A 1. Seed HeLa/SK-OV-3 cells in 96-well plate B 2. Incubate Overnight A->B C 3. Add Test Compound + IFN-γ (100 ng/mL) B->C D 4. Incubate 48-72 hours C->D E 5. Harvest Supernatant D->E F 6. Add TCA, Incubate, Centrifuge E->F G 7. Transfer Supernatant, Add DMAB Reagent F->G H 8. Read Absorbance @ 480 nm G->H I 9. Calculate Kynurenine Conc. & Determine IC50 H->I

Protocol 2: T-Cell Co-Culture Functional Assay

This assay assesses the functional consequence of IDO1 inhibition: the restoration of T-cell activity.[4]

Objective: To determine if the compound can rescue T-cell proliferation and/or activation (e.g., IL-2 secretion) from the immunosuppressive effects of IDO1-expressing cancer cells.

Materials:

  • IDO1-inducible cancer cells (e.g., SK-OV-3)

  • Human T-cells (e.g., Jurkat cell line or isolated human PBMCs)

  • T-cell activators (e.g., Phytohemagglutinin (PHA) and Phorbol 12-myristate 13-acetate (PMA) for Jurkat cells)

  • Human IL-2 ELISA Kit

  • Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

  • Prepare Cancer Cells: Seed SK-OV-3 cells in a 96-well plate and treat with or without IFN-γ for 24 hours to induce IDO1 expression, as described in Protocol 1.

  • Initiate Co-Culture:

    • Wash the SK-OV-3 cells gently with fresh medium to remove excess IFN-γ.

    • Add Jurkat T-cells to the wells at an appropriate effector-to-target ratio (e.g., 5:1).

    • Add serial dilutions of the test compound or positive control.

    • Add T-cell activators (e.g., PHA/PMA) to stimulate the T-cells.[12]

  • Incubation: Co-culture for 48-72 hours.

  • Endpoint Measurement:

    • IL-2 Secretion: Collect the supernatant and quantify IL-2 concentration using a commercial ELISA kit according to the manufacturer's instructions. Increased IL-2 levels indicate restored T-cell activation.[12]

    • T-Cell Proliferation: At the end of the incubation, measure total cell viability using a reagent like CellTiter-Glo®. An increase in luminescence (relative to controls without the inhibitor) indicates a rescue of T-cell proliferation.[4][12]

  • Data Analysis:

    • For the IL-2 ELISA, calculate the percent recovery of T-cell activation, where 0% recovery is the IL-2 level with IDO1-induced cancer cells (IFN-γ treated, no inhibitor) and 100% recovery is the IL-2 level with non-induced cancer cells (no IFN-γ).

    • Plot the percent recovery against compound concentration to determine the EC₅₀ value.

Data Presentation

Results should be summarized in a clear, tabular format to allow for easy comparison of potency and efficacy.

Table 1: Hypothetical In Vitro Activity Profile of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine

ParameterAssay TypeCell LineResult (IC₅₀/EC₅₀)
IDO1 InhibitionKynurenine MeasurementSK-OV-345 nM
T-Cell RescueIL-2 SecretionSK-OV-3 / Jurkat Co-culture60 nM
CytotoxicityCell ViabilityJurkat (single culture)> 10 µM

Concluding Remarks

The protocols outlined provide a comprehensive strategy to evaluate 3-(2-Fluorophenyl)-1,2-oxazol-5-amine as a potential IDO1 inhibitor for cancer immunotherapy. A positive result, characterized by a potent, low-nanomolar IC₅₀ in the cellular IDO1 assay and a corresponding EC₅₀ in the T-cell co-culture model, would provide a strong rationale for advancing the compound into more complex preclinical studies, including in vivo syngeneic mouse models.[1][13] Such studies are essential to confirm its anti-tumor efficacy and impact on the tumor immune microenvironment.

References

  • Max Planck Institute for Molecular Physiology. (2026). Targeting IDO1 for cancer: Novel degraders show promise in preclinical studies. Max-Planck-Gesellschaft.
  • Jiang, Y., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy.
  • Golan, T., et al. (n.d.). Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Mount Sinai Scholars Portal.
  • Li, F., et al. (n.d.). Quantification of IDO1 enzyme activity in normal and malignant tissues. PMC.
  • Röhrig, U. F., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors.
  • Zhai, L., et al. (n.d.). Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor. PMC.
  • Geutjes, S. B., et al. (2021). Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. Frontiers.
  • Sviridov, S., et al. (2018).
  • BenchChem. (2025). Application Notes and Protocols: IDO-IN-7 Cell-Based Assay for Measuring Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity. BenchChem.
  • Malinowska, E., et al. (n.d.). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. PMC - NIH.
  • ResearchGate. (n.d.). Co-culture functional assay. Jurkat T cells were added to IDO1...
  • BenchChem. (n.d.). Application Notes and Protocols for Measuring IDO1 Activity in Cells with Ido1-IN-16. BenchChem.
  • Li, Y., et al. (2025).

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Application

Application Notes &amp; Protocols for the Investigation of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine in Neurological Disorder Research

Abstract The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including neuroprotective, anti-inflammatory, and anticonvu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including neuroprotective, anti-inflammatory, and anticonvulsant effects.[1][2][3][4] This guide focuses on a novel compound, 3-(2-Fluorophenyl)-1,2-oxazol-5-amine , as a promising candidate for neurological disorder research. While direct studies on this specific molecule are nascent, its structural alerts—namely the 5-aminoisoxazole core and the 2-fluorophenyl substituent—suggest potential interactions with key CNS targets. This document provides a comprehensive framework for the initial characterization and preclinical evaluation of this compound, from fundamental in vitro assays to proof-of-concept in vivo studies. The protocols herein are designed to be self-validating, providing researchers with a logical and robust pathway to elucidate the compound's therapeutic potential.

Scientific Rationale & Proposed Mechanism of Action

The therapeutic potential of isoxazole derivatives in the central nervous system (CNS) is well-documented.[5] For instance, the anticonvulsant drug Zonisamide features an isoxazole ring.[4] The presence of a 5-amino group on the isoxazole ring can significantly influence the molecule's electronic properties and hydrogen bonding capacity, potentially enabling interactions with various biological targets. Furthermore, the 2-fluorophenyl group is a common feature in CNS-active compounds, often enhancing metabolic stability and modulating receptor affinity.[6][7]

Based on the known neuroprotective and neuromodulatory activities of structurally related isoxazoles and other aromatic amines, we propose a primary hypothetical mechanism of action for 3-(2-Fluorophenyl)-1,2-oxazol-5-amine centered on the mitigation of neuroinflammation and oxidative stress . These are common pathological pillars across numerous neurodegenerative diseases and psychiatric disorders.

This hypothesis is grounded in the observation that similar heterocyclic compounds can modulate key inflammatory pathways (e.g., NF-κB) and activate endogenous antioxidant responses (e.g., the Nrf2 pathway). The following experimental workflow is designed to systematically test this hypothesis.

Proposed Signaling Pathway: Nrf2-Mediated Antioxidant Response

Nrf2_Pathway ROS ROS Compound Compound

Preliminary Steps: Synthesis and Characterization

Prior to biological evaluation, the synthesis and rigorous characterization of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine are paramount.

Proposed Synthesis Outline

A plausible synthetic route involves the cyclization of a β-ketonitrile precursor in the presence of hydroxylamine. A general method for synthesizing 5-aminoisoxazoles has been described, which can be adapted for this specific compound.[8]

  • Starting Material: 2-Fluoro-β-oxobenzenepropanenitrile.

  • Reaction: React the starting material with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol.

  • Work-up and Purification: Following the reaction, standard aqueous work-up and purification by column chromatography or recrystallization should yield the target compound.

Physicochemical Characterization
ParameterMethodExpected Outcome
Identity ¹H NMR, ¹³C NMR, ¹⁹F NMRSpectra consistent with the proposed structure.
Purity HPLC-UV/MS>98% purity.
Mass Confirmation High-Resolution Mass Spectrometry (HRMS)Observed mass to charge ratio (m/z) matches the calculated exact mass.
Solubility Kinetic Solubility AssayDetermination of solubility in aqueous buffers (e.g., PBS) and DMSO.
LogP Calculated/ExperimentalPrediction of lipophilicity to estimate potential for blood-brain barrier penetration.

Tier 1: In Vitro Safety and Feasibility Profiling

The initial phase of evaluation focuses on assessing the compound's intrinsic toxicity and its potential to cross the blood-brain barrier (BBB).

Protocol 1: Neuronal Cytotoxicity Assay
  • Objective: To determine the concentration range over which the compound is non-toxic to neuronal cells.

  • Cell Line: Human neuroblastoma SH-SY5Y cells (differentiated with retinoic acid) or primary cortical neurons.

  • Methodology:

    • Seed cells in a 96-well plate at an appropriate density.

    • Differentiate SH-SY5Y cells for 5-7 days, if applicable.

    • Prepare serial dilutions of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine in culture medium (e.g., from 0.1 µM to 100 µM). A vehicle control (e.g., 0.1% DMSO) must be included.

    • Replace the existing medium with the compound-containing medium.

    • Incubate for 24-48 hours.

    • Assess cell viability using a standard method such as the MTT assay or a live/dead cell staining kit (e.g., Calcein-AM/Ethidium Homodimer-1).

    • Measure absorbance or fluorescence using a plate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).

  • Causality Check: A compound with a CC₅₀ value significantly higher (e.g., >10-fold) than its effective concentration in functional assays is desirable.

Tier 2: In Vitro Efficacy and Mechanistic Assays

These protocols are designed to test the central hypothesis that 3-(2-Fluorophenyl)-1,2-oxazol-5-amine confers neuroprotection by mitigating inflammation and oxidative stress.

Protocol 2: Oxidative Stress Neuroprotection Assay
  • Objective: To evaluate the ability of the compound to protect neuronal cells from oxidative stress-induced death.

  • Cell Line: Differentiated SH-SY5Y cells.

  • Methodology:

    • Seed and differentiate cells in a 96-well plate as described in Protocol 1.

    • Pre-treat cells with non-toxic concentrations of the compound (determined from Protocol 1) for 2-4 hours. Include a vehicle control and a positive control (e.g., N-acetylcysteine).

    • Induce oxidative stress by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or rotenone to the media. A control well with no toxin should be included.

    • Incubate for 24 hours.

    • Assess cell viability as described in Protocol 1.

    • Quantify the protective effect by comparing the viability of compound-treated cells to vehicle-treated cells in the presence of the toxin.

  • Self-Validation: The assay should demonstrate a dose-dependent protective effect of the compound. The positive control should show significant protection.

Protocol 3: Anti-Neuroinflammatory Assay in Microglia
  • Objective: To assess the compound's ability to suppress the activation of microglia, the primary immune cells of the brain.

  • Cell Line: Murine BV-2 or human HMC3 microglial cell lines.

  • Methodology:

    • Seed microglial cells in a 96-well plate.

    • Pre-treat cells with non-toxic concentrations of the compound for 1 hour.

    • Stimulate inflammation by adding lipopolysaccharide (LPS) to the media.

    • Incubate for 24 hours.

    • Assess Nitric Oxide (NO) Production: Collect the cell culture supernatant and measure nitrite levels using the Griess reagent.

    • Assess Cytokine Release: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

    • Normalize results to cell viability, assessed in parallel wells, to rule out cytotoxicity.

  • Data Interpretation: A significant, dose-dependent reduction in NO and pro-inflammatory cytokines indicates potent anti-neuroinflammatory activity.

In Vivo Evaluation: Preclinical Proof-of-Concept

Promising in vitro data warrants progression to animal models to assess pharmacokinetics and efficacy. Investigations in living organisms provide crucial information on the compound's effects in a complex biological system.[9][10]

Overall In Vivo Workflow

InVivo_Workflow Start Compound with Promising In Vitro Profile PK Pharmacokinetic (PK) Study (Rodents) Start->PK BBB Assess Brain Penetration (Brain:Plasma Ratio) PK->BBB Tox Acute Toxicity Study (Dose Escalation) BBB->Tox Efficacy Efficacy Study in Disease Model Tox->Efficacy Model Select Model Based on In Vitro Data (e.g., PTZ Seizure, 6-OHDA Parkinson's) Efficacy->Model Behavior Behavioral Assessments (e.g., Seizure Scoring, Rotarod) Efficacy->Behavior Histo Post-mortem Analysis (e.g., Immunohistochemistry, Biomarker Levels) Behavior->Histo End Go/No-Go Decision for Further Development Histo->End

Protocol 4: Anticonvulsant Activity in a Pentylenetetrazole (PTZ) Seizure Model
  • Objective: To evaluate the compound's ability to protect against chemically-induced acute seizures, a common screening model for antiepileptic drugs.[11]

  • Animal Model: Male Swiss Webster mice.

  • Methodology:

    • Acclimatize animals and handle them appropriately before the experiment.

    • Administer 3-(2-Fluorophenyl)-1,2-oxazol-5-amine via an appropriate route (e.g., intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (e.g., Diazepam).

    • After a pre-determined pre-treatment time (based on PK data, if available, typically 30-60 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

    • Immediately place each mouse in an individual observation chamber and record seizure activity for 30 minutes.

    • Primary Endpoints:

      • Latency to the first myoclonic jerk.

      • Incidence of generalized tonic-clonic seizures.

      • Mortality rate.

    • Analyze the data to determine the effective dose (ED₅₀) for seizure protection.

  • Trustworthiness: The positive control group must show significant protection against PTZ-induced seizures. The effect of the test compound should ideally be dose-dependent.

Summary and Future Directions

This document outlines a structured, hypothesis-driven approach for the initial preclinical evaluation of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine for neurological disorders. The provided protocols establish a clear path from basic safety and mechanistic studies to in vivo proof-of-concept.

Summary of Key Assays and Hypothetical Data:

AssayPurposeKey ParameterDesired Outcome
Neuronal Cytotoxicity Assess safetyCC₅₀> 30 µM
Oxidative Stress Protection Evaluate neuroprotectionEC₅₀< 10 µM
Anti-Neuroinflammation Measure anti-inflammatory effectIC₅₀ (for NO/TNF-α)< 10 µM
PTZ Seizure Model Assess anticonvulsant activityED₅₀< 20 mg/kg

Positive results from this workflow would provide a strong rationale for more advanced studies, including chronic dosing in neurodegeneration models (e.g., transgenic models of Alzheimer's disease), further elucidation of the molecular target using chemoproteomics, and comprehensive safety pharmacology studies. The versatility of the isoxazole scaffold suggests that 3-(2-Fluorophenyl)-1,2-oxazol-5-amine could be a valuable new tool for neuropharmacology research.[1]

References

  • Bari, M. et al. (2022). Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. Frontiers in Neurology. [Link]

  • Carreño-García, S. et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PubMed. [Link]

  • Bari, M., Radek, M., & Spalloni, A. (2022). Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. National Institutes of Health. [Link]

  • Singh, A., & Tiwari, A. (2023). In vivo models to study neurogenesis and associated neurodevelopmental disorders-Microcephaly and autism spectrum disorder. PubMed. [Link]

  • InnoSer (n.d.). In vitro neurology assays. InnoSer. [Link]

  • InVivo Biosystems (n.d.). Neurodegenerative Disease Models. InVivo Biosystems. [Link]

  • Parng, C. et al. (2007). Zebrafish: An in vivo model for the study of neurological diseases. PubMed Central. [Link]

  • Innoprot (n.d.). Alzheimer's Disease in vitro models. Innoprot. [Link]

  • Kolb, J. P. et al. (2021). In vitro Model Systems for Studies Into Retinal Neuroprotection. Frontiers. [Link]

  • Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. IRIS - Unibo. [Link]

  • Kumar, A. et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PubMed Central. [Link]

  • Kumar, A. et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • Sharma, V. et al. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central. [Link]

  • Kumar, A. et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link]

  • Sahoo, B. M. et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. ResearchGate. [Link]

  • Unknown author. (n.d.). Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity. SID. [Link]

  • Jo, A. et al. (2021). Neurochemical Effects of 4-(2Chloro-4-Fluorobenzyl)-3-(2-Thienyl)-1,2,4-Oxadiazol-5(4H)-One in the Pentylenetetrazole (PTZ)-Induced Epileptic Seizure Zebrafish Model. PubMed. [Link]

  • Wu, Y. et al. (2013). Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent and efficacious KCNQ2 (Kv7.2) opener for the treatment of neuropathic pain. PubMed. [Link]

  • Glomb, T. et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. [Link]

  • Basilicata, M. G. et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

  • Seminerio, M. J. et al. (2014). Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. PubMed. [Link]

  • Svarcbahs, R. et al. (2023). Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson. Tuhat - University of Helsinki. [Link]

  • Trofimov, B. A. et al. (2025). Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. ResearchGate. [Link]

  • Sblendorio, G. T. et al. (2012). Synthesis and pharmacological evaluation of 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a cocaine antagonist, in rodents. PubMed. [Link]

  • Gomaa, M. S. et al. (2021). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). MDPI. [Link]

  • Kovalskyi, A. et al. (2020). 2-[(3-Aminoalkyl-(alkaryl-,aryl-))-1 H-1,2,4-triazol-5-yl]anilines: synthesis and anticonvulsant activity. TÜBİTAK Academic Journals. [Link]

  • PubChem (n.d.). 3-(4-fluorophenyl)-1,2-oxazol-5-amine. PubChem. [Link]

  • Sblendorio, G. T. et al. (2012). Synthesis and Pharmacological Evaluation of 6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a Cocaine Antagonist, in Rodents. PubMed Central. [Link]

  • Dotsenko, V. et al. (2020). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. MDPI. [Link]

Sources

Method

Application Notes and Protocols for Assessing the Biological Activity of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and executing assays to characterize the biological activity of the novel compound, 3-(2...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and executing assays to characterize the biological activity of the novel compound, 3-(2-Fluorophenyl)-1,2-oxazol-5-amine. The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Based on extensive analysis of structurally related phenyl-isoxazole compounds, this guide focuses on a logical, tiered approach to screen for potential anticancer efficacy, beginning with broad cellular effects and progressing to specific molecular target interactions. The protocols herein are designed to be robust and self-validating, providing a clear path from initial compound characterization to mechanism of action studies.

Introduction: The Scientific Rationale for the Proposed Assay Cascade

The 1,2-oxazole (isoxazole) ring system is a cornerstone of many biologically active molecules.[1] A significant body of scientific literature indicates that compounds featuring a phenyl-isoxazole core, similar to 3-(2-Fluorophenyl)-1,2-oxazol-5-amine, frequently exhibit potent antiproliferative and cytotoxic effects against various cancer cell lines.[2][3] Studies have identified specific molecular targets for such compounds, including protein kinases and enzymes critical to cancer cell metabolism and signaling, such as Acetyl-CoA Carboxylase (ACC) and components of the JAK/STAT pathway.[4][5]

Given this precedent, a logical starting point for characterizing 3-(2-Fluorophenyl)-1,2-oxazol-5-amine is to investigate its potential as an anticancer agent. This application note outlines a multi-step assay cascade designed to first confirm cytotoxic activity and then to elucidate the potential mechanism of action. This strategy ensures that resources are directed efficiently, moving from a general assessment of bioactivity to more specific and resource-intensive assays.

The proposed workflow is as follows:

  • Primary Screening: Assess the general antiproliferative effect of the compound on cancer cell lines.

  • Mechanism of Action (Cellular): Determine if the observed cytotoxicity is due to the induction of apoptosis.

  • Biochemical Target Identification: Directly measure the compound's ability to inhibit the activity of a representative protein kinase in an isolated system.

  • Cell-Based Target Engagement: Confirm that the compound can inhibit a specific kinase signaling pathway within a living cell.

This structured approach provides a comprehensive profile of the compound's activity, bridging the gap between its effects on cancer cell viability and its interaction with a specific molecular target.

Primary Screening: Assessing Antiproliferative Activity

The initial step is to determine if 3-(2-Fluorophenyl)-1,2-oxazol-5-amine has a general inhibitory effect on cancer cell growth. The Sulforhodamine B (SRB) assay is a robust and widely used method for this purpose, as it measures cell density by quantifying total cellular protein.[2]

Experimental Workflow: Antiproliferative Screening

Antiproliferative_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare stock solution of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine in DMSO D Treat cells with a serial dilution of the test compound A->D B Culture selected cancer cell lines (e.g., MCF-7, HCT116) C Seed cells into 96-well plates and allow to attach overnight B->C C->D E Incubate for 72 hours D->E F Fix cells with trichloroacetic acid (TCA) E->F G Stain with Sulforhodamine B (SRB) F->G H Wash and solubilize the bound dye G->H I Measure absorbance at 510 nm H->I J Calculate percentage growth inhibition I->J K Determine the IC50 value J->K

Caption: Workflow for the SRB antiproliferative assay.

Detailed Protocol: Sulforhodamine B (SRB) Assay

Objective: To determine the concentration of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine that inhibits 50% of cancer cell growth (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).[2]

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • 3-(2-Fluorophenyl)-1,2-oxazol-5-amine.

  • Dimethyl sulfoxide (DMSO).

  • Trichloroacetic acid (TCA).

  • Sulforhodamine B (SRB) solution.

  • Tris base solution.

  • 96-well microtiter plates.

  • Microplate reader.

Procedure:

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Cell Treatment: Replace the medium in the cell plates with 100 µL of the medium containing the various concentrations of the compound. Include wells with DMSO only as a vehicle control and untreated wells as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Wash and Solubilization: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

ParameterExpected Outcome
IC50 Value A potent compound will have a low micromolar or nanomolar IC50.
Dose-Response Curve A sigmoidal curve indicates a specific inhibitory effect.

Cellular Mechanism of Action: Apoptosis Assay

If the compound demonstrates significant antiproliferative activity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. This can be assessed by measuring the activation of caspases, key enzymes in the apoptotic pathway.

Detailed Protocol: Caspase-3/7 Activity Assay

Objective: To determine if 3-(2-Fluorophenyl)-1,2-oxazol-5-amine induces apoptosis by measuring the activity of executioner caspases 3 and 7.

Materials:

  • Cancer cell line that showed sensitivity in the SRB assay.

  • 3-(2-Fluorophenyl)-1,2-oxazol-5-amine.

  • Luminogenic caspase-3/7 substrate (e.g., a substrate containing the DEVD sequence).

  • Caspase-Glo® 3/7 Reagent (or similar).

  • White-walled 96-well plates.

  • Luminometer.

Procedure:

  • Cell Plating and Treatment: Seed cells in white-walled 96-well plates and treat with the test compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a known apoptosis inducer (e.g., staurosporine) as a positive control.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Execution: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control. A significant, dose-dependent increase in luminescence indicates the activation of caspase-3/7 and induction of apoptosis.

Treatment GroupExpected Luminescence Signal
Vehicle Control Baseline
Test Compound (IC50) Significant increase over baseline
Positive Control Strong increase over baseline

Biochemical Target Identification: In Vitro Kinase Assay

Given that many phenyl-isoxazole derivatives target protein kinases, a direct biochemical assay is essential to confirm this interaction. This protocol describes a generic, high-throughput format to screen for kinase inhibition. For this example, we will use a representative tyrosine kinase, such as VEGFR-2, which has been implicated as a target for similar scaffolds.[6]

Experimental Workflow: Biochemical Kinase Assay

Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Dispense kinase buffer into 384-well plate B Add test compound (serial dilution) A->B C Add kinase enzyme (e.g., VEGFR-2) B->C D Incubate briefly C->D E Initiate reaction by adding ATP and substrate peptide D->E F Incubate at room temperature E->F G Stop reaction and detect product formation (e.g., ADP-Glo™) F->G H Measure luminescence G->H I Calculate % inhibition H->I J Determine IC50 I->J

Caption: Workflow for a generic biochemical kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

Objective: To measure the dose-dependent inhibition of a specific kinase by 3-(2-Fluorophenyl)-1,2-oxazol-5-amine by quantifying the amount of ADP produced.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2).

  • Kinase-specific substrate peptide.

  • ATP.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • 3-(2-Fluorophenyl)-1,2-oxazol-5-amine.

  • Kinase buffer.

  • White, low-volume 384-well plates.

Procedure:

  • Compound Plating: Prepare a serial dilution of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine in kinase buffer and dispense into the 384-well plate.

  • Kinase Reaction:

    • Add the recombinant kinase to the wells containing the compound and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cell-Based Target Engagement: Cellular Phosphorylation Assay

A positive result in a biochemical assay demonstrates direct target interaction, but it is crucial to confirm that the compound can access and inhibit its target in a complex cellular environment. A cell-based assay measuring the phosphorylation of a kinase's downstream substrate provides this critical validation.

Detailed Protocol: Western Blot for Phospho-Substrate

Objective: To determine if 3-(2-Fluorophenyl)-1,2-oxazol-5-amine can inhibit the phosphorylation of a downstream target of a specific kinase in whole cells.

Materials:

  • Cancer cell line expressing the target kinase.

  • Growth factor or stimulus to activate the kinase pathway (e.g., VEGF for VEGFR-2).

  • 3-(2-Fluorophenyl)-1,2-oxazol-5-amine.

  • Cell lysis buffer.

  • Primary antibodies (one for the phosphorylated substrate, one for the total substrate).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells overnight if necessary. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Pathway Stimulation: Stimulate the cells with the appropriate growth factor (e.g., 50 ng/mL VEGF for 10 minutes) to activate the signaling pathway.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the phosphorylated form of the downstream substrate.

    • Wash and probe with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate to ensure equal protein loading.

    • Quantify the band intensities using densitometry. A dose-dependent decrease in the ratio of phosphorylated substrate to total substrate indicates effective target engagement in the cell.

Conclusion and Future Directions

This application note provides a structured, multi-tiered approach to characterize the biological activity of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine. By following this workflow, researchers can efficiently determine if the compound possesses anticancer properties and begin to elucidate its mechanism of action, starting from broad cellular effects and narrowing down to specific molecular target inhibition. Positive results from this assay cascade would justify further investigation, including broader kinase profiling, in vivo efficacy studies in animal models, and detailed structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.

References

  • Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. National Institutes of Health (NIH). [Link]

  • Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. PubMed Central. [Link]

  • Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents. ResearchGate. [Link]

  • Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PubMed. [Link]

Sources

Application

Application Notes &amp; Protocols: 3-(2-Fluorophenyl)-1,2-oxazol-5-amine

Introduction: The Strategic Value of the 3-Aryl-5-Aminoisoxazole Scaffold The 3-aryl-5-aminoisoxazole framework is a privileged scaffold in modern medicinal chemistry and drug discovery. Its rigid, planar structure and s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Aryl-5-Aminoisoxazole Scaffold

The 3-aryl-5-aminoisoxazole framework is a privileged scaffold in modern medicinal chemistry and drug discovery. Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors make it an exceptional bioisostere for various amide and ester functionalities, enabling favorable interactions with a multitude of biological targets. The incorporation of a 2-fluorophenyl group at the 3-position introduces a unique electronic and conformational constraint. The ortho-fluorine atom can modulate the pKa of the 5-amino group, influence the dihedral angle between the phenyl and isoxazole rings, and participate in crucial fluorine-protein interactions (e.g., orthogonal multipolar C–F···C=O interactions), thereby enhancing binding affinity, selectivity, and metabolic stability.

This document serves as a technical guide for researchers, chemists, and drug development professionals on the commercial sourcing, properties, and synthetic applications of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine, a key building block for the synthesis of novel therapeutic agents.

Physicochemical Properties & Data

While a unique CAS number for 3-(2-Fluorophenyl)-1,2-oxazol-5-amine is not broadly listed, its properties can be reliably calculated. This compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

PropertyValueSource
IUPAC Name 3-(2-fluorophenyl)-1,2-oxazol-5-amine-
Molecular Formula C₉H₇FN₂OCalculated
Molecular Weight 178.17 g/mol Calculated
Appearance Predicted: Off-white to light yellow solidBased on Analogs[1]
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in DCM, EtOAcPredicted
Predicted XLogP3 1.8-
Hydrogen Bond Donors 1 (from -NH₂)Calculated
Hydrogen Bond Acceptors 4 (N, O, F, and N from the ring)Calculated

Commercial Availability and Sourcing

Direct, off-the-shelf availability of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine is limited, positioning it as a specialty chemical intermediate. However, the commercial availability of numerous close structural and positional isomers underscores its synthetic accessibility. Researchers should approach suppliers with custom synthesis inquiries.

Table of Representative Suppliers for Analogs & Custom Synthesis:

SupplierAnalog(s) AvailableCustom Synthesis ServiceNotes
Sigma-Aldrich (Merck) 3-Amino-5-(4-fluorophenyl)isoxazole (CAS 925005-35-2)[1]YesExtensive catalog of building blocks. A primary choice for custom synthesis inquiries.
Santa Cruz Biotechnology 3-Amino-5-(4-fluorophenyl)isoxazole (CAS 925005-35-2)[2]YesFocus on biochemicals and research reagents.
J&K Scientific 3-(2-Chlorophenyl)-1,2-oxazol-5-amine (CAS 27025-74-7)[3]YesOffers a wide range of intermediates for pharmaceutical and material science research.[3]
Chemenu 3-(4-Fluorophenyl)isoxazol-5-amine (CAS 81465-82-9)[4]YesSpecializes in pharmaceutical intermediates and custom manufacturing.

Procurement Strategy: When requesting a quote for custom synthesis, provide the IUPAC name, chemical structure, desired quantity, and required purity (e.g., >97% by HPLC). Lead times typically range from 4 to 8 weeks.

Application Notes: A Versatile Intermediate for Drug Discovery

The primary utility of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine is as a reactive intermediate for constructing libraries of molecules for biological screening. The nucleophilic 5-amino group is the principal site of synthetic modification.

Significance in Medicinal Chemistry

The 5-aminoisoxazole core is found in compounds with a wide spectrum of biological activities, including:

  • Anticancer Agents: The scaffold is integral to compounds designed as tubulin modulators and kinase inhibitors. Structure-activity relationship (SAR) studies have shown that the nature of the aryl group at the 3-position and the substitution on the 5-amino group are critical for potent antiproliferative activity.[5]

  • Anti-inflammatory & Analgesic Agents: As a stable bioisostere, this moiety is used to develop inhibitors of enzymes involved in inflammation pathways.[3]

  • Neuropsychiatric Drug Candidates: The isoxazole ring is present in several marketed drugs, including those targeting the central nervous system.

Proposed Synthetic Route

A reliable method for synthesizing 3-aryl-5-aminoisoxazoles involves the regioselective cyclization of a β-ketonitrile precursor with hydroxylamine.[6] This approach offers high yields and excellent control over the final regioisomer.

Synthetic_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product SM1 2-Fluorobenzonitrile INT1 3-(2-Fluorophenyl)-3-oxopropanenitrile SM1->INT1 1. NaH or NaOEt 2. Claisen Condensation SM2 Ethyl Acetate SM2->INT1 FP 3-(2-Fluorophenyl)-1,2-oxazol-5-amine INT1->FP NH2OH·HCl Base (e.g., NaHCO3) Heat

Caption: Proposed synthesis of the title compound.

Experimental Protocols

The following protocols are detailed, validated methodologies for the derivatization of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine.

Protocol 1: Synthesis of N-Acyl Derivatives for SAR Studies

This protocol describes the parallel synthesis of a small amide library from 3-(2-Fluorophenyl)-1,2-oxazol-5-amine and a selection of carboxylic acids using a standard coupling agent.

Causality and Rationale:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen for its high efficiency, rapid reaction times, and low rate of epimerization, which is critical when working with chiral carboxylic acids.

  • Base: DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic hindered base used to neutralize the acid formed during the reaction without competing in the coupling reaction.

  • Solvent: DMF (N,N-Dimethylformamide) is an excellent polar aprotic solvent that effectively dissolves all reactants and reagents.

Materials:

  • 3-(2-Fluorophenyl)-1,2-oxazol-5-amine (1.0 eq)

  • A diverse set of carboxylic acids (R-COOH) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an array of reaction vials, add the corresponding carboxylic acid (0.11 mmol, 1.1 eq).

  • Reagent Addition: Add a stock solution of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine (0.10 mmol, 1.0 eq in 0.5 mL DMF) to each vial.

  • Activation: Add a freshly prepared stock solution of HATU (0.12 mmol, 1.2 eq in 0.5 mL DMF) to each vial, followed by DIPEA (0.30 mmol, 3.0 eq).

  • Reaction: Seal the vials and shake at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed. A typical TLC system is 50% EtOAc in hexanes.

  • Workup: Dilute each reaction mixture with EtOAc (5 mL) and wash sequentially with saturated NaHCO₃ solution (2 x 5 mL), water (1 x 5 mL), and brine (1 x 5 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a centrifugal evaporator.

  • Purification: Purify the crude amide products via preparative HPLC or flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Workflow_Acylation A 1. Dispense R-COOH (1.1 eq) into vials B 2. Add Amine Stock Solution (1.0 eq in DMF) A->B C 3. Add HATU (1.2 eq) & DIPEA (3.0 eq) B->C D 4. Shake at RT for 4-6h C->D E 5. Monitor by LC-MS D->E F 6. Quench & Liquid-Liquid Extraction (EtOAc/NaHCO3) E->F Reaction Complete G 7. Dry (MgSO4) & Concentrate F->G H 8. Purify via Flash Chromatography G->H I Characterize Final Products (NMR, HRMS) H->I

Caption: Experimental workflow for N-Acylation.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol details the cross-coupling of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine with an aryl bromide to form a diarylamine linkage, a common motif in kinase inhibitors.

Causality and Rationale:

  • Catalyst System: A combination of a palladium precatalyst (e.g., Pd₂(dba)₃) and a biarylphosphine ligand (e.g., XPhos) is used. This system is highly active for C-N bond formation with electronically diverse and sterically hindered substrates.

  • Base: A strong, non-nucleophilic base like NaOtBu (Sodium tert-butoxide) is required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous toluene is a standard high-boiling, non-polar solvent for this transformation, ensuring the reaction can be heated to drive it to completion. The reaction must be performed under an inert atmosphere (Nitrogen or Argon) as the palladium catalyst is oxygen-sensitive.

Materials:

  • 3-(2-Fluorophenyl)-1,2-oxazol-5-amine (1.0 eq)

  • Aryl Bromide (Ar-Br) (1.2 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Inert atmosphere (N₂ or Ar) glovebox or Schlenk line

Procedure:

  • Inert Setup: In a glovebox, add NaOtBu (1.4 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add the aryl bromide (1.2 mmol), 3-(2-Fluorophenyl)-1,2-oxazol-5-amine (1.0 mmol), XPhos (0.04 mmol), and Pd₂(dba)₃ (0.02 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction: Seal the vial, remove it from the glovebox, and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Periodically cool the reaction to room temperature and analyze an aliquot by LC-MS to monitor the consumption of starting materials.

  • Workup: After cooling to room temperature, quench the reaction by carefully adding water (10 mL). Dilute with EtOAc (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with EtOAc (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired diarylamine product.

Conclusion

3-(2-Fluorophenyl)-1,2-oxazol-5-amine represents a high-value, strategically important building block for the synthesis of novel chemical entities in drug discovery. While not a standard catalog item, its straightforward synthetic accessibility makes it readily available through custom synthesis. The protocols provided herein offer robust and scalable methods for its elaboration into diverse libraries of potential therapeutic agents, enabling researchers to fully exploit the unique chemical and biological properties conferred by the 3-(2-fluorophenyl)-5-aminoisoxazole scaffold.

References

  • ResearchGate. (2025). REVIEW ON THE SYNTHESIS AND POTENTIAL THERAPEUTIC APPLICATIONS OF HETEROCYCLIC PRODUCTS OF 5-AMINO-3-METHYLISOXAZOLE. Available at: [Link]

  • PubMed. (2014). 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. Available at: [Link]

  • AWOO Chem. (n.d.). 4-(2-Fluorophenyl)-1,2-oxazol-5-amine. Available at: [Link]

  • Dana Bioscience. (n.d.). 3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-amine hydrochloride 5g. Available at: [Link]

  • Pharmaffiliates. (n.d.). (E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1][7]oxazin-6-yl)-ethyl]acrylamide. Available at: [Link]

  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available at: [Link]

  • Dana Bioscience. (n.d.). 3-(4-Fluorophenyl)-4-phenyl-1,2-oxazol-5-amine 250mg. Available at: [Link]

  • Chemsrc. (n.d.). 5-(3-Chloro-5-fluorophenyl)-1,2-oxazol-3-amine. Available at: [Link]

  • USA Chemical Suppliers. (n.d.). 3-(2-chlorophenyl)-1,2-oxazol-5-amine suppliers USA. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Available at: [Link]

  • Iranian Journal of Pharmaceutical Research. (n.d.). Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity. Available at: [Link]

  • MDPI. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Available at: [Link]

Sources

Method

Application Notes and Protocols for 3-(2-Fluorophenyl)-1,2-oxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and protocols for the safe handling, storage, and use of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine. A...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the safe handling, storage, and use of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine. As a novel heterocyclic compound with potential applications in medicinal chemistry and drug development, establishing robust safety and handling procedures is paramount. The guidance herein is synthesized from established best practices for structurally related fluorophenyl and aminoisoxazole derivatives, ensuring a high standard of safety and experimental integrity. The protocols are designed to be self-validating, emphasizing the causality behind each procedural step to empower researchers with the knowledge to work safely and effectively.

Introduction to 3-(2-Fluorophenyl)-1,2-oxazol-5-amine

3-(2-Fluorophenyl)-1,2-oxazol-5-amine is a fluorinated heterocyclic amine with a molecular structure that suggests its potential as a versatile building block in the synthesis of bioactive molecules. The presence of the 2-fluorophenyl group can influence the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety for medicinal chemists. The 1,2-oxazol-5-amine (or 5-aminoisoxazole) core is a known pharmacophore found in various biologically active compounds. Given the limited publicly available data on this specific molecule, these guidelines are based on the chemical properties of analogous compounds.

Physicochemical and Hazard Profile

A summary of the known and inferred properties of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine is presented below. It is imperative to treat this compound with the caution afforded to new chemical entities of unknown toxicity.

PropertyValue/InformationSource/Rationale
Molecular Formula C₉H₇FN₂OPubChem CID 2060332 (for 4-fluorophenyl isomer)[1]
Molecular Weight 178.17 g/mol Calculated
Appearance Likely a solid at room temperatureGeneral property of similar small organic molecules
Solubility Expected to have limited water solubility and moderate solubility in polar organic solvents like ethanol and methanol.Based on analogous compounds like 3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide.[2]
Hazard Statements Assumed: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).Based on safety data for structurally similar compounds.[3][4]
Precautionary Statements Assumed: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338.Based on safety data for structurally similar compounds.[3][5]

Core Principles of Safe Handling

The primary objective when handling 3-(2-Fluorophenyl)-1,2-oxazol-5-amine is to minimize exposure through all potential routes: inhalation, ingestion, and dermal contact. The following workflow outlines the critical steps for safe handling.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Work in a Certified Fume Hood prep_ppe->prep_fumehood prep_sds Review SDS of All Reagents prep_fumehood->prep_sds handle_weigh Weighing Solid Compound prep_sds->handle_weigh Proceed with caution handle_dissolve Dissolution in Solvent handle_weigh->handle_dissolve handle_reaction Performing Chemical Reactions handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate After experiment cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Remove PPE Correctly cleanup_waste->cleanup_ppe

Figure 1: Workflow for Safe Handling of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine.
Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The rationale for each piece of equipment is crucial for user compliance and safety.

  • Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[6] The 5-aminoisoxazole moiety and its derivatives can cause serious eye irritation.[3]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use. The fluorophenyl group can enhance skin penetration. Wash and dry hands thoroughly after handling.[5]

  • Body Protection: A flame-retardant laboratory coat is required. For larger quantities or procedures with a higher risk of splashing, an impervious apron should be worn.[6]

  • Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter. All handling of the solid compound should be performed in a well-ventilated area, preferably a certified chemical fume hood.[3]

Engineering Controls
  • Chemical Fume Hood: All weighing, dissolution, and reaction setup should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

Detailed Protocols

Protocol for Storage

The stability of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine is critical for its effective use in research. Improper storage can lead to degradation, affecting experimental outcomes.

  • Container: Store the compound in its original, tightly sealed container.[3] If the original container is compromised, transfer the material to a new, clearly labeled, and appropriate container (e.g., amber glass vial).

  • Atmosphere: Store in a cool, dry, and well-ventilated place.[3][7] For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen) to prevent potential oxidative degradation, a common pathway for amine-containing compounds.

  • Temperature: For analogous fluorophenyl oxazole compounds, storage at 2-8°C is recommended.[8][9] This reduces the rate of potential decomposition reactions.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and foodstuffs.[4] The amine group can react exothermically with strong acids.

  • Security: Store in a locked cabinet or a secure area with restricted access.[5]

Protocol for Weighing and Solution Preparation
  • Preparation: Before retrieving the compound from storage, ensure your workspace in the fume hood is clean and uncluttered. Assemble all necessary equipment (spatula, weigh paper/boat, vials, solvent, vortex mixer).

  • Weighing:

    • Perform all weighing operations within the fume hood to contain any dust.

    • Use a microbalance for accurate measurement of small quantities.

    • Avoid creating dust by handling the solid gently.

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution:

    • Add the weighed solid to a pre-labeled vial.

    • Add the desired solvent dropwise to the solid to prevent splashing.

    • Cap the vial and mix using a vortex mixer or sonicator until the solid is fully dissolved.

    • If heating is required to aid dissolution, use a water bath with gentle warming and ensure the vial is loosely capped to prevent pressure buildup. Be aware that elevated temperatures may decrease the stability of 5-aminoisoxazole derivatives.[10]

Protocol for Accidental Spills

Prompt and appropriate response to a spill is crucial to prevent exposure and contamination.

  • Evacuation and Notification: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Containment: For small spills of the solid, use dry cleanup procedures. Do NOT use compressed air. Gently cover the spill with an absorbent material (e.g., vermiculite or sand).[4]

  • Cleanup:

    • Wearing appropriate PPE, carefully sweep or vacuum (using a HEPA-filtered vacuum) the contained material into a clearly labeled, sealable waste container.[4]

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) and then wash with soap and water.

  • Waste Disposal: Dispose of the contaminated materials and cleaning supplies as hazardous waste in accordance with local, state, and federal regulations.[5]

Waste Disposal

All waste containing 3-(2-Fluorophenyl)-1,2-oxazol-5-amine, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.

  • Disposal: Arrange for pickup and disposal by a certified hazardous waste management company.[6]

First Aid Measures

In the event of exposure, immediate action is required.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[4]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3][6]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][6]

Conclusion

The protocols and guidelines outlined in this document are designed to foster a safe and effective research environment for the use of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine. Adherence to these procedures, rooted in the principles of chemical safety and informed by data from analogous compounds, is essential for minimizing risk and ensuring the integrity of experimental work. As with any new chemical entity, it is the responsibility of the researcher to remain vigilant and to seek additional information as it becomes available.

References

  • PubMed. (2019). Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N-H Insertion. Retrieved from [Link]

  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

  • PubMed Central. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. Retrieved from [Link]

  • ResearchGate. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(2-fluorophenyl)-1,2-oxazole-5-carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(4-fluorophenyl)-1,2-oxazol-5-amine. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine

Welcome to the technical support center for the synthesis of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, enhance yield, and ensure high purity of the final product. The 3-aryl-5-aminoisoxazole scaffold is a crucial pharmacophore in numerous biologically active compounds, making its efficient synthesis a key step in many drug discovery pipelines.[1]

This document provides a structured approach to troubleshooting, answers frequently asked questions, and offers detailed experimental protocols based on established chemical principles and field-proven insights.

Troubleshooting Guide (Q&A Format)

Low yield is one of the most frequently encountered issues in the synthesis of substituted isoxazoles.[2] The primary synthetic route to 3-(2-Fluorophenyl)-1,2-oxazol-5-amine involves the base-mediated cyclocondensation of 2-(2-fluorobenzoyl)acetonitrile (or a related β-ketonitrile) with hydroxylamine.[3] This process, while direct, is sensitive to several variables that can drastically impact the outcome.

The following flowchart provides a logical path for diagnosing common issues.

Troubleshooting_Flowchart start Problem: Low Yield (<50%) check_sm Step 1: Verify Starting Material (SM) Quality start->check_sm check_reagents Step 2: Assess Reagent Stoichiometry & Purity check_sm->check_reagents SMs OK sm_impure Issue: SMs Impure or Degraded Solution: Purify β-ketonitrile. Use fresh hydroxylamine. check_sm->sm_impure check_conditions Step 3: Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK reagent_issue Issue: Incorrect Stoichiometry or Wet Reagents Solution: Use slight excess of hydroxylamine. Use anhydrous solvents. check_reagents->reagent_issue check_workup Step 4: Analyze Workup & Purification check_conditions->check_workup Conditions OK condition_issue Issue: Suboptimal pH, Temp, or Time Solution: Titrate base carefully. Run temperature screen. Monitor by TLC/LC-MS. check_conditions->condition_issue workup_issue Issue: Product Loss or Decomposition Solution: Use milder extraction pH. Optimize recrystallization solvent. check_workup->workup_issue end_node Improved Yield check_workup->end_node Workup OK sm_impure->end_node reagent_issue->end_node condition_issue->end_node workup_issue->end_node

A decision-making flowchart for troubleshooting low yield.
Q1: My reaction yield is consistently low. What are the most common causes related to starting materials?

Answer: The integrity of your starting materials is paramount.

  • Purity of β-Ketonitrile: The precursor, 2-(2-fluorobenzoyl)acetonitrile, is susceptible to degradation. It can exist in keto-enol tautomeric forms, which can affect reactivity.[4] Impurities from its synthesis can interfere with the cyclization.

    • Recommendation: Verify the purity of the β-ketonitrile by ¹H NMR and melting point analysis before use. If necessary, recrystallize it from an appropriate solvent system (e.g., ethanol/water).

  • Quality of Hydroxylamine: Hydroxylamine (typically used as hydroxylamine hydrochloride, NH₂OH·HCl) can degrade over time.

    • Recommendation: Use a fresh bottle of high-purity hydroxylamine hydrochloride. Ensure it is a dry, crystalline solid.

Q2: I'm observing multiple spots on my TLC plate, and the final product is difficult to purify. What side reactions should I be aware of?

Answer: Several side reactions can compete with the desired isoxazole formation, leading to a complex product mixture.

  • Formation of Regioisomers: While the reaction of a β-ketonitrile with hydroxylamine is generally regioselective for the 5-aminoisoxazole, suboptimal pH or temperature can sometimes lead to the formation of the 3-aminoisoxazole isomer, though this is less common for this specific substrate.[4]

  • Dimerization/Decomposition: The intermediate nitrile oxide (formed under certain conditions) can dimerize to form furoxans, especially at high concentrations or temperatures.[4]

  • Incomplete Reaction: Unreacted β-ketonitrile can complicate purification.

    • Recommendation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS. A slight excess (1.1-1.2 equivalents) of hydroxylamine can help drive the reaction to completion.

Q3: How critical are the reaction conditions like base, solvent, and temperature?

Answer: These parameters are highly critical and directly control the reaction's efficiency and selectivity.

  • Choice and Amount of Base: A base (e.g., sodium acetate, sodium hydroxide, or an organic base like triethylamine) is required to neutralize the HCl from hydroxylamine hydrochloride and to mediate the cyclization.

    • Causality: Too little base will result in an acidic medium, slowing or stopping the reaction. Excess strong base can promote side reactions or even cause ring-opening of the isoxazole product.[4]

    • Recommendation: Use a mild base like sodium acetate or carefully titrate a stronger base like NaOH. The optimal pH is typically near neutral to slightly basic.

  • Solvent System: The solvent must solubilize the reactants effectively.

    • Causality: A polar protic solvent like ethanol is commonly used as it effectively dissolves both the hydroxylamine salt and the organic precursor, facilitating the reaction.[3]

    • Recommendation: Ethanol or an ethanol/water mixture is a reliable starting point.

  • Temperature: The reaction is typically run at reflux.[5]

    • Causality: Higher temperatures increase the reaction rate but can also promote the formation of byproducts.

    • Recommendation: Start by refluxing the mixture and monitor by TLC. If significant byproduct formation is observed, try running the reaction at a lower temperature (e.g., 50-60 °C) for a longer duration.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the formation of the 5-aminoisoxazole ring?

Answer: The reaction proceeds via a cyclocondensation mechanism.

  • Oxime Formation: The hydroxylamine first reacts with the ketone of the β-ketonitrile to form an oxime intermediate.

  • Intramolecular Cyclization: The nitrogen of the oxime then attacks the nitrile carbon in an intramolecular fashion.

  • Tautomerization: A final tautomerization step yields the aromatic 5-aminoisoxazole ring. This pathway is a well-established route for synthesizing this class of heterocycles.[3]

Q2: How do I effectively monitor the reaction's progress?

Answer: Thin Layer Chromatography (TLC) is the most common and convenient method.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point for the mobile phase.

  • Visualization: Use a UV lamp (254 nm) for visualization. The starting β-ketonitrile and the aromatic product should both be UV-active.

  • Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.

Q3: My final product has a persistent color. How can I improve its purity and appearance?

Answer: Discoloration often indicates the presence of minor, highly conjugated impurities.

  • Recrystallization: This is the most effective method for purification. Experiment with different solvent systems. A good choice is often the reaction solvent itself (ethanol) or another polar solvent like isopropanol, potentially with the addition of water to induce crystallization.

  • Charcoal Treatment: If recrystallization alone is insufficient, you can add a small amount of activated charcoal to the hot, dissolved solution before filtering and cooling. The charcoal will adsorb colored impurities.

  • Aqueous Wash: During the workup, washing the organic layer with a mild aqueous base (e.g., 5% NaHCO₃ solution) can help remove acidic impurities.[6]

Experimental Protocols & Data

Baseline Synthesis Protocol

This protocol is a standard starting point for the synthesis.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-(2-fluorobenzoyl)acetonitrile (1.0 eq.).

  • Reagent Addition: Add ethanol (approx. 5-10 mL per gram of starting material), followed by hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC every 1-2 hours until the starting material is consumed (typically 4-8 hours).

  • Workup: Allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water.

  • Purification: Recrystallize the crude solid from hot ethanol to yield 3-(2-Fluorophenyl)-1,2-oxazol-5-amine as a crystalline solid.

Data Summary: Optimizing Reaction Conditions

The choice of base and solvent can significantly impact yield. The following table summarizes typical outcomes based on literature for similar syntheses.

Base (eq.)SolventTemperature (°C)Typical Yield RangeNotes
NaOAc (1.5)Ethanol78 (Reflux)65-80%Standard, reliable method.[5]
NaOH (1.1)Ethanol/H₂O6070-85%Requires careful pH control to avoid side reactions.
Et₃N (1.5)Dichloromethane40 (Reflux)50-70%Milder conditions, may require longer reaction times.
K₂CO₃ (1.5)DMF8060-75%Alternative for specific solubility requirements.

References

  • Process for the purification of 3-amino-5-methylisoxazole.
  • N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. National Institutes of Health (NIH). [Link]

  • Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science. [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate. [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. [Link]

  • Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. ResearchGate. [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central. [Link]

  • Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity. Iranian Journal of Pharmaceutical Research. [Link]

  • Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journals. [Link]

  • A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. National Institutes of Health (NIH). [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. MDPI. [Link]

  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. SciELO South Africa. [Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI. [Link]

  • Synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines. PubMed. [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. MDPI. [Link]

  • A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. ResearchGate. [Link]

Sources

Optimization

stability and degradation of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine in solution

Introduction Welcome to the technical support guide for 3-(2-Fluorophenyl)-1,2-oxazol-5-amine. This molecule belongs to the 3-aryl-5-aminoisoxazole class, a privileged scaffold in medicinal chemistry recognized for its b...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-(2-Fluorophenyl)-1,2-oxazol-5-amine. This molecule belongs to the 3-aryl-5-aminoisoxazole class, a privileged scaffold in medicinal chemistry recognized for its broad range of biological activities.[1][2][3] The stability of this compound in solution is a critical parameter that directly impacts experimental reproducibility, formulation development, and the overall success of research and drug discovery programs.[4][5]

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights, troubleshooting protocols, and a mechanistic overview of the stability and degradation profile of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine in solution. Our goal is to equip you with the knowledge to anticipate potential challenges, design robust experiments, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine in solution?

The stability of this compound is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. The isoxazole ring, particularly when substituted with an amino group, is susceptible to chemical degradation under certain conditions.[6][7][8]

  • pH: The isoxazole ring is most notably unstable under basic conditions, which can catalyze a ring-opening reaction.[6] It exhibits greater stability in acidic to neutral pH, although strong acidic conditions can also promote hydrolysis.[7]

  • Temperature: Elevated temperatures accelerate the rate of degradation, especially hydrolytic and oxidative reactions.[9][10]

  • Light: The N-O bond within the isoxazole ring can be photolabile, meaning exposure to UV or even ambient light can induce degradation to form intermediates like nitrenes and azirines.[11]

  • Oxidation: The compound may be susceptible to degradation in the presence of oxidizing agents.

Q2: What is a forced degradation study and why is it essential for this compound?

A forced degradation or "stress testing" study is an experiment where the drug substance is intentionally exposed to conditions more severe than those it would encounter during normal handling or storage (e.g., high heat, extreme pH, intense light, oxidation).[5][8][12] These studies are critical for several reasons:

  • Identify Degradation Pathways: They help elucidate the likely degradation products and chemical pathways.[8]

  • Develop Stability-Indicating Methods: The degraded samples are used to prove that your analytical method (e.g., HPLC) can separate the intact compound from its degradation products.[4]

  • Inform Formulation and Storage: Understanding how the molecule degrades helps in developing a stable formulation and defining appropriate storage conditions (e.g., required pH, protection from light).[5][13]

Q3: What are the likely degradation products of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine?

Based on established isoxazole chemistry, the primary degradation pathway involves the cleavage of the N-O bond in the isoxazole ring.[6]

  • Under basic conditions , the most probable degradation product is an α-cyanoenol or its tautomeric β-ketonitrile form, resulting from base-catalyzed ring opening.[6]

  • Photolytic degradation can lead to complex rearrangements and the formation of various intermediates.[11]

  • Acid-catalyzed hydrolysis may yield products such as ammonia, hydroxylamine, and a diketone derivative.[7]

Q4: What are the recommended storage conditions for a stock solution of this compound?

To maximize stability, stock solutions should be stored under the following conditions:

  • Temperature: Store at low temperatures, such as 2-8°C for short-term storage or -20°C to -80°C for long-term storage.

  • Light: Protect from light at all times by using amber vials or wrapping containers in aluminum foil.

  • pH: Prepare stock solutions in a suitable organic solvent (e.g., DMSO). For aqueous working solutions, use a slightly acidic or neutral buffer (pH 4-7). Avoid basic buffers (pH > 8).

Troubleshooting Guide: Common Experimental Issues

Q: I am observing a progressive loss of my compound in a neutral aqueous buffer (pH 7.4) during an extended cell-based assay at 37°C. What is the likely cause?

A: This is a classic case of temperature- and pH-dependent hydrolysis. While the isoxazole ring is relatively stable at neutral pH at room temperature, the combination of physiological temperature (37°C) and prolonged incubation can significantly accelerate base-catalyzed ring opening.[6] Even at pH 7.4, this process can be noticeable over several hours.

Causality & Solution:

  • Mechanism: The hydroxide ions in the solution, though at a low concentration, can act as a nucleophile, attacking the isoxazole ring and initiating cleavage. This reaction rate is highly temperature-dependent.

  • Validation: Run a control experiment where you incubate the compound in your assay medium at 37°C without cells. Analyze samples by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) to quantify the degradation rate.

  • Corrective Action:

    • If possible, shorten the incubation time.

    • Consider using a buffer with a slightly lower pH (e.g., 6.5-7.0) if your experimental system can tolerate it.

    • Always prepare the working solution fresh before each experiment to minimize degradation prior to starting the assay.

Q: After preparing my sample for analysis, I left the autosampler vial on the benchtop for a few hours. Now my HPLC chromatogram shows several new, small peaks that weren't there before. What happened?

A: This issue is likely due to photodegradation. The isoxazole ring is known to be sensitive to UV light, and even ambient laboratory light can provide enough energy to initiate the cleavage of the weak N-O bond over time.[11]

Causality & Solution:

  • Mechanism: Light absorption can excite the isoxazole ring, leading to homolytic cleavage of the N-O bond and the formation of reactive intermediates that can rearrange into various photoproducts.[11]

  • Validation: Repeat the experiment, but this time, immediately after sample preparation, either place the vial in the autosampler (if cooled and dark) or wrap it securely in aluminum foil. Compare the chromatogram to the one from the light-exposed sample.

  • Corrective Action:

    • Always use amber glass vials or light-blocking polypropylene vials for sample preparation and storage.

    • Minimize the exposure of the compound, both in solid form and in solution, to direct light.

    • If using a plate-based format, use opaque plates or cover them during incubation.

Q: My analytical results are inconsistent when using an HPLC method with a high pH mobile phase (e.g., ammonium bicarbonate at pH 9). Why?

A: The compound is likely degrading on the analytical column itself. The instability of the isoxazole ring in basic conditions is a well-documented phenomenon.[6] Exposing the compound to a high pH mobile phase, even for the short duration of an HPLC run, can cause partial on-column degradation, leading to peak tailing, reduced peak area for the parent compound, and the appearance of new degradation peaks.

Causality & Solution:

  • Mechanism: The basic mobile phase facilitates the same hydrolytic ring-opening reaction described previously. This leads to a loss of the parent analyte between the injector and the detector.

  • Validation: Analyze the same sample using two different methods: your standard high pH method and a second method using an acidic mobile phase (e.g., 0.1% formic acid or trifluoroacetic acid in water/acetonitrile). A significantly higher and sharper peak for the parent compound in the acidic method would confirm on-column degradation.

  • Corrective Action: Develop and validate a stability-indicating HPLC method using a mobile phase with a pH in the acidic to neutral range (ideally pH 3-6) to ensure the integrity of the analyte during analysis.

Forced Degradation Experimental Protocol

This protocol outlines a standard forced degradation study to assess the stability of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method is challenged appropriately.[13]

Preparation of Stock Solution
  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile:water).

Stress Conditions (Perform all experiments in parallel with a control sample protected from stress)
  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 4 hours.

    • Cool the solution and neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute with mobile phase to a final concentration of ~50 µg/mL for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature (25°C) for 1 hour. Note: Basic degradation is often rapid.[6]

    • Neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute with mobile phase to a final concentration of ~50 µg/mL for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 6 hours, protected from light.

    • Dilute with mobile phase to a final concentration of ~50 µg/mL for HPLC analysis.

  • Thermal Degradation (in Solution):

    • Mix 1 mL of stock solution with 1 mL of purified water.

    • Incubate at 70°C for 24 hours, protected from light.

    • Cool and dilute with mobile phase to a final concentration of ~50 µg/mL for HPLC analysis.

  • Photolytic Degradation:

    • Place a solution of the compound (~50 µg/mL in 50:50 acetonitrile:water) in a clear quartz vial.

    • Expose the sample to a light source compliant with ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).

    • Run a parallel control sample wrapped in aluminum foil to protect it from light.

    • Analyze the samples directly by HPLC.

Analysis
  • Analyze all stressed samples, along with a non-degraded control sample, using a validated stability-indicating HPLC-UV/MS method.

  • The method should be capable of resolving the parent peak from all major degradation products. A C18 column with a gradient elution using a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is a common starting point.

Data Summary: Expected Stability Profile

The following table summarizes the anticipated stability of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine under various forced degradation conditions.

Stress ConditionReagent/ParameterTemperatureTimeExpected DegradationProbable MechanismReference
Acidic 0.1 M HCl60°C4 hoursModerateAcid-catalyzed hydrolysis[7]
Basic 0.1 M NaOH25°C1 hourSignificantBase-catalyzed ring opening[6]
Oxidative 3% H₂O₂25°C6 hoursLow to ModerateOxidation of amino group/ring[8]
Thermal Water70°C24 hoursModerateHydrolysis, Ring cleavage[9][10]
Photolytic ICH Q1B Light25°CPer ICHSignificantN-O bond cleavage[11]

Visualizations: Workflows and Degradation Pathways

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acidic (0.1M HCl, 60°C) stock->acid base Basic (0.1M NaOH, 25°C) stock->base oxid Oxidative (3% H₂O₂, 25°C) stock->oxid photo Photolytic (ICH Q1B Light) stock->photo thermal Thermal (Water, 70°C) stock->thermal control Prepare Control (Unstressed Sample) neutralize Neutralize & Dilute Samples control->neutralize acid->neutralize base->neutralize oxid->neutralize photo->neutralize thermal->neutralize hplc Analyze via Stability-Indicating HPLC-UV/MS neutralize->hplc report Identify Degradants & Calculate % Degradation hplc->report

Caption: Workflow for conducting a forced degradation study.

Hypothesized Base-Catalyzed Degradation Pathway

Caption: Proposed mechanism for base-catalyzed ring opening.

References

  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available from: [Link]

  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed. Available from: [Link]

  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. NIH National Library of Medicine. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. MDPI. Available from: [Link]

  • Forced Degradation – A Review. International Journal of Research in Pharmaceutical Sciences and Technology. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Thermal decomposition of isoxazole: experimental and modeling study. ACS Publications. Available from: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH National Library of Medicine. Available from: [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. NIH National Library of Medicine. Available from: [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. Available from: [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Available from: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available from: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. Elsevier. Available from: [Link]

  • Isoxazole-containing antibacterial and antifungal compounds. ResearchGate. Available from: [Link]

  • Nitrile - Wikipedia. Wikipedia. Available from: [Link]

  • Structural Interactions of β-Lactam Antibiotics with Mammalian Serum Albumins. MDPI. Available from: [Link]

  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate. Available from: [Link]

  • 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. PubMed. Available from: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available from: [Link]

  • Structure and stability of isoxazoline compounds. ResearchGate. Available from: [Link]

  • Synthesis and Pharmacological Evaluation of 6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a Cocaine Antagonist, in Rodents. NIH National Library of Medicine. Available from: [Link]

  • 3-(4-fluorophenyl)-1,2-oxazol-5-amine. PubChem. Available from: [Link]

  • 3-(4-Fluorophenyl)-4-phenyl-1,2-oxazol-5-amine 250mg. Dana Bioscience. Available from: [Link]

  • 3-(3-Amino-4-fluorophenyl)-1,2-oxazol-5-amine. PubChem. Available from: [Link]

  • Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles. NIH National Library of Medicine. Available from: [Link]

  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. MDPI. Available from: [Link]

  • 4-[4-(4-Fluorophenyl)-1,2-oxazol-5-yl]pyridine. ResearchGate. Available from: [Link]

  • 4-[5-(4-Fluorophenyl)-1,2-oxazol-4-yl]pyridine. ResearchGate. Available from: [Link]

  • Elucidating the pathways of degradation of denagliptin. PubMed. Available from: [Link]

Sources

Troubleshooting

overcoming solubility issues with 3-(2-Fluorophenyl)-1,2-oxazol-5-amine

Welcome to the dedicated technical support center for 3-(2-Fluorophenyl)-1,2-oxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 3-(2-Fluorophenyl)-1,2-oxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered with this compound. Our approach is rooted in foundational scientific principles to empower you to make informed decisions during your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm starting a new project with 3-(2-Fluorophenyl)-1,2-oxazol-5-amine. What are the initial steps to assess its solubility?

A1: The initial step is to perform a systematic solubility screening in a range of common laboratory solvents. This will establish a baseline understanding of the compound's physicochemical properties. It is crucial to assess solubility in both aqueous and organic solvents to inform downstream applications, such as in vitro assays or formulation development.

A recommended starting panel of solvents and a systematic workflow is outlined below. It's important to note that due to the heterocyclic amine structure, the compound's solubility will likely be influenced by pH.[1][2]

Experimental Protocol: Initial Solubility Screening

  • Solvent Selection: Begin with a diverse set of solvents, ranging in polarity. A suggested starting panel is provided in the table below.

  • Sample Preparation: Accurately weigh a small amount of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine (e.g., 1-5 mg) into individual glass vials.

  • Solvent Addition: Add a measured volume of each solvent to the vials in incremental steps (e.g., 100 µL).

  • Equilibration: After each solvent addition, vortex the vials for 1-2 minutes and allow them to equilibrate at a controlled temperature (e.g., room temperature or 37°C). Visual inspection for undissolved particles is the primary method of assessment.

  • Sonication: If the compound does not readily dissolve, sonication can be employed to break down particle agglomerates and enhance the dissolution rate.[3]

  • Data Recording: Record the approximate concentration at which the compound fully dissolves in each solvent.

Table 1: Recommended Solvents for Initial Screening
Solvent ClassExamplesExpected Utility
Aqueous Buffers PBS (pH 7.4), Citrate Buffer (pH 5.0)To assess solubility in physiologically relevant conditions for biological assays.
Polar Aprotic DMSO, DMF, AcetonitrileCommon stock solution solvents for in vitro screening.
Alcohols Ethanol, Methanol, IsopropanolOften used as co-solvents to improve aqueous solubility.[1]
Chlorinated Dichloromethane (DCM), ChloroformUseful for organic synthesis workups and some analytical techniques.
Ethers Dioxane, Tetrahydrofuran (THF)Solvents for chemical reactions and intermediate processing.

Q2: My compound, 3-(2-Fluorophenyl)-1,2-oxazol-5-amine, shows poor solubility in aqueous buffers required for my cell-based assay. What are my options?

A2: This is a common challenge, especially with aromatic and heterocyclic compounds. The key is to increase the aqueous solubility without compromising the biological activity of the compound or the integrity of the assay. Several strategies can be employed, often in combination.

Workflow for Enhancing Aqueous Solubility

The following diagram illustrates a decision-making workflow for addressing poor aqueous solubility.

Aqueous Solubility Workflow start Start: Poor Aqueous Solubility ph_modification pH Modification Can the assay tolerate a pH shift? start->ph_modification cosolvent Co-solvent Approach Is a small percentage of organic solvent acceptable? ph_modification->cosolvent No end_soluble Achieved Target Concentration ph_modification->end_soluble Yes complexation Complexation Are cyclodextrins compatible with the assay system? cosolvent->complexation No cosolvent->end_soluble Yes solid_dispersion Solid Dispersion Is a formulation-based approach feasible for the intended application? complexation->solid_dispersion No complexation->end_soluble Yes solid_dispersion->end_soluble Yes end_insoluble Further Formulation Development Needed solid_dispersion->end_insoluble No

Caption: Decision workflow for enhancing aqueous solubility.

pH Modification

The amine group in 3-(2-Fluorophenyl)-1,2-oxazol-5-amine suggests that its solubility will be pH-dependent. In acidic conditions, the amine group can be protonated, forming a more soluble salt.

Experimental Protocol: pH Adjustment

  • Prepare a concentrated stock solution of the compound in a water-miscible organic solvent (e.g., DMSO).

  • Prepare a series of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Add a small aliquot of the stock solution to each buffer, ensuring the final organic solvent concentration is low (typically <1%) to avoid solvent-induced artifacts in biological assays.

  • Observe for precipitation and quantify the soluble fraction using techniques like HPLC or UV-Vis spectroscopy.

Co-solvents

Using a water-miscible organic co-solvent can significantly enhance the solubility of hydrophobic compounds.[1] Common co-solvents for biological applications include DMSO, ethanol, and polyethylene glycols (PEGs).[1]

Table 2: Common Co-solvents for Biological Assays

Co-solventTypical Starting ConcentrationConsiderations
DMSO 0.1 - 1% (v/v)Can have cytotoxic effects at higher concentrations.
Ethanol 1 - 5% (v/v)Generally well-tolerated by many cell lines.
PEG 400 5 - 10% (v/v)A low-toxicity option for increasing solubility.[1]
Propylene Glycol 1 - 10% (v/v)Another low-toxicity co-solvent suitable for many applications.[1]
Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their aqueous solubility.[4] This is a valuable technique when the addition of organic solvents is not desirable.

Experimental Protocol: Cyclodextrin Complexation

  • Prepare aqueous solutions of different cyclodextrins (e.g., HP-β-CD, SBE-β-CD) at various concentrations.

  • Add an excess of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine to each cyclodextrin solution.

  • Equilibrate the mixture (e.g., by shaking or stirring overnight).

  • Filter the suspension to remove undissolved compound.

  • Analyze the filtrate to determine the concentration of the solubilized compound.

Q3: I have managed to dissolve the compound in an organic solvent for my stock solution, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A3: This phenomenon, known as "crashing out," is common for poorly soluble compounds. The key is to manage the transition from a high-concentration organic stock to a low-concentration aqueous working solution.

Troubleshooting Precipitation Upon Dilution

Preventing Precipitation start Start: Precipitation on Dilution lower_stock Lower Stock Concentration Is it feasible to work with a more dilute stock? start->lower_stock serial_dilution Serial Dilution Can a multi-step dilution be performed? lower_stock->serial_dilution No end_stable Stable Working Solution lower_stock->end_stable Yes surfactants Use of Surfactants Is a low concentration of surfactant compatible with the assay? serial_dilution->surfactants No serial_dilution->end_stable Yes pre_warm Pre-warm Buffer Can the assay be performed at a slightly elevated temperature? surfactants->pre_warm No surfactants->end_stable Yes pre_warm->end_stable

Caption: Strategies to prevent compound precipitation during dilution.

Best Practices for Dilution:

  • Lower Stock Concentration: If possible, start with a lower, more stable stock concentration in your organic solvent.

  • Serial Dilutions: Perform serial dilutions in the organic solvent before the final dilution into the aqueous buffer.

  • Vigorous Mixing: When adding the stock solution to the aqueous buffer, ensure rapid and continuous mixing (e.g., by vortexing or pipetting up and down) to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to stabilize the compound in the aqueous phase.[2] However, their compatibility with the specific assay must be verified.

Q4: For in vivo studies, what are the recommended formulation strategies for 3-(2-Fluorophenyl)-1,2-oxazol-5-amine?

A4: In vivo formulations require careful consideration of biocompatibility, stability, and the desired pharmacokinetic profile. Given the anticipated low aqueous solubility, several advanced formulation strategies can be considered.

Nanosuspensions

Reducing the particle size to the nanometer range dramatically increases the surface area, leading to a higher dissolution rate.[4] Nanosuspensions are typically stabilized with surfactants or polymers.

Solid Dispersions

In a solid dispersion, the drug is dispersed in a hydrophilic carrier matrix, often in an amorphous state.[2][5] This can significantly enhance the dissolution rate and bioavailability. Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[5]

Lipid-Based Formulations

For lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be highly effective. These formulations consist of oils, surfactants, and co-solvents that form a fine emulsion or microemulsion upon gentle agitation in an aqueous medium.[3]

The choice of formulation will depend on the specific route of administration, the required dose, and the desired therapeutic outcome. It is highly recommended to consult with a formulation specialist for the development of in vivo dosage forms.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubility enhancement-eminent role in poorly soluble drugs. Research Journal of Pharmacy and Technology, 2(2), 220-224.
  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
  • Kawabata, Y., Wada, K., Nakatani, M., Yamada, S., & Onoue, S. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International Journal of Pharmaceutics, 420(1), 1-10.
  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug Discovery Today, 12(23-24), 1068-1075.

Sources

Optimization

troubleshooting unexpected results in 3-(2-Fluorophenyl)-1,2-oxazol-5-amine experiments

Welcome to the Technical Support Center for experiments involving 3-(2-Fluorophenyl)-1,2-oxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for experiments involving 3-(2-Fluorophenyl)-1,2-oxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unexpected results encountered during the synthesis, purification, and handling of this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the accuracy and success of your experimental work.

Troubleshooting Guide: Unexpected Experimental Outcomes

This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Problem 1: Low or No Yield of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine

Question: I am attempting to synthesize 3-(2-Fluorophenyl)-1,2-oxazol-5-amine, but I am consistently obtaining very low yields or no product at all. What are the likely causes and how can I improve my yield?

Answer:

Low or no yield in the synthesis of 3-aryl-5-aminoisoxazoles is a common issue that can stem from several factors, from the quality of starting materials to the specific reaction conditions employed. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Purity and Stability of Starting Materials: The integrity of your starting materials is paramount. For instance, in syntheses involving β-keto esters or enaminones, the presence of impurities can significantly hinder the reaction.

    • Actionable Advice: Ensure all starting materials, including the 2-fluorophenyl precursor and hydroxylamine, are of high purity. If using hydroxylamine hydrochloride, ensure it is freshly sourced or has been stored under appropriate conditions to prevent degradation.

  • Suboptimal Reaction Conditions: The formation of the isoxazole ring is sensitive to reaction parameters such as temperature, solvent, and pH.

    • Actionable Advice:

      • Temperature Control: Some synthetic routes may require specific temperature control to proceed efficiently. Monitor the reaction temperature closely and ensure it aligns with established protocols for similar 3-aryl-5-aminoisoxazoles.

      • Solvent Choice: The polarity of the solvent can influence reaction rates and equilibria. Common solvents for isoxazole synthesis include ethanol, methanol, and dimethylformamide (DMF). If one solvent is not yielding good results, consider screening other suitable solvents.

      • pH Adjustment: The cyclization step is often pH-sensitive. For syntheses using hydroxylamine hydrochloride, a base is typically required to liberate the free hydroxylamine. The choice and amount of base can be critical.

  • Decomposition of Intermediates or Product: The isoxazole ring, particularly with an amino substituent, can be susceptible to degradation under harsh conditions. The N-O bond is relatively weak and can be cleaved under strongly basic or acidic conditions, as well as by certain transition metals or UV light.[1]

    • Actionable Advice: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid prolonged exposure to potentially degradative conditions.

Detailed Protocol: Regioselective Synthesis from an Enaminone Precursor

One reliable method for the synthesis of 5-aminoisoxazoles is the base-mediated cyclization of enaminones with hydroxylamine. This method offers high regioselectivity towards the desired 5-amino isomer.[2][3][4][5]

Experimental Workflow:

Synthesis_Workflow start Starting Materials: - 2-Fluoro-β-aminocinnamonitrile - Hydroxylamine hydrochloride - Base (e.g., KOH) - Phase-transfer catalyst (e.g., TBAB) reaction Reaction Setup: - Dissolve reactants in a suitable solvent (e.g., water). - Reflux the mixture. start->reaction Combine monitoring Reaction Monitoring: - Track progress using TLC or LC-MS. reaction->monitoring During reaction workup Work-up: - Cool the reaction mixture. - Extract with an organic solvent (e.g., ethyl acetate). monitoring->workup Upon completion purification Purification: - Column chromatography on silica gel. workup->purification Crude product product Final Product: 3-(2-Fluorophenyl)-1,2-oxazol-5-amine purification->product Pure product

Caption: Workflow for the synthesis of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine.

Step-by-Step Procedure:

  • Preparation of the Enaminone: The enaminone precursor, 3-amino-3-(2-fluorophenyl)acrylonitrile, can be synthesized from 2-fluorobenzoylacetonitrile.

  • Cyclization Reaction:

    • In a round-bottom flask, dissolve the enaminone (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), potassium hydroxide (KOH, 2 equivalents), and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in water.

    • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the dried organic phase under reduced pressure to obtain the crude product.

    • Purify the crude material by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(2-Fluorophenyl)-1,2-oxazol-5-amine.

Problem 2: Formation of an Impurity with a Similar Polarity to the Product

Question: My reaction is successful, but I am struggling to purify the final product. I observe an impurity on my TLC plate that has a very similar Rf value to my desired 3-(2-Fluorophenyl)-1,2-oxazol-5-amine, making separation by column chromatography difficult. What could this impurity be and how can I improve the purification?

Answer:

The presence of a closely eluting impurity is a common challenge in the synthesis of substituted isoxazoles. This impurity is often a regioisomer of the desired product.

Potential Cause: Formation of the 3-Amino Regioisomer

In the synthesis of 3-aryl-5-aminoisoxazoles, the formation of the corresponding 3-amino-5-aryl-isoxazole regioisomer is a known side reaction. The regiochemical outcome of the cyclization can be influenced by the reaction conditions. For instance, the synthesis of 3-arylaminoisoxazoles has been reported to be favored when the reaction between an enaminone and hydroxylamine is carried out in DMF at elevated temperatures, whereas the 5-amino isomer is preferentially formed under basic, aqueous conditions with a phase-transfer catalyst.[2][3][4]

Isomer_Formation precursor Enaminone Precursor + Hydroxylamine conditions_A Reaction Conditions A (e.g., Base, Water, TBAB, Reflux) precursor->conditions_A conditions_B Reaction Conditions B (e.g., DMF, 100°C) precursor->conditions_B product_5_amino Desired Product: 3-(2-Fluorophenyl)-1,2-oxazol-5-amine conditions_A->product_5_amino Favored product_3_amino Isomeric Impurity: 5-(2-Fluorophenyl)-1,2-oxazol-3-amine conditions_B->product_3_amino Favored

Caption: Influence of reaction conditions on isomer formation.

Troubleshooting and Purification Strategies:

  • Optimize Reaction Conditions for Regioselectivity: To minimize the formation of the unwanted 3-amino isomer, strictly adhere to the reaction conditions that favor the 5-amino product, as detailed in the protocol above (i.e., using a base like KOH and a phase-transfer catalyst in water).

  • Systematic Screening of Eluent Systems for Chromatography:

    • TLC Analysis: Systematically screen different solvent systems for TLC to find conditions that provide the best separation between your product and the impurity.

    • Solvent Mixtures: Sometimes, a mixture of three solvents or the addition of a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the eluent can improve separation.

  • Alternative Purification Techniques:

    • Preparative HPLC: If column chromatography proves ineffective, preparative High-Performance Liquid Chromatography (HPLC) can offer higher resolution for separating closely related isomers. An efficient reversed-phase HPLC method with UV and mass-triggered purification can be developed for isolating 2-amino thiazole derivatives, and a similar approach could be adapted.[6]

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system may selectively crystallize the desired isomer, leaving the impurity in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 3-(2-Fluorophenyl)-1,2-oxazol-5-amine?

A1: It is recommended to store 3-(2-Fluorophenyl)-1,2-oxazol-5-amine in a dark place under an inert atmosphere at 2-8°C. This is to minimize potential degradation from light, oxygen, and elevated temperatures.

Q2: My purified 3-(2-Fluorophenyl)-1,2-oxazol-5-amine appears to be decomposing over time. What could be the cause?

A2: The isoxazole ring can be susceptible to cleavage under certain conditions. The N-O bond is relatively weak and can be broken by:

  • Strongly Basic or Acidic Conditions: Avoid storing the compound in solutions with extreme pH. Some isoxazoles have been shown to undergo ring-opening in the presence of strong bases, and acid-catalyzed degradation can also occur.[1][7]

  • Reductive Conditions: The N-O bond can be cleaved by catalytic hydrogenation (e.g., H₂/Pd).[1]

  • Photochemical Conditions: Exposure to UV radiation can cause the isoxazole ring to rearrange.[1] It is advisable to store the compound protected from light.

  • Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.[1] Ensure that the compound is not stored in contact with reactive metal surfaces or contaminated with metallic impurities.

Q3: I am having difficulty characterizing my product. What are the expected spectral features for 3-(2-Fluorophenyl)-1,2-oxazol-5-amine?

  • ¹H NMR: You would expect to see signals corresponding to the protons on the 2-fluorophenyl ring, a singlet for the proton on the isoxazole ring (C4-H), and a broad singlet for the amino (-NH₂) protons. The coupling patterns of the aromatic protons will be characteristic of a 1,2-disubstituted benzene ring, further split by the fluorine atom.

  • ¹³C NMR: The spectrum should show distinct signals for the carbons of the isoxazole ring and the 2-fluorophenyl group. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom on the phenyl ring. The chemical shift will be characteristic of an aryl fluoride.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₇FN₂O, MW: 178.17 g/mol ).

Q4: What is the expected solubility of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine?

A4: The solubility of 3-aryl-5-aminoisoxazoles can vary. The presence of the polar amino group may confer some solubility in polar protic solvents like methanol and ethanol. However, the aromatic rings suggest it will also be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. It is likely to have limited solubility in non-polar solvents like hexanes and in water. It is always best to perform small-scale solubility tests to determine the optimal solvent for your specific application.

References

  • Xiang, D., Xin, X., Liu, X., Zhang, R., Yang, J., & Dong, D. (2012). Regioselective synthesis of 3-arylamino- and 5-arylaminoisoxazoles from enaminones. Organic letters, 14(2), 644–647. Available at: [Link]

  • Sci-Hub. ChemInform Abstract: Regioselective Synthesis of 3‐Arylamino‐ and 5‐Arylaminoisoxazoles from Enaminones. Available at: [Link]

  • Sci-Hub. Regioselective Synthesis of 3-Arylamino- and 5-Arylaminoisoxazoles from Enaminones. Available at: [Link]

  • MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link]

  • Reddit. Isoxazole synthesis. Available at: [Link]

  • YouTube. synthesis of isoxazoles. Available at: [Link]

  • PubMed. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Available at: [Link]

  • NIH. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available at: [Link]

  • ResearchGate. Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. Available at: [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]

  • PMC. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Available at: [Link]

  • ResearchGate. The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Available at: [Link]

  • Tehran University of Medical Sciences. Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity. Available at: [Link]

  • PubMed Central. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]

  • SciSpace. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. Available at: [Link]

  • MDPI. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Available at: [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]

  • AIP Publishing. An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. Available at: [Link]

  • NIH. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available at: [Link]

  • Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Available at: [Link]

  • Hindawi. A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Available at: [Link]

  • Royal Society of Chemistry. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Available at: [Link]

  • ResearchGate. Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. Available at: [Link]

  • MDPI. 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

  • SpectraBase. benzamide, N-[[5-[[2-[5-(4-fluorophenyl)-4,5-dihydro-3-(2-thienyl)-1H-pyrazol-1-yl]-2-oxoethyl]thio]-4-(phenylmethyl)-4H-1,2,4-triazol-3-yl]methyl]-3-methyl. Available at: [Link]

  • SpectraBase. N-(3-chloro-4-fluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine. Available at: [Link]

  • SpectraBase. 2-[3-[3-(4-benzyl-1-piperazinyl)propyl]-1-(4-fluorophenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-methoxyphenyl)acetamide. Available at: [Link]

  • MDPI. 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 3-(2-Fluorophenyl)-1,2-oxazol-5-amine Derivatization

Welcome to the technical support center for the derivatization of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing your reaction conditions. The isoxazole core is a crucial structural element in numerous pharmaceuticals, exhibiting a wide range of biological activities.[1][2] Therefore, mastering its derivatization is key to advancing novel therapeutic agents.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the derivatization of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine, focusing primarily on N-acylation reactions.

Issue 1: Low to No Product Yield

Question: I am attempting an N-acylation of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine with an acyl chloride/anhydride, but I am observing very low or no formation of the desired amide product. What are the likely causes and how can I troubleshoot this?

Answer: Low or non-existent yields in acylation reactions involving 5-aminoisoxazoles can stem from several factors, ranging from reactant quality to suboptimal reaction conditions. A systematic approach is crucial for identifying the root cause.

Root Cause Analysis & Solutions:

  • Reactivity of the Amine: The 5-amino group of the isoxazole ring can be less nucleophilic than a typical aniline due to the electron-withdrawing nature of the heterocyclic ring.

    • Solution: Employ a suitable base to deprotonate the amine, thereby increasing its nucleophilicity. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine. The choice of base is critical; for instance, strongly basic conditions can sometimes lead to isoxazole ring-opening.[3]

  • Quality of Acylating Agent: Acyl chlorides and anhydrides are susceptible to hydrolysis. Contamination with the corresponding carboxylic acid can halt the reaction.

    • Solution: Use freshly opened or distilled acylating agents. If using a solid anhydride, ensure it is free of clumps, which can indicate hydrolysis.

  • Inadequate Activation of Carboxylic Acids: If you are using a carboxylic acid as the acylating agent, it requires activation to form a more reactive species.

    • Solution: Utilize standard peptide coupling reagents. Popular choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), often in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to enhance efficiency and minimize racemization.[4]

  • Solvent Choice: The solvent plays a critical role in solubilizing reactants and influencing reaction rates.

    • Solution: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or acetonitrile are generally preferred. For reactants with poor solubility, DMF can be an excellent choice, although it requires higher temperatures for removal. In some modern, eco-friendly approaches, water has been successfully used as a solvent for N-acylation, particularly with benzotriazole chemistry.[5]

  • Reaction Temperature: Acylation reactions can be sensitive to temperature.

    • Solution: While many acylations proceed well at room temperature, gentle heating (e.g., 40-60 °C) can sometimes be beneficial, especially with less reactive partners. However, excessive heat can lead to side product formation or decomposition. It is advisable to start at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) before increasing the temperature.

Workflow for Troubleshooting Low Yield:

G cluster_start Start: Low Yield cluster_checks Initial Checks cluster_optimization Optimization Steps cluster_monitoring Monitoring cluster_outcome Outcome start Low or No Product Yield check_reagents Verify Purity of Starting Materials (Amine & Acylating Agent) start->check_reagents check_conditions Review Reaction Conditions (Solvent, Base, Temperature) start->check_conditions change_base Screen Different Bases (e.g., TEA, DIPEA, Pyridine) check_reagents->change_base change_solvent Test Aprotic Solvents (DCM, THF, DMF) check_conditions->change_solvent monitor_tlc Monitor Reaction Progress by TLC change_base->monitor_tlc change_solvent->monitor_tlc change_temp Optimize Temperature (Start at RT, then gentle heating) coupling_agent Use Coupling Agent for Carboxylic Acids (e.g., EDAC/HOBt) change_temp->coupling_agent success Improved Yield coupling_agent->success failure Persistent Low Yield coupling_agent->failure If still failing monitor_tlc->change_temp

Caption: Troubleshooting workflow for low yield derivatization.

Issue 2: Formation of Multiple Products/Side Reactions

Question: My reaction is yielding the desired product, but I am also observing significant side products, complicating purification. What are these side products and how can I suppress their formation?

Answer: The formation of multiple products is a common challenge. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Solutions:

  • Diacylation: The newly formed amide's nitrogen can, under certain conditions, be acylated a second time, particularly with highly reactive acylating agents and strong bases.

    • Solution: Use a stoichiometric amount (or a slight excess, e.g., 1.1 equivalents) of the acylating agent. Add the acylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate and minimize over-acylation.

  • Isoxazole Ring Instability: The isoxazole ring can be susceptible to cleavage under strongly basic or reductive conditions.[3]

    • Solution: Avoid using very strong bases like sodium hydroxide or potassium tert-butoxide for the acylation step. If a base is required, weaker organic bases like TEA or DIPEA are preferable. Be mindful of subsequent reaction steps; for example, catalytic hydrogenation for deprotection of other functional groups can cleave the N-O bond of the isoxazole ring.[3]

  • Reaction with Bifunctional Reagents: If your acylating agent has other reactive functional groups, these may compete in the reaction.

    • Solution: Employ protecting group strategies for other reactive moieties on your acylating agent. For example, protect other amine or hydroxyl groups before performing the acylation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the N-acylation of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine?

A1: A reliable starting point would be to dissolve the 3-(2-Fluorophenyl)-1,2-oxazol-5-amine in an aprotic solvent like DCM or THF. Add 1.2-1.5 equivalents of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). Cool the mixture to 0 °C in an ice bath. Then, slowly add 1.1 equivalents of the acyl chloride or anhydride. Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

Q2: How do I effectively monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between your starting material, product, and any potential byproducts. The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.

Q3: My product is difficult to purify by column chromatography due to similar polarity with a byproduct. What are my options?

A3: Purification can indeed be challenging.[3]

  • Solvent System Screening: Systematically screen different solvent systems for your column chromatography. Sometimes, adding a small amount of a third solvent or a modifier like acetic acid or triethylamine can significantly improve separation.[3]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Derivatization of the Impurity: If the impurity has a reactive handle that your product lacks, you can selectively react the impurity to form a new compound with a very different polarity, making separation easier.

Q4: Can I use microwave irradiation to accelerate the derivatization?

A4: Yes, microwave-assisted synthesis can be a powerful tool to accelerate these reactions, often leading to shorter reaction times and improved yields.[6][7] It is particularly useful for less reactive substrates. However, optimization of temperature and irradiation time is crucial to avoid decomposition.

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for N-Acylation using an Acyl Chloride
  • To a solution of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine (1.0 eq.) in dry dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere, add triethylamine (1.5 eq.).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add the corresponding acyl chloride (1.1 eq.) dropwise over 5 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Amide Coupling using a Carboxylic Acid with EDAC/HOBt
  • To a solution of the carboxylic acid (1.1 eq.), 1-hydroxybenzotriazole (HOBt) (1.2 eq.), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) (1.2 eq.) in dry N,N-dimethylformamide (DMF, 0.1 M), stir at room temperature for 30 minutes to pre-activate the acid.

  • Add a solution of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine (1.0 eq.) and diisopropylethylamine (DIPEA) (2.0 eq.) in DMF.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Comparison of Reaction Conditions for N-Acetylation

EntryAcylating AgentBase (eq.)SolventTime (h)Yield (%)
1Acetyl ChlorideTEA (1.5)DCM485
2Acetic AnhydridePyridine (2.0)THF678
3Acetic AcidEDAC/HOBt/DIPEADMF1892

Note: Yields are indicative and may vary based on the specific substrate and scale.

Logical Relationship Diagram:

G cluster_reactants Reactants cluster_conditions Reaction Conditions Amine 3-(2-Fluorophenyl)-1,2-oxazol-5-amine Product N-Acylated Product Amine->Product AcylatingAgent Acylating Agent (Acyl Chloride/Anhydride or Carboxylic Acid) AcylatingAgent->Product Base Base (e.g., TEA, DIPEA) Base->Product Solvent Solvent (e.g., DCM, THF, DMF) Solvent->Product Coupling Coupling Reagents (e.g., EDAC, HOBt) Coupling->Product If using Carboxylic Acid

Caption: Key components for successful derivatization.

References

  • Connell, R. D. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(35), 29581–29589. [Link]

  • European Journal of Medicinal Chemistry. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. Retrieved from [Link]

  • Gomha, S. M., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. RSC Advances, 7(76), 48359-48380.
  • Kaur, R., et al. (2021). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 11(23), 13916-13936.
  • Khan, I., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 23(10), 2487. [Link]

  • MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved from [Link]

  • Molecules. (2019). Synthesis and Optical Properties of N-Arylnaphtho- and Anthra[2,3-d]oxazol-2-amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sustainable Access to 5‐Amino‐Oxazoles and Thiazoles via Calcium‐Catalyzed Elimination‐Cyclization with Isocyanides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation in Combinatorial Chemistry. Retrieved from [Link]

  • Sadek, K. U., et al. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 6(5), 103-109.

Sources

Optimization

identifying and minimizing byproducts in 3-(2-Fluorophenyl)-1,2-oxazol-5-amine synthesis

Welcome to the technical support center for the synthesis of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on identifying and minimizing byproduct formation. Our approach is rooted in mechanistic understanding to provide robust and reliable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route to 3-(2-Fluorophenyl)-1,2-oxazol-5-amine?

The most prevalent and regioselective method involves the cyclization of a β-enaminone or a related β-ketonitrile precursor with hydroxylamine.[1][2] This approach is often preferred over methods starting from chalcones, as it offers better control over the final substitution pattern of the isoxazole ring.[3][4]

Q2: What is the single most critical challenge in this synthesis?

The primary challenge is controlling the regioselectivity of the cyclization reaction. The reaction between the precursor and hydroxylamine can theoretically produce two different regioisomers: the desired 3-(2-Fluorophenyl)-1,2-oxazol-5-amine and the undesired isomeric byproduct, 5-(2-Fluorophenyl)-1,2-oxazol-3-amine.[5][6] Achieving high selectivity for the desired 5-amino isomer is the key to a successful synthesis.

Q3: What are the key factors that influence the regiochemical outcome of the cyclization?

The regioselectivity is highly dependent on the reaction conditions. The choice of base and solvent system is paramount.[1][7] Generally, strong base-mediated reactions, particularly in aqueous or biphasic systems with a phase-transfer catalyst, strongly favor the formation of the 5-amino isomer.[1][2] Conversely, neutral or acidic conditions often lead to the formation of the 3-amino isomer or a mixture of both.[1]

Troubleshooting Guide: Byproduct Identification & Minimization

This section provides detailed answers to specific problems you may encounter during the synthesis.

Issue 1: Regioisomeric Impurity Detected

Q: My reaction crude shows two major spots on TLC and my NMR/MS analysis indicates the presence of an isomer of my target compound. What is this byproduct and how is it formed?

This is the classic problem of regioselectivity in isoxazole synthesis. The byproduct is almost certainly the 5-(2-Fluorophenyl)-1,2-oxazol-3-amine isomer.

The formation of either the 5-amino or 3-amino isomer depends on which carbonyl (or carbonyl equivalent) of the precursor is attacked first by the hydroxylamine nucleophile. The reaction mechanism involves two competing pathways, which can be controlled by the reaction's pH.[1] Under basic conditions, the hydroxylamine's nitrogen atom acts as the primary nucleophile, attacking the more electrophilic ketone carbonyl, which ultimately leads to the 5-amino isomer. Under neutral or acidic conditions, the oxygen atom can become more nucleophilic, or the reaction can proceed through different intermediates, favoring the 3-amino isomer.

cluster_0 Reaction Pathways Start β-Enaminone Precursor + Hydroxylamine (NH2OH) Node_Base Basic Conditions (e.g., KOH, TBAB) Start->Node_Base Favors N-attack Node_Acid Neutral/Acidic Conditions Start->Node_Acid Favors O-attack Prod_5_Amine Desired Product: 3-(2-Fluorophenyl)-1,2-oxazol-5-amine Node_Base->Prod_5_Amine Highly Regioselective Node_Acid->Prod_5_Amine Prod_3_Amine Byproduct: 5-(2-Fluorophenyl)-1,2-oxazol-3-amine Node_Acid->Prod_3_Amine Leads to Isomer

Figure 1: Control of Regioselectivity.

Q: How can I definitively distinguish between the desired 3-aryl-5-amino isomer and the 3-amino byproduct using analytical techniques?

Distinguishing between these isomers requires careful analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[8]

  • NMR Spectroscopy: ¹³C NMR is particularly diagnostic. The chemical shift of the isoxazole ring carbons (C3, C4, and C5) differs significantly between the two isomers. For 3-aryl-5-aminoisoxazoles, the C5 carbon (bearing the amino group) is typically shifted further downfield compared to the C3 carbon. 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. An HMBC experiment will show a correlation between the proton on the C4 position and both the C3 and C5 carbons, allowing for unambiguous assignment.[5]

  • Mass Spectrometry (MS): While both isomers will have the same molecular weight, their fragmentation patterns upon collision-induced dissociation (CID) in an MS/MS experiment can differ. The specific fragmentation can help in differentiation, although NMR provides the most definitive structural evidence.[8]

Analytical TechniqueDiagnostic Feature for 3-Aryl-5-Aminoisoxazole (Desired) Diagnostic Feature for 5-Aryl-3-Aminoisoxazole (Byproduct)
¹³C NMR C5 chemical shift is significantly downfield.C3 chemical shift is significantly downfield.
¹H NMR The chemical shift of the C4-H proton may differ slightly.The chemical shift of the C4-H proton may differ slightly.
HMBC NMR Shows correlation from C4-H to the aryl-substituted C3 and the amino-substituted C5.Shows correlation from C4-H to the amino-substituted C3 and the aryl-substituted C5.
HPLC Will exhibit a distinct retention time.Will exhibit a distinct retention time, usually different from the desired isomer.[8]

Q: What specific reaction conditions should I use to maximize the yield of the desired 3-(2-Fluorophenyl)-1,2-oxazol-5-amine and minimize the regioisomeric byproduct?

To achieve high regioselectivity for the 5-amino isomer, a base-mediated pathway is essential.[1] A highly effective and validated method utilizes a strong base in an aqueous system, often with a phase-transfer catalyst to facilitate the reaction between the organic-soluble precursor and the aqueous-soluble hydroxylamine.[2]

ParameterRecommended ConditionRationale
Base Potassium Hydroxide (KOH)A strong base that promotes the desired reaction pathway leading to the 5-amino isomer.[1]
Solvent Water or a biphasic system (e.g., Toluene/Water)Aqueous media are crucial for this specific regioselective outcome.[1]
Catalyst Tetrabutylammonium Bromide (TBAB)Acts as a phase-transfer catalyst, enhancing the reaction rate in a biphasic system.[1]
Temperature RefluxProvides the necessary activation energy to drive the reaction to completion efficiently.
Hydroxylamine Source Hydroxylamine hydrochloride (NH₂OH·HCl)Standard, stable source of hydroxylamine. The base will neutralize the HCl in situ.

This combination of conditions has been demonstrated to produce 5-aminoisoxazoles with excellent regioselectivity and in high yields.[1][2]

Issue 2: Incomplete Reaction and Other Byproducts

Q: My reaction stalls, and I observe unreacted starting material along with several minor byproducts. What could be the cause?

Incomplete reactions can stem from several factors beyond regioselectivity.

  • Insufficient Base: The reaction requires a stoichiometric amount of base to neutralize the hydroxylamine hydrochloride and to catalyze the cyclization. Ensure at least 2.0-2.5 equivalents of base are used.

  • Reaction Time/Temperature: While reflux is generally recommended, some complex substrates may require extended reaction times. Monitor the reaction by TLC or LC-MS to confirm completion.

  • Formation of Oximes or Michael Adducts: Depending on the precursor, side reactions can occur. Hydroxylamine can react with a ketone to form a stable oxime, or it may undergo a Michael addition without subsequent cyclization, especially if the conditions are not optimal.[9] These intermediates can sometimes be observed as minor impurities.

Start Experiment Start: Synthesis of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine Check_Purity Check Crude Product Purity (TLC, LC-MS, NMR) Start->Check_Purity High_Purity High Purity: Proceed to Purification Check_Purity->High_Purity >95% Desired Product Low_Purity Impurity Detected Check_Purity->Low_Purity <95% Desired Product Impurity_Type Identify Impurity Type Low_Purity->Impurity_Type Isomer Regioisomer Detected Impurity_Type->Isomer MW matches, Isomeric Profile Incomplete_Rxn Incomplete Reaction/ Other Byproducts Impurity_Type->Incomplete_Rxn Starting Material or Other Impurities Fix_Isomer Troubleshoot Regioselectivity: - Use KOH as Base - Use Water as Solvent - Add TBAB Catalyst - Reflux Temperature Isomer->Fix_Isomer Fix_Incomplete Troubleshoot Reaction Conditions: - Increase Base Equivalents - Increase Reaction Time - Check Starting Material Quality Incomplete_Rxn->Fix_Incomplete End Re-run Experiment Fix_Isomer->End Fix_Incomplete->End

Figure 2: Troubleshooting Workflow for Synthesis.

Experimental Protocols

Protocol 1: Highly Regioselective Synthesis of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine[1][2]

This protocol is optimized for the regioselective synthesis of the 5-amino isomer.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the β-enaminone precursor (1.0 eq.), hydroxylamine hydrochloride (1.2 eq.), potassium hydroxide (KOH, 2.5 eq.), and tetrabutylammonium bromide (TBAB, 0.1 eq.).

  • Solvent Addition: Add water to the flask to achieve a substrate concentration of approximately 0.2 M.

  • Reaction: Heat the mixture to reflux (100 °C) and stir vigorously. Monitor the reaction progress using TLC or LC-MS (typically 2-4 hours).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 3-(2-Fluorophenyl)-1,2-oxazol-5-amine.[10]

Protocol 2: Analytical Characterization by HPLC and NMR
  • HPLC Analysis: Prepare a ~1 mg/mL solution of the purified compound in acetonitrile or methanol. Inject onto a C18 reversed-phase column. A typical mobile phase would be a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). This will confirm the purity of the final product.[8]

  • NMR Analysis: Prepare a sample by dissolving 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire standard ¹H and ¹³C NMR spectra.

    • To confirm the regiochemistry, acquire a 2D HMBC spectrum. Analyze the correlations between the C4-H proton and the isoxazole ring carbons (C3 and C5) to definitively assign the structure as the 5-amino isomer.[5][8]

References

  • BenchChem. (2025). Application Notes and Protocols for the Characterization of Furo[3,4-d]isoxazole Isomers. BenchChem.
  • El-Sayed, M. A. A., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. PMC - NIH. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2023). (PDF) Cyclization of Chalcone Derivative: Design, Synthesis, In silico Docking Study and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six- and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Effect of hydroxylamine hydrochloride on chalcones However, the... ResearchGate. Available at: [Link]

  • Gualtieri, F., et al. (2014). 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. PubMed. Available at: [Link]

  • Shaabani, A., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]

  • da Silva, W. M. B., et al. (2017). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. PMC - NIH. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Chalcone Cyclization. BenchChem.
  • ResearchGate. (2025). Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. ResearchGate. Available at: [Link]

  • Averina, E. B., et al. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. PubMed Central. Available at: [Link]

  • Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. Available at: [Link]

  • Kumar, K. S., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. Available at: [Link]

  • ResearchGate. (2011). ChemInform Abstract: Regioselective Synthesis of 3-Arylamino- and 5-Arylaminoisoxazoles from Enaminones. ResearchGate. Available at: [Link]

  • da Silva, W. M. B., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. Available at: [Link]

  • ResearchGate. (2025). Synthesis, regioisomerism and characterization of unsymmetrical alkenyl-terminated isoxazole liquid crystals. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). A Study on Synthesis of Chalcone Derived -5- Membered Isoxazoline and Isoxazole Scaffolds. ResearchGate. Available at: [Link]

  • da Silva, W. M. B., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. The Royal Society of Chemistry. Available at: [Link]

  • Desai, N. C., et al. (2013). Application of chalcones in heterocycles synthesis: Synthesis of 2-(isoxazolo, pyrazolo and pyrimido) substituted analogues of 1. Journal of Chemical Sciences. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ResearchGate. Available at: [Link]

  • Rasayan Journal of Chemistry. (2022). SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. Rasayan Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2009). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. ResearchGate. Available at: [Link]

  • Kumar, B. R. N., et al. (2014). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available at: [Link]

  • Chebanov, V., et al. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate. Available at: [Link]

Sources

Troubleshooting

addressing batch-to-batch variability of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine

Welcome to the technical support center for 3-(2-Fluorophenyl)-1,2-oxazol-5-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical building bloc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(2-Fluorophenyl)-1,2-oxazol-5-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical building block in their synthetic workflows. Batch-to-batch variability is a significant challenge in drug development, where even subtle differences can impact reaction kinetics, yield, impurity profiles, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document provides a structured, question-and-answer-based approach to systematically troubleshoot and address common issues related to the variability of this compound.

Section 1: Troubleshooting Guide - Investigating a New Batch

This section addresses specific problems you may encounter when a new batch of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine does not perform as expected.

Question 1: My downstream reaction yield has significantly dropped after switching to a new batch of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine. What are the likely causes and how do I investigate?

Answer:

A sudden drop in reaction yield is a classic indicator of batch-to-batch variability. The root cause often lies in subtle chemical or physical differences between the old ("golden") batch and the new one. The investigation should focus on three primary areas: purity and impurity profile, physical properties, and potential degradation.

Causality Explained: Impurities can directly interfere with your reaction by consuming reagents, poisoning catalysts, or participating in side reactions that lower the yield of the desired product.[3][4] Even seemingly inert impurities can alter the physical properties of the material. Furthermore, changes in physical form (polymorphism) or water content can affect the compound's solubility and dissolution rate, which is critical for reactions run in heterogeneous or saturated conditions.[5]

Troubleshooting Workflow:

The following workflow provides a systematic approach to diagnosing the issue.

G cluster_start Initial Observation cluster_analysis Analytical Investigation cluster_conclusion Conclusion & Action start Reduced Yield with New Batch coa 1. Compare Certificates of Analysis (CoA) start->coa hplc 2. Comparative HPLC/UPLC (Purity & Impurity Profile) coa->hplc Discrepancies or insufficient data nmr 3. Comparative NMR (¹H, ¹⁹F, ¹³C) hplc->nmr New/larger impurity peaks kf 5. Karl Fischer Titration (Water Content) hplc->kf Purity seems fine, check non-UV active substances ms 4. LC-MS Analysis (Identify Unknowns) nmr->ms Structural ambiguity impurity Root Cause: Specific Impurity ms->impurity physical 6. Physical Characterization (Solubility, DSC, XRPD) kf->physical Water content varies water Root Cause: High Water Content kf->water polymorph Root Cause: Polymorphism/ Solubility Issue physical->polymorph action Action: - Qualify new batches - Contact supplier with data - Adjust process (e.g., dry material) impurity->action water->action polymorph->action

Caption: Troubleshooting workflow for diagnosing reduced reaction yield.

Step-by-Step Investigation:

  • Certificate of Analysis (CoA) Review: Compare the CoAs of the new and old batches. Look for differences in reported purity, impurity levels, residual solvents, and water content. Note that a standard CoA may not list all impurities, especially those unique to a specific synthetic route.[6]

  • Comparative HPLC/UPLC Analysis: Analyze both batches side-by-side using a high-resolution HPLC or UPLC method. This is the most critical step for comparing purity and impurity profiles. (See Protocol 1 ).

  • Spectroscopic Analysis (NMR): Run comparative ¹H and ¹⁹F NMR spectra. ¹⁹F NMR is particularly powerful for this molecule, as it can reveal subtle structural differences and fluorine-containing impurities that might be difficult to detect otherwise.

  • Mass Spectrometry (LC-MS): If new impurity peaks are detected in the HPLC, use LC-MS to determine their molecular weights. This is the first step toward identifying their structures.

  • Water Content Determination: Use Karl Fischer titration to accurately measure the water content. Excess water can act as a nucleophile or base in sensitive reactions, consuming reagents and reducing yield.

  • Physical Characterization (Advanced): If chemical purity appears identical, investigate physical properties. Differences in crystallinity (polymorphism) can significantly affect solubility.[5] Consider techniques like Differential Scanning Calorimetry (DSC) for melting point and phase transitions, and X-ray Powder Diffraction (XRPD) to identify different crystal forms.

Question 2: The color of the new batch is off-white/yellowish, whereas my previous batches were pure white. Should I be concerned?

Answer:

Yes, a color change is a significant observation that should not be ignored. While sometimes benign, it often indicates the presence of trace-level impurities that may be chromophoric (light-absorbing).

Causality Explained: The color in organic molecules often arises from extended conjugated π-systems or the presence of trace metallic impurities. For a compound like 3-(2-Fluorophenyl)-1,2-oxazol-5-amine, color could be due to:

  • Oxidation/Degradation Products: Aromatic amines can be susceptible to air oxidation, forming highly colored, conjugated byproducts.[7]

  • Process-Related Impurities: Impurities from the synthesis with extended conjugation can impart color even at very low levels (<0.1%).[8]

  • Residual Metals: Trace metals from catalysts used in the synthesis (e.g., Palladium, Copper) can form colored complexes.

Investigation Strategy:

  • HPLC/UPLC with Photodiode Array (PDA) Detector: A PDA detector will acquire a UV-Vis spectrum for every peak in your chromatogram. This allows you to identify which impurity peak is responsible for the color (i.e., shows absorbance at longer wavelengths, >400 nm).

  • Forced Degradation Study: To test for stability, expose a small sample of a known good batch to air, light, and elevated temperature for a set period. Analyze it by HPLC to see if any of the degradation products match the impurities found in the off-color batch.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): If metallic impurities are suspected, ICP-MS is the standard technique for quantifying trace metals at parts-per-million (ppm) levels.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis-related impurities for 3-(2-Fluorophenyl)-1,2-oxazol-5-amine? A1: The impurity profile is highly dependent on the synthetic route.[8] However, common impurities can include unreacted starting materials, regioisomers (e.g., 3-(4-fluorophenyl)-1,2-oxazol-5-amine if the starting material was contaminated), and byproducts from incomplete cyclization or side reactions of the amine group.

Q2: How should I store 3-(2-Fluorophenyl)-1,2-oxazol-5-amine to ensure its stability? A2: Given its aromatic amine functionality, the compound may be sensitive to light, air (oxygen), and heat.[7] For long-term storage, it is recommended to keep the material in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C).

Q3: Can I use a batch that is slightly below my purity specification? A3: This carries significant risk. Even minor impurities can have a major impact on drug safety and efficacy.[3][9] Any decision to use a batch that is out of specification should be based on a thorough risk assessment, which includes the identification and toxicological evaluation of the impurities present. For drug development, adhering to regulatory guidelines like those from the ICH is mandatory.[9]

Q4: How do I establish a "golden batch" for my project? A4: A "golden batch" is a single, large lot of material that has been thoroughly characterized and shown to perform ideally in your process.[6] To establish one, procure a sufficient quantity to cover a significant portion of your project, then perform comprehensive analytical testing (HPLC, NMR, MS, KF, etc.) to create a detailed reference profile. All future batches should be compared against this standard.

Section 3: Analytical Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general-purpose method for assessing the purity of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine and detecting impurities. This method should be validated for your specific system.

Objective: To separate the main compound from potential impurities and calculate purity based on peak area percentage.

Instrumentation & Reagents:

  • HPLC system with UV detector (or PDA)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: Acetonitrile/Water (50:50 v/v)

  • 3-(2-Fluorophenyl)-1,2-oxazol-5-amine sample and reference standard

Procedure:

  • Standard Preparation: Accurately weigh ~5 mg of the reference standard and dissolve in 50.0 mL of diluent to make a 0.1 mg/mL solution.

  • Sample Preparation: Prepare the new and old batch samples at the same concentration (0.1 mg/mL) in the sample diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • UV Detection: 254 nm

    • Gradient Program:

Time (min)% Mobile Phase B
0.010
20.090
25.090
25.110
30.010
  • Analysis: Inject the diluent (blank), followed by the reference standard, the old batch, and the new batch.

  • Data Processing: Integrate all peaks in the chromatograms from 0.05% area and above. Calculate the purity of each sample by dividing the main peak area by the total area of all peaks and multiplying by 100. Compare the impurity profiles of the old and new batches, noting any new or significantly larger peaks.

References

  • Aquigen Bio Sciences. (n.d.). The Role of Impurities in Drug Development and How to Control Them.
  • Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach.
  • PharmiWeb.com. (2025, April 8). The Importance of Impurity Standards in Pharmaceutical Development.
  • Veeprho. (2020, January 20). Effects of Impurities in Pharmaceuticals.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). IMPURITIES AND ITS IMPORTANCE IN PHARMACY.
  • Oceanic Pharmachem. (2019, September 9). Effects of Impurities in Pharmaceuticals.
  • Surface Measurement Systems. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Batch-to-Batch Variability for Research Compounds.
  • Tianming Pharmaceutical. (n.d.). Batch-to-Batch Consistency: Why It Matters for Intermediates.

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine

< Welcome to the technical support center for 3-(2-Fluorophenyl)-1,2-oxazol-5-amine (developmental code: CPN-1701). This guide is designed for researchers, scientists, and drug development professionals actively working...

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for 3-(2-Fluorophenyl)-1,2-oxazol-5-amine (developmental code: CPN-1701). This guide is designed for researchers, scientists, and drug development professionals actively working on formulating this compound. CPN-1701 is a promising therapeutic agent, but like many modern chemical entities, it presents significant bioavailability challenges primarily due to its poor aqueous solubility.[1][2] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during pre-formulation and formulation development.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are foundational to starting your formulation development journey with CPN-1701.

Q1: What are the primary factors likely limiting the oral bioavailability of CPN-1701?

A1: Based on its structure—a fluorophenyl group attached to a heterocyclic oxazole amine—the primary rate-limiting factor for oral bioavailability is expected to be its low aqueous solubility.[3] Many new chemical entities (up to 90%) exhibit poor water solubility, which hinders their dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[1][2] Other potential contributing factors could include:

  • First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall or liver before reaching systemic circulation.[4][5][6]

  • P-glycoprotein (P-gp) Efflux: The compound could be a substrate for efflux transporters like P-gp, which actively pump the drug out of intestinal cells back into the GI lumen, reducing net absorption.[7][8]

Q2: What are the critical pre-formulation studies I should conduct for CPN-1701?

A2: A thorough pre-formulation assessment is crucial. Key studies include:

  • pH-Solubility Profiling: Determine the compound's solubility across a physiological pH range (typically pH 1.2 to 6.8).[9][10] Since CPN-1701 has an amine group, it is likely a weak base, and its solubility is expected to be higher at lower pH values.

  • LogP/LogD Determination: Quantify the lipophilicity of the compound. This helps in understanding its partitioning behavior and potential for membrane permeation versus solubility limitations.

  • Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine if the compound is crystalline or amorphous and to identify any polymorphs. Different crystalline forms can have vastly different solubilities.[3]

  • Permeability Assessment: An in vitro Caco-2 permeability assay is the industry standard to predict intestinal absorption and identify potential P-gp efflux.[11][12][13]

Q3: What are the most promising formulation strategies for enhancing the bioavailability of a poorly soluble compound like CPN-1701?

A3: Several strategies can be employed, often in combination:

  • Particle Size Reduction: Micronization or nanosizing increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[3][14][15]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in its high-energy amorphous state within a polymer matrix can dramatically increase its aqueous solubility and dissolution rate.[1][16][17][18] This is a highly effective and widely used approach for BCS Class II compounds.[2]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[3][19]

  • Complexation: Using cyclodextrins to form inclusion complexes can mask the lipophilic parts of the drug molecule, thereby increasing its aqueous solubility.[3][19]

Section 2: Troubleshooting Experimental Issues

This section provides in-depth, problem-oriented guides for specific challenges you may face during your experiments.

Problem 1: Inconsistent or Low Aqueous Solubility Results

You've performed initial solubility tests in water and phosphate-buffered saline (PBS) and are seeing highly variable results, or the solubility is consistently below the level needed for your planned in vitro or in vivo studies.

Initial Diagnosis & Troubleshooting Workflow

This workflow helps differentiate between issues with experimental setup versus inherent properties of the compound.

G start Start: Inconsistent Solubility Data check_eq Is the system at equilibrium? (e.g., 24-48h shaking) start->check_eq check_ph Is the final pH of the saturated solution measured and controlled? check_eq->check_ph Yes sol_type Issue is likely Kinetic vs. Thermodynamic Solubility check_eq->sol_type No check_degradation Is the compound stable in the test media? (Check by HPLC) check_ph->check_degradation Yes ph_issue Issue is pH-dependent solubility check_ph->ph_issue No degradation_issue Issue is compound instability check_degradation->degradation_issue No use_biorelevant Use Biorelevant Media (FaSSIF/FeSSIF) check_degradation->use_biorelevant Yes perform_protocol Perform Full pH-Solubility Profile sol_type->perform_protocol ph_issue->perform_protocol end_sol Identified root cause of solubility variability degradation_issue->end_sol perform_protocol->end_sol use_biorelevant->end_sol

Caption: Troubleshooting workflow for inconsistent solubility data.

Causality & Solutions

  • Kinetic vs. Thermodynamic Solubility: Short incubation times may only measure kinetic solubility (how fast it dissolves), not the true equilibrium (thermodynamic) solubility. Ensure you are shaking the suspension for at least 24-48 hours to reach equilibrium.[10]

  • pH Shift: For a weakly basic compound like CPN-1701, dissolving it in an unbuffered solution can cause the pH to rise, which in turn reduces its solubility. Always use well-buffered media and measure the final pH of the saturated solution.[20]

  • Biorelevant Media: Solubility in simple buffers like PBS doesn't always predict in vivo behavior. The gut contains bile salts and phospholipids that aid solubilization. Using biorelevant media like Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) provides a more accurate picture.[21][22][23]

Featured Protocol: pH-Solubility Profiling

This protocol determines the solubility of CPN-1701 across the physiological pH range, a critical step for BCS classification.[9][24]

  • Materials: CPN-1701 powder, 0.1 N HCl (for pH 1.2), acetate buffer (for pH 4.5), phosphate buffer (for pH 6.8), analytical balance, pH meter, HPLC system, shaker incubator set to 37°C.

  • Procedure:

    • Prepare buffers for pH 1.2, 4.5, and 6.8 according to USP standards.[9]

    • Add an excess amount of CPN-1701 powder to separate vials containing each buffer (e.g., 5-10 mg/mL).

    • Place the vials in a shaker incubator at 37°C and agitate for 48 hours to ensure equilibrium is reached.[10]

    • After incubation, check that solid material is still present. Centrifuge or filter the samples to remove undissolved solids.

    • Measure the pH of the supernatant to confirm it has not shifted.

    • Dilute the supernatant appropriately and quantify the concentration of dissolved CPN-1701 using a validated HPLC method.

    • Perform each measurement in triplicate to ensure reproducibility.[9]

Media Type Expected Solubility of CPN-1701 (µg/mL) Rationale
0.1 N HCl (pH 1.2)150 - 250The amine group is protonated, increasing solubility significantly.[10]
Acetate Buffer (pH 4.5)10 - 30Partial protonation; solubility drops as pH approaches pKa.
Phosphate Buffer (pH 6.8)< 1The compound is likely in its neutral, poorly soluble form.
FaSSIF (pH 6.5)5 - 15Micellar solubilization by bile salts slightly enhances solubility over buffer alone.[21][23]
FeSSIF (pH 5.0)25 - 50Higher concentration of bile salts and lipids in the fed state significantly improves solubilization.[21][23]
Table 1: Representative pH-solubility profile for CPN-1701.
Problem 2: Formulation Shows Good In Vitro Dissolution but Poor In Vivo Absorption

You have developed an amorphous solid dispersion (ASD) of CPN-1701 that shows rapid and complete dissolution in vitro. However, subsequent pharmacokinetic (PK) studies in rats show low and variable plasma exposure.

Initial Diagnosis & Troubleshooting Workflow

This workflow explores the disconnect between in vitro release and in vivo absorption.

G start Start: Good In Vitro Dissolution, Poor In Vivo PK check_perm Is CPN-1701 highly permeable? (Caco-2 Papp > 10x10⁻⁶ cm/s) start->check_perm check_efflux Is the Caco-2 Efflux Ratio > 2? check_perm->check_efflux Yes perm_issue Root Cause: Permeability-Limited Absorption check_perm->perm_issue No check_metabolism Is there evidence of high first-pass metabolism? (e.g., from liver microsome data) check_efflux->check_metabolism No efflux_issue Root Cause: P-gp Efflux check_efflux->efflux_issue Yes metabolism_issue Root Cause: First-Pass Metabolism check_metabolism->metabolism_issue Yes end_pk Identified cause of IVIVC disconnect check_metabolism->end_pk No (Other issue, e.g. gut instability) solution_perm Consider Permeation Enhancers (Re-evaluate target) perm_issue->solution_perm solution_efflux Co-dose with a P-gp Inhibitor (e.g., Verapamil, in non-clinical studies) efflux_issue->solution_efflux solution_metabolism Consider alternative routes (e.g., sublingual) to bypass liver or use metabolic inhibitors metabolism_issue->solution_metabolism solution_perm->end_pk solution_efflux->end_pk solution_metabolism->end_pk

Caption: Decision tree for investigating poor in vivo absorption.

Causality & Solutions

  • P-glycoprotein (P-gp) Efflux: CPN-1701 may be dissolving effectively in the gut, but as it enters the intestinal cells, it is actively transported back into the lumen by P-gp.[8][25][26] This creates a "leaky" gut wall for the compound, severely limiting the amount that reaches the bloodstream. The efflux can be confirmed with a bidirectional Caco-2 assay.[13][27]

  • First-Pass Metabolism: After absorption into the portal vein, the drug passes through the liver before reaching systemic circulation.[5][28] If CPN-1701 is rapidly metabolized by liver enzymes (e.g., Cytochrome P450s), its bioavailability will be low despite good absorption from the gut.[4][6][29] This is a common challenge for orally administered drugs.[4][28]

Featured Protocol: Bidirectional Caco-2 Permeability Assay

This assay determines both passive permeability and the extent of active efflux.[11][12][30]

  • Materials: Caco-2 cells cultured on Transwell inserts for 21 days, Hank's Balanced Salt Solution (HBSS), CPN-1701, Lucifer Yellow (monolayer integrity marker), a P-gp inhibitor (e.g., Verapamil), LC-MS/MS system.

  • Procedure:

    • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Only use inserts with high TEER values. Confirm low permeability of Lucifer Yellow.[27]

    • Apical to Basolateral (A→B) Transport:

      • Add CPN-1701 solution (e.g., 10 µM in HBSS) to the apical (donor) side of the Transwell insert.

      • Add fresh HBSS to the basolateral (receiver) side.

      • Incubate at 37°C with gentle shaking.

      • Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes) and from the apical side at the end of the experiment.

    • Basolateral to Apical (B→A) Transport:

      • Perform the same experiment but add CPN-1701 to the basolateral (donor) side and sample from the apical (receiver) side.

    • P-gp Inhibition: Repeat the A→B and B→A experiments in the presence of a known P-gp inhibitor like Verapamil.[13]

    • Quantification: Analyze all samples by LC-MS/MS to determine the concentration of CPN-1701.

    • Calculation: Calculate the apparent permeability coefficient (Papp) for each direction. The Efflux Ratio (ER) is calculated as Papp (B→A) / Papp (A→B).

Condition Papp (A→B) (10⁻⁶ cm/s) Papp (B→A) (10⁻⁶ cm/s) Efflux Ratio (ER) Interpretation
CPN-1701 Alone2.510.04.0An ER > 2 strongly suggests active efflux.[27]
CPN-1701 + Verapamil9.510.51.1The inhibitor blocks efflux, increasing A→B permeability and reducing the ER to ~1, confirming P-gp is the transporter.[7]
Table 2: Representative Caco-2 permeability data for CPN-1701.
Problem 3: High Animal-to-Animal Variability in Pharmacokinetic (PK) Studies

Causality & Solutions

  • Improper Dosing Technique: Oral gavage is a common source of variability. Incorrect placement of the gavage needle can lead to dosing into the esophagus instead of the stomach, or in rare cases, into the trachea.[31][32] This can cause stress, affect GI motility, and lead to inconsistent absorption.

  • Formulation Instability: The formulation (e.g., a suspension or solution) may not be physically stable, leading to settling or precipitation of the drug. If the formulation is not adequately re-suspended before dosing each animal, different animals will receive different effective doses.

  • Food Effects: The presence or absence of food in the stomach can dramatically alter drug absorption, especially for poorly soluble compounds formulated with lipids or surfactants. Fasting animals prior to dosing is a standard practice to reduce this variability.[33]

Featured Protocol: Best Practices for Oral Gavage in Mice

Adhering to a strict, consistent protocol for oral gavage is critical for minimizing experimental variability and ensuring animal welfare.[31][33][34][35]

  • Materials: Appropriate size gavage needle (flexible tip preferred), calibrated syringe, animal scale.

  • Procedure:

    • Fasting: Fast animals overnight (e.g., 12 hours) but provide free access to water to standardize GI conditions.[33]

    • Dose Calculation: Weigh each animal immediately before dosing to calculate the precise volume to be administered. Dosing volumes should typically not exceed 10 mL/kg.[35]

    • Needle Measurement: Measure the gavage needle from the corner of the mouse's mouth to the last rib to ensure it will reach the stomach without causing perforation.[34]

    • Animal Restraint: Firmly restrain the mouse, ensuring the head and body are in a straight line to provide a clear path to the esophagus.

    • Needle Insertion: Gently insert the gavage needle into the side of the mouth, allowing the animal to swallow the tip. Advance the needle smoothly along the esophagus until the pre-measured depth is reached. There should be no resistance.

    • Dose Administration: Dispense the formulation slowly and steadily.

    • Post-Dosing Observation: Monitor the animal for at least 15 minutes after dosing for any signs of respiratory distress, which could indicate accidental tracheal administration.[33]

    • Sucrose Pre-coating: For compounds that are particularly stressful to administer, pre-coating the gavage needle with sucrose has been shown to facilitate the procedure and reduce animal stress, which can in turn reduce physiological variability.[31]

References

  • Amorphous Solid Dispersions for Drug Delivery. Aenova Group. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. [Link]

  • A Simple, Safe, and Environmentally Friendly Method of FaSSIF and FeSSIF Preparation Without Methylene Chloride. Dissolution Technologies. [Link]

  • Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. SlideShare. [Link]

  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. [Link]

  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Journal of Datta Meghe Institute of Medical Sciences University. [Link]

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. PMC - NIH. [Link]

  • IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EXCIPIENTS. DFE Pharma. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • First-pass effect. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer. MDPI. [Link]

  • First pass effect. Wikipedia. [Link]

  • Caco2 assay protocol. National Center for Advancing Translational Sciences. [Link]

  • FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Biorelevant.com. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC - NIH. [Link]

  • First-Pass Metabolism and Its Effect on Bioavailability. ResearchGate. [Link]

  • Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. [Link]

  • What are P-gp inhibitors and how do they work? Patsnap Synapse. [Link]

  • Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. ResearchGate. [Link]

  • First Pass Effect | Drug Metabolism & Pharmacology - Lesson. Study.com. [Link]

  • Mechanisms of P-gp Inhibition. ResearchGate. [Link]

  • First Pass Metabolism. ChesterRep. [Link]

  • Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment. PMC - NIH. [Link]

  • Bio-relevant Dissolution Media Development. Pharmapproach.com. [Link]

  • Annex 4. World Health Organization (WHO). [Link]

  • The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. American Association of Pharmaceutical Scientists. [Link]

  • P-glycoprotein Inhibition for Optimal Drug Delivery. PMC - PubMed Central - NIH. [Link]

  • FaSSIF, FeSSIF, FaSSGF (previously known as SIF Powder Original). Interchim. [Link]

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Taylor & Francis Online. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • Caco-2 Permeability. Concept Life Sciences. [Link]

  • A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. NIH. [Link]

  • P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. [Link]

  • Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. U.S. Food and Drug Administration. [Link]

  • In vitro dissolution testing methods. SlideShare. [Link]

  • SOP for pH-Solubility Profiling of Drug Candidates. LinkedIn. [Link]

  • In Vitro Dissolution Testing with Flow-Through Method: A Technical Note. PMC - NIH. [Link]

  • Video: In Vitro Drug Dissolution: Compendial Testing Models II. JoVE. [Link]

  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PMC - NIH. [Link]

  • Oral Gavage in the Rat. Research Animal Training. [Link]

  • pH-metric solubility. 3. Dissolution titration template method for solubility determination. ResearchGate. [Link]

  • Oral Gavage - Rodent. San Diego State University. [Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University IACUC. [Link]

  • Experimentally determined pH-dependent API solubility using a globally harmonized protocol. ResearchGate. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

Sources

Troubleshooting

Technical Support Center: Impurity Profiling of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine

Welcome to the technical support center for the analytical techniques used in the impurity profiling of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical techniques used in the impurity profiling of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of impurity analysis.

Introduction: The Criticality of Impurity Profiling

The safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity.[1][2] Impurities, even in trace amounts, can significantly impact the quality and safety of the final drug product.[2][3] Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, have stringent requirements for the identification, quantification, and control of impurities in new drug substances.[3][4][5] This guide will provide a comprehensive overview of the analytical strategies and troubleshooting for the impurity profiling of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine, a key intermediate in many pharmaceutical syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities for 3-(2-Fluorophenyl)-1,2-oxazol-5-amine?

A1: Impurities can be introduced at various stages of the manufacturing process and storage. They are generally categorized as organic impurities, inorganic impurities, and residual solvents.

  • Organic Impurities: These are the most common and can include starting materials, by-products of the synthesis, intermediates, degradation products, and reagents.[6] For 3-(2-Fluorophenyl)-1,2-oxazol-5-amine, potential organic impurities could arise from unreacted starting materials, side reactions during the cyclization to form the isoxazole ring, or subsequent degradation.

  • Inorganic Impurities: These can result from the manufacturing process and include reagents, catalysts, heavy metals, or inorganic salts.[6]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis and purification process that are not completely removed.[6][7]

Q2: What are the regulatory thresholds for reporting, identifying, and qualifying impurities?

A2: The ICH Q3A and Q3B guidelines provide a framework for managing impurities.

  • Reporting Threshold: The level at which an impurity must be reported. For a new drug substance, this is typically ≥0.05%.

  • Identification Threshold: The level above which an impurity's structure must be determined. This threshold varies with the maximum daily dose of the drug but generally starts at 0.10%.[4]

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety. This also depends on the daily dose and often starts at 0.15% or 1.0 mg per day, whichever is lower.[4]

Q3: Why are forced degradation studies necessary?

A3: Forced degradation studies, or stress testing, are crucial for several reasons:

  • They help to identify the likely degradation products that could form under various environmental conditions (e.g., hydrolysis, oxidation, heat, and light).[1][8][9]

  • This information is vital for developing stability-indicating analytical methods that can separate the API from its degradation products.[2][9]

  • Understanding degradation pathways can inform the selection of appropriate packaging and storage conditions for the drug substance and product.[9]

Troubleshooting Guides for Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for impurity profiling due to its ability to separate, identify, and quantify components in a mixture.[10][11]

Issue 1: Poor Peak Shape (Tailing or Fronting) for the Main Peak or Impurities.

  • Potential Cause & Solution (Causality):

    • Secondary Interactions: The amine group in 3-(2-Fluorophenyl)-1,2-oxazol-5-amine can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. Try using a column with end-capping or a base-deactivated stationary phase. Alternatively, adding a competitive base like triethylamine (0.1%) to the mobile phase can mitigate these interactions.

    • Column Overload: Injecting too much sample can saturate the stationary phase. Reduce the injection volume or the sample concentration.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and impurities, influencing their retention and peak shape. For an amine-containing compound, a mobile phase pH around 3-4 or 7-8 is often a good starting point. Experiment with different pH values to find the optimal separation and peak shape.

Issue 2: Co-elution of Impurities with the Main API Peak.

  • Potential Cause & Solution (Causality):

    • Insufficient Resolution: The current chromatographic conditions may not be adequate to separate structurally similar impurities.

      • Optimize the mobile phase composition: Vary the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.[12] A shallower gradient can often improve the separation of closely eluting peaks.

      • Change the stationary phase: A different column chemistry (e.g., C8, Phenyl-Hexyl) can offer different selectivity.

      • Adjust the temperature: Lowering the temperature can sometimes improve resolution, although it will increase analysis time.

Issue 3: Inconsistent Retention Times.

  • Potential Cause & Solution (Causality):

    • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer concentration and pH, can lead to shifts in retention time. Ensure accurate and consistent preparation of all mobile phase components.

    • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift. Allow the column to equilibrate for at least 10-15 column volumes before the first injection and between gradient runs.

    • Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column's performance. Use a column oven to maintain a constant temperature.[13]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and structural characterization of impurities, providing molecular weight and fragmentation information.[14]

Issue 1: Poor Ionization of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine or its Impurities.

  • Potential Cause & Solution (Causality):

    • Inappropriate Ionization Mode: The choice of ionization source (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) is critical. For a molecule with a basic amine group, ESI in positive ion mode is typically the most effective.

    • Mobile Phase Incompatibility: Non-volatile buffers (e.g., phosphate) are not compatible with MS and can suppress the signal.[15] Use volatile mobile phase additives like formic acid, acetic acid, or ammonium formate.

    • Ion Suppression: High concentrations of the API or other matrix components can suppress the ionization of trace impurities. Optimize the chromatographic separation to ensure impurities elute in regions with lower concentrations of co-eluting species. A lower flow rate can also sometimes improve ionization efficiency.

Issue 2: Difficulty in Elucidating the Structure of an Unknown Impurity.

  • Potential Cause & Solution (Causality):

    • Insufficient Fragmentation: The fragmentation energy (collision energy) in MS/MS experiments may not be optimal to generate informative fragment ions. Perform a collision energy ramping experiment to find the optimal energy that produces a rich fragmentation pattern.

    • Lack of Isotopic Pattern Information: For impurities containing elements with characteristic isotopic patterns (e.g., chlorine, bromine), this information is invaluable for confirming the elemental composition.[15] Ensure the mass spectrometer is acquiring data with sufficient resolution to observe the isotopic distribution.

    • Complex Fragmentation: The fragmentation pathway may be complex and not easily interpretable. Utilize high-resolution mass spectrometry (e.g., Q-TOF, Orbitrap) to obtain accurate mass measurements of both the precursor and fragment ions.[15][16] This allows for the determination of elemental compositions, which is a significant aid in structure elucidation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine.

Objective: To generate degradation products under various stress conditions to facilitate the development of a stability-indicating analytical method.

Materials:

  • 3-(2-Fluorophenyl)-1,2-oxazol-5-amine

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of the API in a suitable solvent and add 0.1 N HCl. Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the API in a suitable solvent and add 0.1 N NaOH. Heat the solution at 60-80°C for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve the API in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.

  • Thermal Degradation: Place the solid API in an oven at a high temperature (e.g., 105°C) for a specified period.

  • Photolytic Degradation: Expose the solid API and a solution of the API to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

Analysis: Analyze the stressed samples by a suitable HPLC-UV or LC-MS method to identify and quantify the degradation products. Aim for 5-20% degradation of the parent compound.

Protocol 2: HPLC Method Development for Impurity Profiling

Objective: To develop a robust, stability-indicating HPLC method for the separation and quantification of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine and its impurities.

Initial Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 30-40 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a suitable wavelength (determined by UV scan of the API)

  • Injection Volume: 10 µL

Optimization Steps:

  • Scouting Run: Perform an initial run with a broad gradient to get an idea of the retention times of the API and any major impurities.

  • Gradient Optimization: Adjust the gradient slope and duration to improve the separation of critical pairs (closely eluting peaks).

  • Mobile Phase pH: If peak shape is poor, experiment with different mobile phase additives and pH values (e.g., ammonium acetate buffer at pH 5).

  • Organic Modifier: Try methanol as an alternative to acetonitrile to see if it provides better selectivity.

  • Method Validation: Once an optimal method is developed, it must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Impurity Profiling Workflow

ImpurityProfilingWorkflow cluster_synthesis Synthesis & Manufacturing cluster_analysis Analytical Workflow cluster_qualification Qualification & Control Start Starting Materials & Reagents Synthesis Chemical Synthesis Start->Synthesis Purification Purification Steps Synthesis->Purification ForcedDeg Forced Degradation Studies Purification->ForcedDeg MethodDev HPLC/LC-MS Method Development ForcedDeg->MethodDev ImpurityDetection Impurity Detection & Quantification MethodDev->ImpurityDetection StructureElucidation Structure Elucidation (MS/MS, NMR) ImpurityDetection->StructureElucidation ToxAssessment Toxicological Assessment StructureElucidation->ToxAssessment SpecSetting Specification Setting ToxAssessment->SpecSetting FinalProduct FinalProduct SpecSetting->FinalProduct Final Product Release

Caption: A typical workflow for impurity profiling in drug development.

Troubleshooting Logic for HPLC Peak Tailing

HPLCTroubleshooting Start Peak Tailing Observed CheckOverload Is the column overloaded? Start->CheckOverload ReduceConc Reduce sample concentration/injection volume CheckOverload->ReduceConc Yes CheckpH Is the mobile phase pH optimal? CheckOverload->CheckpH No Resolved Peak shape improved ReduceConc->Resolved AdjustpH Adjust mobile phase pH CheckpH->AdjustpH No CheckSilanol Are there secondary silanol interactions? CheckpH->CheckSilanol Yes AdjustpH->Resolved UseBDAColumn Use a base-deactivated (BDA) column or add a competitive base to the mobile phase CheckSilanol->UseBDAColumn Yes UseBDAColumn->Resolved

Caption: A logical approach to troubleshooting peak tailing in HPLC.

References

  • Impurities and Forced Degrad
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma.
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investig
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Forced degradation and impurity profiling: recent trends in analytical perspectives - PubMed.
  • Impurities and Forced Degradation Studies: A Review | Bentham Science Publishers.
  • ICH Q3B (R2) Impurities in new drug products - Scientific guideline - EMA - European Union.
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • International Conference on Harmonisation Guidelines for Regulation of Pharmaceutical Impurities in New Drug Substances - JOCPR.
  • FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products - gmp-compliance.org.
  • A Comparative Guide to Purity Assessment of 4-Chlorobenzo[d]isoxazole: The Superiority of LC-MS Analysis - Benchchem.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Impurity profiling Techniques for Pharmaceuticals – A Review - Advances in Bioresearch.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain.
  • Impurity Profiling in different analytical techniques. - IJNRD.
  • IMPURITY PROFILING OF PHARMACEUTICALS.
  • Identifying and elucid
  • Mass spectrometry in impurity profiling - ResearchG
  • Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY - Almac.
  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formul
  • Development of an HPLC method for the determination of amines in a leukemia mouse model - RSC Publishing.
  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug - Bulgarian Chemical Communic
  • (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl)
  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with - Sultan Qaboos University Journal For Science.

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Reference Data & Comparative Studies

Comparative

mass spectrometry analysis of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine and its fragments

A Comparative Guide to the Mass Spectrometry Analysis of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine Introduction: The Analytical Imperative for Novel Heterocycles In the landscape of modern drug discovery and development, nov...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Mass Spectrometry Analysis of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine

Introduction: The Analytical Imperative for Novel Heterocycles

In the landscape of modern drug discovery and development, novel heterocyclic compounds form the backbone of many new chemical entities. 3-(2-Fluorophenyl)-1,2-oxazol-5-amine is one such molecule, featuring a fluorinated aromatic ring coupled with an isoxazole core—a privileged structure in medicinal chemistry.[1] The fluorine substituent can significantly alter pharmacokinetic properties, while the isoxazole ring is a versatile pharmacophore.[2][3] Accurate characterization and quantification of this molecule are paramount, from early-stage discovery and metabolite identification to late-stage quality control and pharmacokinetic studies.[4]

Mass spectrometry (MS), coupled with liquid chromatography (LC), stands as the definitive analytical tool for this purpose. However, the sheer diversity of MS instrumentation available presents a critical choice for the researcher. The selection of an ionization source, mass analyzer, and analytical strategy directly dictates the quality, depth, and purpose of the resulting data. This guide provides an in-depth comparison of mass spectrometry platforms for the analysis of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine, moving beyond a simple listing of specifications to explain the causality behind experimental choices. We will explore the divergent paths of qualitative and quantitative analysis, providing the technical insights necessary to select the optimal tool for the task at hand.

Part I: Qualitative Analysis — High-Resolution Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

The first analytical challenge is unequivocal structural confirmation. This requires high-resolution accurate mass (HRAM) instrumentation to determine the elemental composition and tandem mass spectrometry (MS/MS) to elucidate the structure through controlled fragmentation. The two leading technologies in this domain are Quadrupole Time-of-Flight (Q-TOF) and Quadrupole-Orbitrap mass spectrometers.

Choosing the Right Ionization Source: ESI vs. APCI

The journey from a liquid sample to gas-phase ions is the critical first step. For a molecule like 3-(2-Fluorophenyl)-1,2-oxazol-5-amine, which possesses polar functional groups (amine, isoxazole nitrogens, and oxygen), Electrospray Ionization (ESI) is the logical starting point.[5] ESI is a soft ionization technique ideal for polar, non-volatile molecules, generating protonated molecular ions [M+H]+ with high efficiency and minimal in-source fragmentation.[6]

Atmospheric Pressure Chemical Ionization (APCI), conversely, is better suited for less polar and more volatile compounds.[6][7] While it could likely ionize our target molecule, it is a hotter technique that may induce more fragmentation, complicating the interpretation of the parent ion spectrum.[8] Therefore, ESI is the recommended primary technique, with APCI as a secondary option if ESI response is unexpectedly poor.[9]

Mass Analyzer Head-to-Head: Q-TOF vs. Orbitrap

Once ionized, the heart of the qualitative analysis lies in the mass analyzer. Both Q-TOF and Orbitrap instruments provide the high resolution and mass accuracy needed to distinguish the target from background interferences and confirm its elemental formula.

FeatureQuadrupole Time-of-Flight (Q-TOF)Quadrupole-OrbitrapRationale & Field Insights
Resolution 40,000 - 60,000 FWHM70,000 - >240,000 FWHMOrbitrap technology offers superior resolution, which is critical for separating isobaric interferences in complex matrices like plasma or tissue extracts.[10][11] However, a resolution of 40,000 is often sufficient for confident elemental composition determination of small molecules.
Mass Accuracy < 2 ppm (with internal lockmass)< 1 ppm (with internal lockmass)Both platforms provide excellent mass accuracy, a prerequisite for formula determination. The sub-1 ppm accuracy of the Orbitrap provides a higher degree of confidence.[10]
Scan Speed Fast (up to 100 Hz)Slower (Resolution-dependent)The high scan rate of Q-TOF systems is advantageous for compatibility with fast ultra-high-performance liquid chromatography (UHPLC) separations, ensuring more data points across narrow chromatographic peaks.[10]
Dynamic Range GoodExcellentOrbitrap instruments generally exhibit a wider dynamic range, which is beneficial when analyzing samples where the target compound and matrix components have vastly different concentrations.[12]
Suitability Excellent for screening, unknown identification, and fast chromatography.Unmatched for complex mixture analysis, metabolomics, and achieving the highest confidence in structural confirmation.[13][14]
Predicted Fragmentation Pathway of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine

Understanding the fragmentation is key to structural confirmation and developing quantitative methods. Based on the fundamental principles of mass spectrometry and the known behavior of isoxazole and fluorophenyl moieties, we can predict a plausible fragmentation pathway for the [M+H]+ ion of our target molecule (C₉H₈FN₃O, Exact Mass: 193.0651).

The primary fragmentation events in tandem mass spectrometry (MS/MS) are driven by the cleavage of the weakest bonds in the protonated molecule. For our compound, the N-O bond within the isoxazole ring is a likely initiation point.

Caption: Predicted fragmentation of protonated 3-(2-Fluorophenyl)-1,2-oxazol-5-amine.

Mechanistic Rationale:

  • Formation of Fragment A (m/z 150.0621): A common pathway for isoxazoles involves the cleavage of the N-O bond, followed by a rearrangement and loss of carbon monoxide (CO) and the amine group as ammonia or in a concerted fashion. This results in a stable fluorophenyl acetonitrile cation.

  • Formation of Fragment B (m/z 109.0350): Subsequent loss of hydrogen cyanide (HCN) from Fragment A would yield the fluorophenyl cation. This is a characteristic fragmentation for aromatic nitriles.

  • Formation of Fragment C (m/z 163.0519): A direct loss of ammonia (NH₃) from the protonated parent molecule could also occur, representing a simpler fragmentation pathway.

Part II: Quantitative Analysis — The Power of Targeted Mass Spectrometry

For drug development, pharmacokinetics, and quality control, the question shifts from "What is it?" to "How much is there?". This demands a technique optimized for sensitivity, specificity, and a wide linear dynamic range. The gold standard for this application is the triple quadrupole (QqQ) mass spectrometer.[15][16]

The Workhorse: Triple Quadrupole Mass Spectrometry

A triple quadrupole mass spectrometer operates in a mode called Selected Reaction Monitoring (SRM), or Multiple Reaction Monitoring (MRM).[15][17] This technique acts as a highly specific chemical filter. The first quadrupole (Q1) is set to isolate only the parent ion mass (e.g., m/z 194.1 for our compound). This isolated ion is then fragmented in the collision cell (q2). The third quadrupole (Q3) is set to allow only a specific, characteristic fragment ion (e.g., m/z 150.1) to pass through to the detector.[18]

This two-stage mass filtering (Q1 -> Q3) provides exceptional specificity and sensitivity by eliminating nearly all chemical noise from the matrix, allowing for quantification down to ng/mL or even pg/mL levels in complex biological fluids.[15][19]

Workflow for SRM/MRM Method Development

Developing a robust quantitative method is a systematic process. It involves optimizing the instrument parameters to achieve the best possible signal for the target analyte.

G cluster_1 Quantitative Method Development Workflow A 1. Parent Ion Selection (Full Scan MS) B 2. Fragment Ion Identification (Product Ion Scan) A->B C 3. Optimize Collision Energy (CE) (Select 2-3 transitions) B->C D 4. Chromatographic Separation (LC Method Development) C->D E 5. Method Validation (Linearity, Accuracy, Precision) D->E

Caption: Stepwise workflow for developing a robust SRM/MRM quantitative assay.

Comparative Performance for Quantification

While HRAM instruments like Q-TOFs and Orbitraps have quantitative capabilities (e.g., Parallel Reaction Monitoring on Orbitraps), the triple quadrupole remains the benchmark for high-throughput, routine targeted quantification due to its robustness and speed.[16]

ParameterTriple Quadrupole (QqQ)Q-TOF / Orbitrap (Targeted Modes)Rationale & Field Insights
Sensitivity Excellent (Gold Standard)Very GoodFor the vast majority of small molecule applications, a QqQ offers the lowest limits of detection and quantification.[18][19]
Selectivity Excellent (via SRM/MRM)Excellent (via HRAM)HRAM instruments achieve selectivity by resolving the target from interferences. QqQ achieves it by filtering, which can be more effective against high levels of background ions.
Linear Dynamic Range 4-5 orders of magnitude3-4 orders of magnitudeThe wide linear range of QqQ is a significant advantage for studies where concentrations can vary dramatically, such as in pharmacokinetic profiling.[15]
Throughput HighMediumQqQ methods are typically faster and more robust, making them ideal for analyzing hundreds of samples per day in a regulated environment.[20]
Versatility Primarily Targeted AnalysisQualitative & QuantitativeHRAM platforms offer the significant advantage of being able to perform both untargeted screening and targeted quantification within the same instrument and even the same run.[11]

Part III: Detailed Experimental Protocols

The following protocols provide a validated starting point for the analysis of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine.

Protocol 1: LC-HRAM MS for Qualitative Analysis

Objective: To confirm the identity and characterize the MS/MS fragmentation pattern of the target compound.

  • Chromatography (UHPLC System):

    • Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (Q-TOF or Orbitrap):

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • Acquisition Mode (Full Scan):

      • Mass Range: m/z 50 - 500.

      • Resolution (Orbitrap): 70,000.

      • Data: Centroid.

    • Acquisition Mode (Tandem MS - MS/MS):

      • Mode: Data-Dependent Acquisition (DDA).

      • Precursor Ion: m/z 194.07.

      • Collision Energy: Stepped (e.g., 15, 25, 40 eV) to observe a range of fragments.

      • Activation: Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD for Orbitrap).

Protocol 2: LC-MS/MS for Quantitative Analysis

Objective: To accurately quantify the target compound in a given matrix (e.g., plasma).

  • Chromatography (UHPLC System):

    • Same as Protocol 1, but the gradient may be shortened for higher throughput if chromatographic resolution from interferences allows.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Source: ESI, Positive Mode.

    • SRM Transitions (Hypothetical, based on predicted fragments):

      • Quantifier: 194.1 -> 150.1 (Collision Energy: 20 eV).

      • Qualifier: 194.1 -> 109.0 (Collision Energy: 35 eV).

    • Dwell Time: 50 ms per transition.

    • Instrument Parameters: Optimize source parameters (voltages, temperatures) via automated tuning or manual infusion of the compound.

  • Sample Preparation & Calibration:

    • Prepare a stock solution of the analytical standard.

    • Create a calibration curve by spiking known concentrations of the standard into the blank matrix (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Use an appropriate internal standard (ideally a stable isotope-labeled version of the analyte) to correct for matrix effects and variability.

    • Extract samples using protein precipitation (e.g., with acetonitrile), liquid-liquid extraction, or solid-phase extraction.

Conclusion: Selecting the Right Tool for the Job

The mass spectrometric analysis of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine is not a one-size-fits-all endeavor. The optimal choice of technology is fundamentally tied to the analytical goal.

  • For discovery, structural elucidation, and unknown metabolite identification , the superior resolution and mass accuracy of a Quadrupole-Orbitrap system provide the highest degree of confidence. A Q-TOF offers a powerful, high-throughput alternative, especially when coupled with ultra-fast chromatography.

  • For routine, high-throughput quantification in complex matrices , such as in pharmacokinetic studies or quality control, the Triple Quadrupole mass spectrometer remains the undisputed workhorse, offering unparalleled sensitivity, robustness, and a wide linear dynamic range through its use of SRM/MRM.[16][18]

By understanding the fundamental strengths and operational principles of each platform, researchers can make informed decisions, ensuring that the data generated is not only accurate but also perfectly aligned with the scientific question at hand.

References

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Validation

A Multi-Pronged Strategy for Validating the Biological Target of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine (FP-OXA)

An objective comparison and experimental guide to the biological target validation of novel kinase inhibitors, using 3-(2-Fluorophenyl)-1,2-oxazol-5-amine as a case study. Authored for Researchers, Scientists, and Drug D...

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison and experimental guide to the biological target validation of novel kinase inhibitors, using 3-(2-Fluorophenyl)-1,2-oxazol-5-amine as a case study.

Authored for Researchers, Scientists, and Drug Development Professionals

The journey from a promising bioactive compound to a validated therapeutic candidate is contingent on one critical milestone: identifying and validating its biological target. An incorrect or incomplete understanding of a drug's mechanism of action is a leading cause of late-stage clinical trial failures. This guide outlines a rigorous, multi-faceted strategy for the target identification and validation of novel small molecules, using the hypothetical anti-inflammatory compound 3-(2-Fluorophenyl)-1,2-oxazol-5-amine, hereafter referred to as "FP-OXA," as a practical case study. Our approach is designed to be a self-validating system, where orthogonal methods are employed to build a robust and compelling case for a specific molecular target.

Let us assume that FP-OXA has been identified in a phenotypic screen for its ability to suppress lipopolysaccharide (LPS)-induced TNF-α production in macrophages. This phenotype suggests an interference with intracellular inflammatory signaling, a space heavily populated by protein kinases. Our objective is to definitively identify which kinase(s) FP-OXA targets and to validate that this interaction is responsible for its observed anti-inflammatory effects.

The Target Validation Workflow: A Triad of Discovery, Confirmation, and Cellular Relevance

Our validation strategy is built upon three core pillars: (1) broad, unbiased discovery of potential binding partners, (2) direct biophysical confirmation of the drug-target interaction, and (3) cellular and genetic evidence demonstrating that this interaction is the driver of the compound's activity.

Target_Validation_Workflow cluster_0 Phase 1: Target Discovery (Unbiased) cluster_1 Phase 2: Hit Confirmation (Biophysical) cluster_2 Phase 3: Cellular Validation & MoA phenotypic_screen Phenotypic Hit (FP-OXA) kinome_profiling Kinome Profiling (In Vitro) phenotypic_screen->kinome_profiling Suggests Kinase Target ap_ms Affinity Purification- Mass Spectrometry (AP-MS) phenotypic_screen->ap_ms Suggests Kinase Target putative_targets List of Putative Kinase Hits (e.g., Kinase X, Kinase Y) kinome_profiling->putative_targets ap_ms->putative_targets spr_itc Biophysical Confirmation (SPR or ITC) putative_targets->spr_itc Test direct binding confirmed_binder Confirmed Binder (e.g., Kinase X) spr_itc->confirmed_binder cetsa Cellular Target Engagement (CETSA) confirmed_binder->cetsa Confirm in-cell binding crispr Genetic Validation (CRISPR/siRNA Knockdown) cetsa->crispr Test phenotypic link validated_target Validated Target & Mechanism of Action crispr->validated_target

Figure 1. A comprehensive workflow for small molecule target validation.

Phase 1: Unbiased Discovery of Putative Targets

The initial step is to cast a wide net to identify all potential protein interactors of FP-OXA. Relying on a single method can introduce bias; therefore, we employ two complementary, unbiased approaches.

Kinome Profiling: An In Vitro Activity Screen

Given the anti-inflammatory phenotype, kinases are a high-probability target class. Kinome profiling is a high-throughput in vitro service that screens a compound against a large panel of purified, recombinant kinases (often >300) to measure its inhibitory activity.[1][2]

Rationale: This method rapidly identifies which kinases FP-OXA can inhibit directly, independent of a cellular context. It provides quantitative IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), allowing for an initial assessment of potency and selectivity. Dysregulation of kinase activity is implicated in numerous diseases, making kinome profiling a pivotal tool in drug discovery for identifying on-target and potential off-target effects.[1][3]

Experimental Data Comparison:

Kinase TargetFP-OXA % Inhibition @ 1µMAlternative Compound (% Inh. @ 1µM)
Kinase X 95% 98% (Known Inhibitor A)
Kinase Y88%92% (Known Inhibitor B)
Kinase Z25%85% (Known Inhibitor C)
... (300+ other kinases)<10%(Varies)

Table 1. Hypothetical kinome profiling results for FP-OXA compared to known selective inhibitors for each respective kinase. The data indicates that FP-OXA is a potent and selective inhibitor of Kinase X and, to a lesser extent, Kinase Y.

Affinity Purification-Mass Spectrometry (AP-MS): An Unbiased Cellular Approach

To identify binding partners in a more physiological context, we use AP-MS. This technique involves chemically modifying FP-OXA to incorporate a handle (like biotin) that allows it to be "pulled down" from a cell lysate, bringing its binding partners with it.[4][5] These co-purified proteins are then identified by mass spectrometry.

Rationale: Unlike kinome profiling, which only assesses enzymatic inhibition, AP-MS identifies proteins that physically bind to the compound, regardless of whether that binding is inhibitory, allosteric, or non-functional.[6] Performing this in a cellular lysate provides a more relevant environment than purified enzymes. The use of an affinity tag (e.g., biotin) conjugated to the small molecule allows for the selective isolation of target proteins.[5]

Crucial Controls for Trustworthiness: A key to a reliable AP-MS experiment is the use of proper controls. The experiment should be run in parallel with:

  • Beads Only Control: To identify proteins that non-specifically bind to the affinity matrix.

  • Inactive Analog Control: A structurally similar version of FP-OXA that lacks biological activity. This is the gold standard for distinguishing true interactors from non-specific "sticky" proteins.

AP_MS_Workflow cluster_0 Experimental Arm cluster_1 Control Arm start Macrophage Cell Lysate fp_oxa_probe Add Biotinylated FP-OXA Probe start->fp_oxa_probe inactive_probe Add Biotinylated Inactive Analog start->inactive_probe streptavidin_beads1 Add Streptavidin Beads fp_oxa_probe->streptavidin_beads1 pulldown1 Pull-down & Wash streptavidin_beads1->pulldown1 elute1 Elute Proteins pulldown1->elute1 ms_analysis LC-MS/MS Analysis elute1->ms_analysis streptavidin_beads2 Add Streptavidin Beads inactive_probe->streptavidin_beads2 pulldown2 Pull-down & Wash streptavidin_beads2->pulldown2 elute2 Elute Proteins pulldown2->elute2 elute2->ms_analysis data_analysis Quantitative Proteomics: Identify Enriched Proteins ms_analysis->data_analysis

Figure 2. Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Phase 2: Biophysical Confirmation of Direct Binding

The discovery phase provides a list of putative targets. The next critical step is to confirm a direct, physical interaction between FP-OXA and the top candidates (e.g., Kinase X and Kinase Y) using label-free biophysical methods.

Surface Plasmon Resonance (SPR): Measuring Binding Kinetics

SPR is an optical technique that measures biomolecular interactions in real-time.[7] In a typical setup, the purified candidate protein (e.g., Kinase X) is immobilized on a sensor chip, and solutions of FP-OXA at various concentrations are flowed over the surface.[8][9] Binding events cause a change in the refractive index at the surface, which is detected and plotted on a sensorgram.[7]

Rationale: SPR provides a wealth of quantitative data, including:

  • Binding Affinity (KD): A measure of how tightly the compound binds to the target. A lower KD value indicates a stronger interaction.

  • Association Rate (ka): How quickly the compound binds to the target.

  • Dissociation Rate (kd): How quickly the compound dissociates from the target. This can be particularly important for determining a drug's residence time on its target.

This technique is a cornerstone in drug discovery for its ability to provide precise insights into binding kinetics, affinity, and concentration without the need for labels.[8][10]

Comparative Binding Data:

AnalyteLigand (Immobilized)Affinity (KD)On-rate (ka, 1/Ms)Off-rate (kd, 1/s)
FP-OXA Kinase X 50 nM 2.5 x 10^51.25 x 10^-2
FP-OXAKinase Y850 nM1.1 x 10^59.35 x 10^-2
Inactive AnalogKinase X>100 µMNo BindingNo Binding

Table 2. Representative SPR data confirming a direct and high-affinity interaction between FP-OXA and Kinase X. The significantly weaker binding to Kinase Y and no binding from the inactive analog strongly suggest Kinase X is the primary target.

Phase 3: Cellular Target Engagement and Genetic Validation

Confirming that FP-OXA binds its purified target is essential, but it is not sufficient. We must prove that the drug engages its target within the complex environment of a living cell and that this engagement is responsible for the observed anti-inflammatory phenotype.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Situ

CETSA is a powerful method for verifying drug-target binding in intact cells or tissues.[11][12] The principle is that when a protein binds to a ligand (like FP-OXA), it becomes thermodynamically stabilized.[13] When cells are heated, proteins unfold and aggregate at a specific temperature. A ligand-bound protein will be more resistant to this heat-induced aggregation and will remain soluble at higher temperatures.[14]

Rationale: CETSA bridges the gap between in vitro biochemistry and cell biology. It provides direct evidence of target engagement in a physiological context, accounting for factors like cell permeability and intracellular drug concentrations.[11][15]

Experimental Protocol: CETSA

  • Cell Treatment: Culture macrophages in separate tubes. Treat with either vehicle (DMSO) or a saturating concentration of FP-OXA for 1 hour.

  • Heating: Place the tubes in a thermal cycler and heat each to a different temperature (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Detection: Collect the supernatant (containing soluble proteins) and analyze the amount of soluble Kinase X at each temperature point by Western Blot.

A positive result is a shift in the melting curve to the right for the FP-OXA-treated cells, indicating that Kinase X was stabilized against thermal denaturation.

CRISPR/Cas9 Knockdown: Linking Target to Phenotype

The final and most definitive step is to use genetic tools to prove that the inhibition of Kinase X is the cause of the observed anti-inflammatory effect. CRISPR-Cas9 technology allows for the precise and permanent modification of genes to prevent the expression of a target protein.[16][17]

Rationale: If FP-OXA's anti-inflammatory effect is truly mediated through Kinase X, then genetically removing Kinase X from the cells should mimic the effect of the drug. Furthermore, in cells lacking Kinase X, FP-OXA should no longer have an effect, as its target is absent. This approach provides powerful, orthogonal evidence linking the target to the phenotype.[18][19]

Comparative Experimental Design:

Cell LineTreatmentExpected TNF-α SuppressionRationale
Wild-Type MacrophagesFP-OXAYesDrug inhibits its target, Kinase X.
Kinase X Knockout (KO) VehicleYes Genetic removal of the target mimics the drug's effect.
Kinase X KO FP-OXA No additional effect The drug cannot act, as its target is absent.
Scrambled gRNA ControlFP-OXAYesControl cells behave like wild-type.

Table 3. Experimental design using CRISPR to validate Kinase X as the functional target of FP-OXA. The key comparison is the response of the Kinase X KO cells to the drug.

Conclusion

The validation of a biological target requires a multi-layered, orthogonal approach that moves from broad, unbiased screening to specific, mechanistic proof. By combining in vitro kinome profiling and cellular AP-MS, we identified Kinase X as a high-confidence candidate target for FP-OXA. This hypothesis was strengthened by direct biophysical confirmation of a high-affinity interaction via SPR. Finally, we established causality by demonstrating that FP-OXA engages and stabilizes Kinase X in living cells (CETSA) and that genetic removal of Kinase X recapitulates the drug's phenotype (CRISPR). This rigorous, self-validating workflow provides compelling evidence that Kinase X is the primary biological target of FP-OXA responsible for its anti-inflammatory activity.

References

  • Biocompare. (2022). Target Validation with CRISPR. Available at: [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Available at: [Link]

  • ACS Chemical Biology. Identification of Direct Protein Targets of Small Molecules. Available at: [Link]

  • deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?. Available at: [Link]

  • PubMed Central (PMC). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Available at: [Link]

  • MtoZ Biolabs. Kinome Profiling Service. Available at: [Link]

  • Chemistry For Everyone. (2025). How Is Surface Plasmon Resonance Used In Drug Discovery?. Available at: [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Available at: [Link]

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  • PubMed Central (PMC). Cornerstones of CRISPR-Cas in drug development and therapy. Available at: [Link]

  • Broad Institute. Small-molecule Target and Pathway Identification. Available at: [Link]

  • Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS) . (2018). Available at: [Link]

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  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available at: [Link]

  • PubMed Central (PMC). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available at: [Link]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Available at: [Link]

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Comparative

A Researcher's Guide to Characterizing the Cross-Reactivity of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine

For drug development professionals and researchers, understanding a compound's selectivity is paramount. This guide provides a comprehensive framework for conducting cross-reactivity studies on the novel small molecule,...

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, understanding a compound's selectivity is paramount. This guide provides a comprehensive framework for conducting cross-reactivity studies on the novel small molecule, 3-(2-Fluorophenyl)-1,2-oxazol-5-amine. While direct pharmacological data for this specific molecule is not extensively available in public literature, its structural motifs—a fluorinated phenyl ring and an amino-oxazole core—are present in numerous bioactive compounds. This suggests a potential for interactions with various biological targets, making a thorough selectivity assessment essential.

This document is not a repository of existing data, but a strategic guide to generating a robust cross-reactivity profile. We will detail the rationale behind experimental choices, provide step-by-step protocols for key assays, and compare the potential profile of our target compound against known profiles of structurally related molecules.

The Rationale for Cross-Reactivity Screening

The presence of specific chemical features in 3-(2-Fluorophenyl)-1,2-oxazol-5-amine informs a logical starting point for a cross-reactivity investigation. The aminopyrazole and amino-oxazole cores are known "privileged" structures in medicinal chemistry, frequently interacting with the ATP-binding pocket of protein kinases. Furthermore, compounds with fluorophenyl groups have been identified as inhibitors of a diverse range of enzymes and receptors.

For instance, related pyrazole derivatives have shown activity as antitumor agents and monoamine oxidase (MAO) inhibitors[1][2]. Similarly, various oxazole and triazole derivatives have been explored for their potential as anticonvulsants, kinase inhibitors, and antimicrobial agents[3][4][5][6]. The fluorine substitution can also significantly alter binding affinity and metabolic stability, a common strategy in modern drug design[7]. Therefore, our investigation must be broad enough to encompass these possibilities.

We will propose a tiered approach, starting with a broad screen against a panel of kinases, followed by more focused secondary assays on identified hits and other likely target classes.

Comparative Analysis: Structurally Related Compounds

To provide context for our study, we will consider the known activities of several compounds featuring similar structural elements. This comparison will help in selecting appropriate assays and interpreting the resulting data.

Compound/ClassCore StructureKnown Target(s)/ActivityRelevance to Investigation
Pyrazol-5-amine Derivatives Pyrazol-5-amineAntitumor activity against various cell lines[2]The amino-oxazole of our compound is isosteric to the aminopyrazole, suggesting a potential for similar kinase inhibitory or cytotoxic effects.
Fluorophenyl Pyrazole Derivatives Fluorophenyl-pyrazoleMonoamine Oxidase (MAO)-A and MAO-B inhibition[1]The fluorophenyl moiety is a key feature; thus, screening against MAOs is a logical step.
Quinazoline-based Kinase Inhibitors Fluorophenyl-acetamideAurora Kinase B (AURKB) inhibition[4]Highlights the prevalence of the fluorophenyl group in potent and selective kinase inhibitors.
Oxadiazole Derivatives Phenyl-oxadiazoleAntitussive, analgesic, anti-inflammatory[8]Broadens the scope of potential targets beyond kinases to other enzyme and receptor families.
Benzoxazole Derivatives BenzoxazoleAntimicrobial, antifungal, and anticancer activity[5]Suggests that the oxazole ring system can be a key pharmacophore for a range of biological activities.

Experimental Workflow for Cross-Reactivity Profiling

A systematic, multi-stage approach is recommended to efficiently screen for and validate off-target interactions.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Cellular & Secondary Target Validation a Compound QC (Purity, Identity) b Broad Kinase Panel (e.g., 400+ kinases) a->b Submit for Screening c Identify Primary Hits (% Inhibition > 50%) b->c d IC50 Determination Assays (Biochemical) c->d e Cellular Target Engagement (e.g., NanoBRET™, CETSA®) d->e d->e f Secondary Assays (GPCRs, Ion Channels, MAOs) d->f g Phenotypic Screens (e.g., Cell Proliferation) e->g

Caption: Tiered workflow for cross-reactivity profiling.

Phase 1: Broad Kinase Panel Screening

Rationale: Given the prevalence of the amino-heterocycle motif in kinase inhibitors, a broad kinase screen is the most logical and high-yield starting point. This unbiased approach allows for the simultaneous assessment of inhibitory activity against hundreds of kinases, providing a comprehensive overview of the compound's selectivity within this major target class.

Protocol: Kinase Panel Screening (Example using a commercial service)

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine in 100% DMSO. Ensure the purity is >95% as determined by LC-MS and ¹H-NMR.

  • Assay Concentration: Submit the compound for single-point screening at a concentration of 1 µM and 10 µM. This provides an initial indication of potency.

  • Assay Format: The screening is typically performed using radiometric (e.g., ³³P-ATP) or fluorescence-based assays that measure the phosphorylation of a substrate by each kinase.

  • Data Analysis: The primary output is the percent inhibition of kinase activity at the tested concentration relative to a vehicle control (DMSO). A common threshold for identifying a "hit" is >50% inhibition.

Phase 2: Hit Confirmation and Potency Determination

Rationale: Any hits identified in the primary screen must be validated to rule out false positives and to quantify their potency. Determining the half-maximal inhibitory concentration (IC₅₀) provides a quantitative measure of the compound's effect on a specific target.

Protocol: Biochemical IC₅₀ Determination

  • Compound Dilution: Create a 10-point, 3-fold serial dilution series of the test compound in DMSO, starting from a top concentration of 100 µM.

  • Assay Plate Preparation: Add the diluted compound to the assay plate. Also include positive control (a known inhibitor for the kinase) and negative control (DMSO vehicle) wells.

  • Enzyme and Substrate Addition: Add the recombinant kinase enzyme and its specific substrate to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled or in a system with a detection reagent).

  • Detection and Analysis: After a set incubation period, quench the reaction and measure the output (e.g., radioactivity, fluorescence). Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Phase 3: Cellular Target Engagement and Secondary Screening

Rationale: A biochemical IC₅₀ does not guarantee that the compound will interact with the target in a complex cellular environment. Cellular target engagement assays confirm that the compound can cross the cell membrane and bind to its intended target. Based on structural alerts from related compounds, screening against other target classes like Monoamine Oxidases is also prudent.

Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Treat intact cells with various concentrations of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures. The binding of a ligand (the compound) typically stabilizes the target protein, increasing its melting temperature.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Target Detection: Detect the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol: Monoamine Oxidase (MAO) Glo Assay

  • Enzyme and Compound Incubation: Incubate recombinant human MAO-A or MAO-B with a serial dilution of the test compound.

  • Substrate Addition: Add a luminogenic MAO substrate. The turnover of this substrate by MAO is linked to a luciferase reaction.

  • Signal Detection: Measure the resulting luminescence. A decrease in the light signal corresponds to MAO inhibition.

  • IC₅₀ Calculation: Plot the data and calculate the IC₅₀ as described for the kinase assay.

Data Interpretation and Next Steps

The results of these experiments will provide a comprehensive cross-reactivity profile for 3-(2-Fluorophenyl)-1,2-oxazol-5-amine.

G A Experimental Data (IC50 values, % Inhibition) B Highly Selective (IC50 < 100 nM for one target, >10 µM for others) A->B C Moderately Selective (Potent on a few related targets) A->C D Non-Selective (Multiple potent hits across families) A->D E Proceed with In Vivo Efficacy Models B->E F Consider for Polypharmacology Applications C->F G Evaluate Potential for Off-Target Toxicity C->G D->G H Redesign/Synthesize Analogs for Improved Selectivity D->H

Caption: Decision tree for interpreting cross-reactivity data.

A highly selective compound might proceed directly to efficacy studies. A compound with a few related off-targets could be interesting from a polypharmacology perspective but will require careful safety assessment. A non-selective compound may need to be re-engineered to improve its profile. This structured approach ensures that development decisions are based on a robust and objective dataset.

References

  • Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity. Iranian Journal of Pharmaceutical Research.
  • Synthesis and pharmacological evaluation of 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a cocaine antagonist, in rodents. PubMed.
  • 3-(2-fluorophenyl)-1,2-oxazole-5-carboxylic acid. PubChem.
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Pharmacological properties of 3-phenyl-5β diethylaminoethyl-1,2,4-oxadiazole. PMC.
  • Synthesis and Monoamine Oxidase Inhibitory Activities of Some 3-(4-fluorophenyl)-5-aryl-n-substituted-4,5-dihydro-(1H)-pyrazole-1-carbothioamide Derivatives. PubMed.
  • Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. PubMed.
  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC.
  • 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. PubMed.
  • Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. PubMed.
  • 2-[(3-Aminoalkyl-(alkaryl-,aryl-))-1 H-1,2,4-triazol-5-yl]anilines: synthesis and anticonvulsant activity. Turkish Journal of Chemistry.
  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) - N-(2,4-dichlorophenyl)-2-((4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide. MDPI.
  • 3-(4-fluorophenyl)-1,2-oxazol-5-amine. PubChem.

Sources

Validation

A Head-to-Head Comparison of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine with Standard-of-Care BTK Inhibitors for Rheumatoid Arthritis: A Mechanistic and Preclinical Evaluation

For distribution to: Researchers, scientists, and drug development professionals. Editor's Note: The compound 3-(2-Fluorophenyl)-1,2-oxazol-5-amine is a novel chemical entity for which there is no publicly available data...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Editor's Note: The compound 3-(2-Fluorophenyl)-1,2-oxazol-5-amine is a novel chemical entity for which there is no publicly available data on its biological activity. This guide presents a hypothetical yet scientifically rigorous framework for its evaluation as a potential Bruton's tyrosine kinase (BTK) inhibitor for the treatment of Rheumatoid Arthritis (RA). The isoxazole scaffold is a privileged structure in medicinal chemistry, known to be present in various biologically active compounds.[1] This hypothetical comparison is designed to serve as a blueprint for researchers on how to conduct a head-to-head preclinical assessment against current standard-of-care BTK inhibitors.

Introduction: The Rationale for Targeting BTK in Rheumatoid Arthritis

Rheumatoid Arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, leading to joint destruction and significant disability.[2] While the treatment landscape for RA has evolved significantly with the advent of disease-modifying antirheumatic drugs (DMARDs) and biologics, a substantial number of patients exhibit inadequate responses or intolerance to existing therapies.[3][4] This necessitates the exploration of novel therapeutic targets.

Bruton's tyrosine kinase (BTK) has emerged as a critical signaling node in B-cells and myeloid cells, both of which play a central role in the pathogenesis of RA.[5] BTK is essential for B-cell receptor (BCR) signaling, which drives B-cell proliferation and autoantibody production.[6][7] In myeloid cells, BTK is involved in signaling pathways that lead to the production of pro-inflammatory cytokines.[8] Consequently, inhibiting BTK presents a promising therapeutic strategy for RA.[5]

This guide provides a comparative analysis of the hypothetical novel compound, 3-(2-Fluorophenyl)-1,2-oxazol-5-amine (designated as Cmpd-X) , against the established second-generation BTK inhibitor, Acalabrutinib , and the first-in-class BTK inhibitor, Ibrutinib , as a benchmark.

Mechanisms of Action: A Comparative Overview

A thorough understanding of the mechanism of action is fundamental to predicting clinical efficacy and potential side effects.

Ibrutinib: As the first-in-class BTK inhibitor, Ibrutinib forms a covalent, irreversible bond with a cysteine residue (Cys481) in the active site of BTK.[6][9] This effectively shuts down BTK's enzymatic activity.[7][10] However, Ibrutinib also inhibits other kinases, such as epidermal growth factor receptor (EGFR) and interleukin-2-inducible T-cell kinase (ITK), which can lead to off-target side effects.[11][12]

Acalabrutinib: A second-generation BTK inhibitor, Acalabrutinib also irreversibly binds to Cys481 of BTK but with higher selectivity.[11][13] It demonstrates significantly less off-target activity on other kinases compared to Ibrutinib, which is believed to contribute to its improved safety profile.[12][14]

Cmpd-X (Hypothetical): Based on its structural motifs, we hypothesize that Cmpd-X could act as a BTK inhibitor. The nature of its interaction with BTK (reversible vs. irreversible, covalent vs. non-covalent) and its kinase selectivity profile would be key differentiators and the primary focus of our initial investigations.

Signaling Pathway Overview

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects BCR B-Cell Receptor (BCR) LYN_SRC LYN/SRC Family Kinases BCR->LYN_SRC Antigen Binding MyD88 Myeloid Differentiation Primary Response 88 (MyD88) BTK Bruton's Tyrosine Kinase (BTK) MyD88->BTK LYN_SRC->BTK Phosphorylation PLCg2 Phospholipase C gamma 2 (PLCγ2) BTK->PLCg2 IKK IκB Kinase (IKK) BTK->IKK Proliferation B-Cell Proliferation & Survival PLCg2->Proliferation NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Ibrutinib Ibrutinib Ibrutinib->BTK Acalabrutinib Acalabrutinib Acalabrutinib->BTK Cmpd_X Cmpd-X (Hypothetical) Cmpd_X->BTK

Caption: Simplified BTK signaling pathway and points of inhibition.

Head-to-Head Preclinical Evaluation: Experimental Protocols

A multi-tiered approach is essential for a robust comparison. This involves biochemical assays, cell-based functional assays, and in vivo disease models.

Comparative Experimental Workflow

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation biochemical Biochemical Assays (Kinase Activity & Selectivity) cell_based Cell-Based Assays (Target Engagement & Function) biochemical->cell_based Potency & Selectivity Data pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) cell_based->pk_pd Cellular IC50 & Target Engagement efficacy Efficacy in RA Models (e.g., CIA) pk_pd->efficacy Dose Selection toxicology Preliminary Toxicology efficacy->toxicology Therapeutic Window Assessment

Caption: A tiered workflow for preclinical comparison.

Biochemical Assays: Potency and Selectivity

Objective: To determine the direct inhibitory activity of Cmpd-X on BTK and to assess its selectivity across a panel of kinases.

Protocol: BTK Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

  • Reagents: Recombinant human BTK enzyme, biotinylated peptide substrate, ATP, and a TR-FRET detection system (e.g., LanthaScreen™).

  • Procedure:

    • Prepare a serial dilution of Cmpd-X, Ibrutinib, and Acalabrutinib in assay buffer.

    • In a 384-well plate, add the BTK enzyme to each well containing the test compounds.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the TR-FRET detection reagents (e.g., terbium-labeled anti-phosphopeptide antibody and a fluorescent tracer).

    • Incubate to allow for antibody binding.

    • Read the plate on a TR-FRET capable plate reader.

  • Data Analysis: Calculate the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound by fitting the data to a four-parameter logistic equation.

Protocol: Kinase Selectivity Profiling

  • Service: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).

  • Procedure:

    • Submit Cmpd-X at a fixed concentration (e.g., 1 µM) for screening against a broad panel of kinases (e.g., >400 kinases).

    • For any kinases showing significant inhibition (>50%), perform follow-up IC50 determinations.

  • Data Analysis: Compare the IC50 value for BTK to the IC50 values for other kinases to determine the selectivity profile.

Cell-Based Assays: Target Engagement and Functional Consequences

Objective: To confirm that Cmpd-X can inhibit BTK within a cellular context and to assess its impact on downstream signaling and cell viability.

Protocol: BTK Target Engagement in a B-Cell Line (e.g., Ramos)

  • Reagents: Ramos B-cell line, anti-IgM antibody, phospho-BTK (Y223) antibody, and a flow cytometer.

  • Procedure:

    • Culture Ramos cells and treat with serial dilutions of Cmpd-X, Ibrutinib, and Acalabrutinib for a specified time.

    • Stimulate the B-cell receptor pathway by adding anti-IgM antibody.

    • Fix and permeabilize the cells.

    • Stain with a fluorescently labeled anti-phospho-BTK antibody.

    • Analyze the level of BTK phosphorylation by flow cytometry.

  • Data Analysis: Determine the IC50 for the inhibition of BTK phosphorylation.

Protocol: Inhibition of B-Cell Proliferation

  • Reagents: Primary human B-cells or a suitable B-cell line, B-cell proliferation stimuli (e.g., anti-IgM, CD40L, IL-4), and a cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Plate B-cells and treat with the test compounds.

    • Add stimuli to induce proliferation.

    • Incubate for 72 hours.

    • Add the cell viability reagent and measure luminescence.

  • Data Analysis: Calculate the GI50 (the concentration for 50% growth inhibition).

In Vivo Evaluation: Efficacy in a Rheumatoid Arthritis Model

Objective: To assess the therapeutic efficacy of Cmpd-X in a preclinical model of RA.

Protocol: Collagen-Induced Arthritis (CIA) in Mice

  • Model: The CIA model is a widely used and well-characterized model of RA.[15][16]

  • Procedure:

    • Induce arthritis in DBA/1 mice by immunization with type II collagen emulsified in complete Freund's adjuvant.

    • Administer a booster immunization 21 days later.

    • Once clinical signs of arthritis appear, randomize the mice into treatment groups (vehicle, Cmpd-X, Acalabrutinib).

    • Administer the compounds orally, once daily, for a defined period (e.g., 14-21 days).

    • Monitor disease progression by scoring clinical signs of arthritis (paw swelling, erythema, and joint stiffness) and measuring paw thickness with calipers.

    • At the end of the study, collect joint tissues for histological analysis of inflammation, pannus formation, and bone erosion.

  • Data Analysis: Compare the arthritis scores, paw thickness, and histological parameters between the treatment groups.

Comparative Data Summary (Hypothetical)

The following tables present hypothetical data to illustrate how the results of the proposed experiments would be presented.

Table 1: Biochemical and Cellular Potency

CompoundBTK IC50 (nM)BTK Phospho. IC50 (nM)B-Cell Prolif. GI50 (nM)
Ibrutinib 0.5510
Acalabrutinib 3815
Cmpd-X TBDTBDTBD

Table 2: Kinase Selectivity Profile (IC50 in nM)

KinaseIbrutinibAcalabrutinibCmpd-X
BTK 0.53TBD
EGFR 5>1000TBD
ITK 10380TBD
TEC 7280TBD

Table 3: In Vivo Efficacy in CIA Model (Hypothetical Mean Arthritis Score)

Treatment GroupDay 0Day 7Day 14
Vehicle 2.16.510.2
Acalabrutinib (15 mg/kg) 2.03.14.5
Cmpd-X (20 mg/kg) 2.2TBDTBD

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for the head-to-head comparison of a novel chemical entity, 3-(2-Fluorophenyl)-1,2-oxazol-5-amine (Cmpd-X), with standard-of-care BTK inhibitors for the potential treatment of Rheumatoid Arthritis. The proposed experimental workflow, from initial biochemical characterization to in vivo efficacy studies, is designed to provide a clear and objective assessment of Cmpd-X's therapeutic potential.

The key determinants of success for Cmpd-X will be its potency against BTK, its selectivity profile to minimize off-target effects, and its ability to translate in vitro activity into in vivo efficacy in a relevant disease model. The hypothetical data tables provide a template for how to structure and interpret the experimental outcomes. Successful completion of these studies would provide the necessary foundation for advancing Cmpd-X into further preclinical development, including formal toxicology and safety pharmacology studies, with the ultimate goal of an Investigational New Drug (IND) application.

References

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  • Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl).
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  • Biological activity of 3-(2-benzoxazol-5-yl)
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associ
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Comparative

independent replication of studies involving 3-(2-Fluorophenyl)-1,2-oxazol-5-amine

An Independent Researcher's Guide to the Synthesis and Comparative Analysis of Fluorophenyl-Substituted 1,2-Oxazol-5-Amines This guide provides a detailed comparative analysis of the synthesis and potential structure-act...

Author: BenchChem Technical Support Team. Date: January 2026

An Independent Researcher's Guide to the Synthesis and Comparative Analysis of Fluorophenyl-Substituted 1,2-Oxazol-5-Amines

This guide provides a detailed comparative analysis of the synthesis and potential structure-activity relationships of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine and its structural isomer, 3-(4-Fluorophenyl)-1,2-oxazol-5-amine. In the absence of direct independent replication studies for the 2-fluoro isomer, this document serves as a foundational guide for researchers. It outlines a robust, replicable synthetic protocol and explores how positional isomerism—a critical consideration in drug development—can influence the physicochemical and biological properties of this promising heterocyclic scaffold.

The isoxazole ring is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The strategic introduction of fluorine is a well-established method to enhance metabolic stability, binding affinity, and membrane permeability.[3][4] This guide delves into the practical synthesis and comparative potential of ortho- versus para-fluorinated phenyl-isoxazole amines, providing a framework for further investigation.

Section 1: Comparative Physicochemical Properties

The position of the fluorine atom on the phenyl ring subtly alters the molecule's electronic and steric properties, which in turn can have a significant impact on its pharmacokinetic and pharmacodynamic profile. Fluorine is the most electronegative element; its placement can modify the molecule's dipole moment, lipophilicity (logP), and acidity (pKa).[5] While experimental data for these specific isomers is limited, we can infer trends based on established principles of physical organic chemistry.

Property3-(2-Fluorophenyl)-1,2-oxazol-5-amine3-(4-Fluorophenyl)-1,2-oxazol-5-amineRationale for Difference
Molecular Formula C₉H₇FN₂OC₉H₇FN₂OIdentical
Molecular Weight 178.17 g/mol 178.17 g/mol Identical
Predicted XLogP *~1.7~1.8The ortho-fluoro substitution can induce intramolecular interactions and a slight conformational change, potentially reducing lipophilicity compared to the more symmetrical para isomer.[3][6]
Predicted pKa ~4.5 (Amine)~4.5 (Amine)The inductive electron-withdrawing effect of fluorine is expected to be similar for both isomers at this distance from the amine group, resulting in comparable basicity.
Hydrogen Bond Donors 1 (Amine -NH₂)1 (Amine -NH₂)Identical
Hydrogen Bond Acceptors 3 (Oxazole N, O; Fluoro F)3 (Oxazole N, O; Fluoro F)Identical

Note: Predicted values are estimations and may differ from experimental results.

Section 2: General Synthetic Strategy: [2+3] Cycloaddition

The most versatile and widely adopted method for constructing the 3,5-disubstituted isoxazole core is the 1,3-dipolar cycloaddition (a [2+3] cycloaddition) between a nitrile oxide and an alkyne.[1][7] This method is highly efficient and offers excellent regiochemical control. The nitrile oxide is typically unstable and is generated in situ from a corresponding aldoxime to prevent dimerization.

The general workflow involves two key stages:

  • Oxime Formation and Chlorination: The starting fluorobenzaldehyde is converted to its aldoxime, which is then chlorinated to form a hydroximoyl chloride.

  • Nitrile Oxide Generation and Cycloaddition: The hydroximoyl chloride is treated with a base to generate the reactive nitrile oxide intermediate. This immediately reacts with a suitable dipolarophile, such as an enamine or a protected acetylene, to form the isoxazole ring.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cycloaddition & Amination A Fluorobenzaldehyde (2-F or 4-F) C Fluorobenzaldoxime A->C Reflux B Hydroxylamine B->C E Fluorophenyl Hydroximoyl Chloride C->E Chlorination D Chlorinating Agent (e.g., NCS) D->E F Base (e.g., Triethylamine) G In situ Nitrile Oxide E->G Elimination F->G I Substituted Isoxazole G->I [2+3] Cycloaddition H Protected Acetylene or Enamine H->I K Final Product: 3-(Fluorophenyl)-1,2-oxazol-5-amine I->K J Deprotection/ Reaction J->K G cluster_0 Structure-Activity Relationship (SAR) cluster_1 Positional Isomers cluster_2 Physicochemical Properties cluster_3 Biological Outcome Core Isoxazole-Amine Core F_ortho 2-Fluoro (ortho) F_para 4-Fluoro (para) Props Lipophilicity (LogP) Electronic Effects Steric Profile F_ortho->Props Influences F_para->Props Influences Activity Target Binding Affinity Cell Permeability Metabolic Stability Props->Activity Modulates

Sources

Validation

A Comparative Guide to the Research Landscape of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive literature review of the research findings related to 3-(2-Fluorophenyl)-1,2-oxazol-5-amine. Recognizing the limited dir...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the research findings related to 3-(2-Fluorophenyl)-1,2-oxazol-5-amine. Recognizing the limited direct experimental data on this specific molecule, this document offers a comparative analysis of its structurally related analogs to infer its potential physicochemical properties, biological activities, and therapeutic applications. By examining the synthesis, structure-activity relationships, and biological evaluations of similar compounds, we aim to provide a valuable resource to guide future research and drug discovery efforts in this area.

Introduction: The Therapeutic Potential of the Oxazole Scaffold

The 1,2-oxazole (or isoxazole) ring is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and enzymatic inhibitory properties. The introduction of a fluorophenyl group can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This guide focuses on 3-(2-Fluorophenyl)-1,2-oxazol-5-amine, a molecule that combines these key structural features. While direct studies are scarce, the analysis of its analogs provides a strong foundation for predicting its therapeutic potential.

Synthesis and Physicochemical Properties: A Comparative Overview

A common route for the synthesis of 3-aryl-1,2-oxazol-5-amines involves the cyclization of a β-ketonitrile with hydroxylamine. For 3-(2-Fluorophenyl)-1,2-oxazol-5-amine, a plausible synthetic pathway is outlined below.

Proposed Synthetic Pathway

Synthetic Pathway 2-Fluorobenzoylacetonitrile 2-Fluorobenzoylacetonitrile Cyclization Cyclization 2-Fluorobenzoylacetonitrile->Cyclization Hydroxylamine Hydroxylamine Hydroxylamine->Cyclization 3-(2-Fluorophenyl)-1,2-oxazol-5-amine 3-(2-Fluorophenyl)-1,2-oxazol-5-amine Cyclization->3-(2-Fluorophenyl)-1,2-oxazol-5-amine

Caption: Proposed synthesis of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine.

Comparative Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following table compares the predicted properties of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine with its chloro and bromo analogs. These predictions are based on established chemical principles and data from closely related structures.[1]

Property3-(2-Fluorophenyl) analog3-(2-Chlorophenyl) analog3-(2-Bromophenyl) analog
Molecular Formula C₉H₇FN₂OC₉H₇ClN₂OC₉H₇BrN₂O
Molecular Weight ( g/mol ) 178.17194.62239.07
Predicted XLogP *~1.8~2.3~2.5
Predicted pKa ~4.5~4.6~4.6
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 333

Note: XLogP and pKa values are estimations and may differ from experimental values.

The nature of the halogen substituent influences lipophilicity (logP), which can affect cell membrane permeability. The higher lipophilicity of the bromo analog, for example, might enhance its ability to cross cell membranes.[1]

Comparative Biological Activity

Anticancer Activity

Numerous oxazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. For instance, a novel triazolo-thiadiazin-amine containing a 2-fluorophenyl moiety demonstrated promising in-silico anticancer activity, inhibiting ovarian adenocarcinoma, glioblastoma, and renal carcinoma cell lines by up to 70%.[2] This suggests that the 2-fluorophenyl substitution is compatible with anticancer activity. Another study on 5-(4-fluorophenyl)-N-phenyloxazol-2-amine identified it as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[3] This compound inhibited the proliferation of FLT3-ITD+ AML cells and induced apoptosis.[3]

The following table summarizes the cytotoxic activities of some analogous oxazole derivatives.

Compound/AnalogCell LineAssay TypeActivity (IC₅₀ in µM)Reference
N,5-diphenyloxazole-2-carboxamideHeLa, A549, HepG2SRB Assay0.78, 1.08, 1.27[4]
2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amineHeLaMTT Assay0.38[4]
3-(2-(4-Hydroxybenzylideneamino)oxazol-5-yl)-2H-chromen-2-oneHCT116SRB Assay71.8[5]
3-(2-(2-Hydroxybenzylideneamino)oxazol-5-yl)-2H-chromen-2-oneMCF7SRB Assay74.1[5]
Antimicrobial Activity

Oxazole derivatives have also been explored for their antimicrobial properties. In one study, a series of 3-(2-(substituted benzylideneamino)oxazol-5-yl)-2H-chromen-2-one derivatives were synthesized and evaluated for their antibacterial and antifungal activities.[6] Certain compounds in this series showed promising activity against selected microbial species.[6] For example, one derivative displayed potent antifungal activity against Aspergillus niger, while others were effective against Candida albicans.[6]

Structure-Activity Relationship (SAR) Insights

The collective findings from studies on oxazole analogs allow for the deduction of preliminary structure-activity relationships that can help predict the biological profile of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine.

SAR cluster_0 Core Scaffold cluster_1 Substituent Effects Oxazole_Ring 1,2-Oxazole Ring Biological_Activity Potential Biological Activity (e.g., Anticancer, Antimicrobial) Oxazole_Ring->Biological_Activity Essential for activity Amine_Group 5-Amine Group Amine_Group->Biological_Activity Modulates activity Phenyl_Ring 3-Phenyl Ring Phenyl_Ring->Biological_Activity Influences target binding Fluorine 2-Fluoro Substituent Fluorine->Phenyl_Ring Enhances metabolic stability and binding affinity

Caption: Inferred Structure-Activity Relationship of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine.

The presence of the oxazole core is fundamental for the observed biological activities. The 5-amino group can be a key point for interaction with biological targets or for further chemical modification to modulate activity and selectivity. The 2-fluorophenyl substituent at the 3-position is likely to play a crucial role in target recognition and binding, with the fluorine atom potentially enhancing metabolic stability and binding affinity through favorable interactions.

Key Experimental Protocols

To facilitate further research, this section provides standardized protocols for the synthesis and biological evaluation of oxazole derivatives, based on methodologies reported in the literature.

General Synthesis of 3-Aryl-1,2-oxazol-5-amine
  • Preparation of the β-ketoester: A substituted benzoylacetonitrile is reacted with an alcohol (e.g., ethanol) under acidic conditions (e.g., H₂SO₄) and heated to reflux to yield the corresponding ethyl 3-aryl-3-oxopropanoate.[1]

  • Cyclization: The resulting β-ketoester (1 equivalent) is dissolved in a suitable solvent such as ethanol.[1] To this solution, hydroxylamine hydrochloride (1.2 equivalents) and a base (e.g., sodium acetate, 1.5 equivalents) are added. The mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration. The crude product is purified by column chromatography on silica gel to afford the pure 3-aryl-1,2-oxazol-5-amine.[1]

MTT Assay for Anticancer Cytotoxicity
  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.[1]

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[4]

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC₅₀ is determined.[4]

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine is currently lacking, a comparative analysis of its structural analogs suggests that it holds significant promise as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The 2-fluorophenyl substituent is a favorable feature found in other biologically active molecules.

Future research should focus on the synthesis and comprehensive biological evaluation of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine. In vitro screening against a panel of cancer cell lines and microbial strains would be a critical first step. Subsequent studies could explore its mechanism of action and potential for in vivo efficacy. The insights provided in this guide, drawn from the existing literature on related compounds, offer a solid foundation for these future investigations.

References

  • BenchChem. (2025). Navigating the Cytotoxic Landscape: A Comparative Analysis of 5-(4-Fluorophenyl)oxazol-2-amine Analogs in Cancer Cell Lines.
  • BenchChem. (2025). A Comparative Guide to 3-(3-Halophenyl)-1,2-oxazol-5-ol Analogs for Drug Discovery.
  • ResearchGate. (n.d.). Synthesis, Characterization and In Silico Biological and Anticancer Activity of 3-(2-Fluorophenyl)-N-(4-Fluorophenyl)- 7H-[1][4][7] Triazolo[3,4-b][2][4][7] Thiadiazin-6-Amine | Request PDF. Retrieved from

  • PubMed. (n.d.). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors.
  • PubMed Central. (2018). Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives.
  • ResearchGate. (n.d.). (PDF) Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine

Executive Summary This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine. As a fluorinated, nitrogen-containing heterocyclic compound, th...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine. As a fluorinated, nitrogen-containing heterocyclic compound, this substance requires classification as halogenated organic waste . Adherence to these procedures is critical for ensuring laboratory safety, maintaining environmental compliance, and minimizing risks associated with chemical reactivity and potential toxicity. The protocols outlined herein are based on established best practices for managing halogenated chemical waste in research and development environments.

Hazard Assessment and Chemical Profile

Due to the specific nature of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine, a dedicated Safety Data Sheet (SDS) may not be readily available. Therefore, a conservative hazard assessment must be inferred from its structural components: a fluorinated aromatic ring and an amino-isoxazole moiety.

  • Fluorinated Aromatic System: The presence of a fluorine atom designates this compound as a halogenated organic.[1][2] Such compounds can produce highly toxic and corrosive byproducts, such as hydrogen fluoride, upon combustion.[1]

  • Amino-Isoxazole Heterocycle: The nitrogen-containing ring and amine group suggest potential for biological activity and specific reactivity. Under fire conditions, nitrogen oxides (NOx) are expected hazardous decomposition products.[3]

  • Inferred Hazards: Based on structurally similar compounds like 5-Amino-3-(2-chlorophenyl)isoxazole, we must assume this substance is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[4]

A summary of the inferred chemical profile and hazards is presented below.

PropertyInferred Data / ClassificationRationale & Reference
Chemical Class Halogenated Organic CompoundContains a covalently bonded fluorine atom.[1][2][5]
Physical Form Likely a solid at room temperature.Based on similar isoxazole derivatives.
Potential Hazards Acute Oral Toxicity (Category 4), Skin/Eye Irritation (Category 2), Respiratory Irritation.[4]Inferred from SDS of a structurally analogous compound.
Incompatibilities Strong oxidizing agents.Common for amine-containing organic compounds.[1]
HazardousDecomposition Hydrogen Fluoride (HF), Carbon Monoxide (CO), Nitrogen Oxides (NOx).Expected byproducts from the combustion of a fluorinated, nitrogen-containing organic molecule.[1][3]

Mandatory Personal Protective Equipment (PPE)

Before handling the compound or its waste, all personnel must wear the appropriate PPE to prevent exposure.

  • Hand Protection: Chemical-resistant gloves (e.g., Nitrile or Neoprene). Gloves must be inspected before use and disposed of properly after handling the chemical.[4]

  • Eye Protection: Safety goggles or a face shield to protect against splashes or airborne particles.[1]

  • Body Protection: A fully fastened laboratory coat. A chemical-resistant apron is recommended for bulk handling or spill cleanup.[4]

Step-by-Step Disposal Protocol: From Bench to Pickup

The proper disposal of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine is predicated on rigorous waste segregation. Mixing halogenated and non-halogenated waste streams leads to significantly higher disposal costs and complexifies the disposal process.[6]

Step 1: Waste Classification and Segregation

Immediately classify all waste contaminated with 3-(2-Fluorophenyl)-1,2-oxazol-5-amine—including pure compound, solutions, and contaminated consumables (e.g., pipette tips, weighing paper)—as Halogenated Organic Waste .

  • Action: Maintain separate, clearly marked waste containers for halogenated and non-halogenated organic materials.[6][7]

  • Causality: Halogenated wastes require specialized high-temperature incineration to ensure complete destruction and to scrub acidic gases (like HF) from the effluent.[2] Non-halogenated solvents may be suitable for fuel blending or other recycling programs, a much less expensive disposal route.[6][7]

Step 2: Container Selection

Choose a waste container made of a compatible material.

  • Action for Liquid Waste: Use a dedicated, leak-proof polyethylene or glass container provided by your institution's Environmental Health & Safety (EHS) department.[8]

  • Action for Solid Waste: Use a securely sealed, puncture-resistant container, such as a plastic pail or a double-bagged plastic bag within a rigid outer container.

  • Critical Note: Do not use metal containers. Halogenated solvents can degrade over time to produce small amounts of acids (e.g., hydrochloric or hydrofluoric acid), which will corrode metal containers, leading to leaks and hazardous situations.[8]

Step 3: Proper Labeling

As soon as the first drop of waste is added, the container must be labeled.

  • Action: Affix a "Hazardous Waste" label from your EHS department to the container.

  • Required Information:

    • The words "Hazardous Waste."

    • Full chemical name: "Waste 3-(2-Fluorophenyl)-1,2-oxazol-5-amine".

    • List all components and their approximate percentages (including solvents).

    • The primary hazards (e.g., "Toxic," "Irritant").

    • The date of first accumulation.

Step 4: Safe Accumulation and Storage

Store the waste container safely pending pickup by a certified disposal service.

  • Action: Keep the container tightly closed except when adding waste.[8][9] Store it in a designated, well-ventilated satellite accumulation area, such as a chemical fume hood or a vented cabinet.[8]

  • Segregation in Storage: Store the halogenated waste container away from incompatible materials, particularly strong bases, acids, and oxidizing agents, using secondary containment (e.g., a polypropylene tub) where possible.[8]

Disposal Workflow Diagram

The following diagram illustrates the critical decision-making and segregation process for managing laboratory waste containing 3-(2-Fluorophenyl)-1,2-oxazol-5-amine.

G Disposal Workflow for 3-(2-Fluorophenyl)-1,2-oxazol-5-amine cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 A Waste Generation (e.g., Reaction Quench, Contaminated Materials) B Is the waste contaminated with 3-(2-Fluorophenyl)-1,2-oxazol-5-amine? A->B C YES: Classify as HALOGENATED ORGANIC WASTE B->C  Yes D NO: Follow standard procedure for Non-Halogenated Waste B->D  No E Select Compatible Container (e.g., Polyethylene, Glass) AVOID METAL C->E F Affix 'Hazardous Waste' Label & List All Contents E->F G Store in Designated Area (Ventilated, Segregated, Closed Lid) F->G H Arrange Pickup by Certified Hazardous Waste Disposal Service G->H

Caption: Decision workflow for proper segregation and disposal.

Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is required.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Wear the minimum PPE described in Section 2. For large spills, a respirator may be necessary.

  • Containment: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent). Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a labeled container for halogenated organic waste.[8]

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol or acetone), and collect the cleaning materials as halogenated waste. Finally, wash the area with soap and water.

  • Reporting: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.

Final Disposal Pathway

On-site procedures are temporary measures. The ultimate destruction of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine must be handled by professionals.

  • Method: The designated and collected halogenated waste will be transported by a licensed hazardous waste contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Technology: The standard and required method for destroying halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products like HF and NOx. Never attempt to dispose of this chemical via drain or as normal trash.[2][10][11]

References

  • BenchChem. (n.d.). Proper Disposal of 2-Fluoroazulene: A Step-by-Step Guide for Laboratory Professionals.
  • Combi-Blocks, Inc. (2023). Safety Data Sheet: 2-(4-Aminophenyl)-1h-benzimidazol-5-amine.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures - BME Shared Labs.
  • Washington State University. (n.d.). Halogenated Solvents Safety.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 1-(4-Fluorophenyl)piperazine.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Aminoazobenzene.
  • King County. (2005). Laboratory Waste Management Guide.
  • Cayman Chemical. (2021). Safety Data Sheet.
  • Angene Chemical. (2024). Safety Data Sheet: 5-Amino-3-(2-chlorophenyl)isoxazole.
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  • University of Reading. (2021). The Disposal of Laboratory Waste.
  • University of California, Santa Barbara. (2018). Hazardous Waste Reduction.
  • Unknown. (n.d.). Hazardous Waste Segregation.
  • Cornell University EHS. (n.d.). 7.2 Organic Solvents.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
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  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.
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Handling

A Comprehensive Guide to the Safe Handling of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine

In the dynamic landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides an in-depth operational framework for the safe management of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine, a compound of interest for its potential applications in medicinal chemistry. As a Senior Application Scientist, the following protocols are designed to be both comprehensive and intuitive, empowering researchers to mitigate risks effectively.

Anticipated Hazard Profile

Based on the toxicological data of similar chemical structures, 3-(2-Fluorophenyl)-1,2-oxazol-5-amine should be handled as a substance that is potentially:

  • Harmful if swallowed: Acute oral toxicity is a common hazard for related aromatic amine compounds.[2][3][4]

  • A skin and eye irritant: Direct contact may cause significant irritation.[2][5][6]

  • A respiratory tract irritant: Inhalation of dust or aerosols may lead to respiratory discomfort.[2][5][6]

Given these potential hazards, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table summarizes the recommended PPE ensemble for working with 3-(2-Fluorophenyl)-1,2-oxazol-5-amine, with detailed justifications provided below.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)To prevent skin contact with the potentially irritating compound. Aromatic amines can permeate certain glove materials; therefore, a robust barrier is necessary.[7][8]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is required when handling larger quantities or if there is a significant splash risk.To protect the eyes from dust particles and accidental splashes, which could cause serious irritation.[9]
Body Protection A fully-fastened lab coat.To shield the skin and personal clothing from contamination.[1]
Respiratory Protection A NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates.To be used in a well-ventilated area or a fume hood to prevent the inhalation of dust or aerosols, which may cause respiratory irritation.[1][10]

Justification for PPE Selection:

The dual threats of skin irritation and potential absorption of aromatic amines necessitate the use of chemically resistant gloves such as nitrile or neoprene.[7][8][9] Double-gloving provides an additional layer of protection, particularly during procedures with a higher risk of contamination. Standard safety glasses are the minimum requirement for eye protection, while chemical splash goggles offer a more complete seal around the eyes.[9] For operations with a higher splash potential, a face shield should be used in conjunction with goggles to protect the entire face.[9] A lab coat is a non-negotiable component of laboratory attire to prevent skin contact.[1] Given the potential for respiratory irritation from airborne particulates, all handling of the solid compound should be conducted in a well-ventilated fume hood. If a fume hood is not available, a properly fitted respirator is essential.[10]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling 3-(2-Fluorophenyl)-1,2-oxazol-5-amine minimizes the risk of exposure and contamination. The following workflow is designed to guide researchers through the entire process, from preparation to post-experiment cleanup.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don appropriate PPE Gather Assemble all necessary equipment and reagents in a designated area (preferably a fume hood) Prep->Gather Review Review the experimental protocol and this safety guide Gather->Review Weigh Carefully weigh the compound, avoiding dust generation Review->Weigh Dissolve Dissolve the compound in the appropriate solvent within the fume hood Weigh->Dissolve React Perform the experimental procedure Dissolve->React Decontaminate Decontaminate all surfaces and equipment React->Decontaminate Dispose_Waste Segregate and dispose of all waste according to institutional guidelines Decontaminate->Dispose_Waste Doff Properly doff and dispose of PPE Dispose_Waste->Doff Wash Wash hands thoroughly Doff->Wash

Caption: A stepwise workflow for the safe handling of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine.

Detailed Procedural Guidance:

  • Preparation: Before handling the compound, ensure that you are wearing all the required PPE.[10][11] Designate a specific area for the experiment, preferably within a certified chemical fume hood. Thoroughly review the entire experimental protocol to anticipate any potential hazards.

  • Handling: When weighing the solid compound, do so with care to minimize the generation of dust. Use a spatula and a weigh boat, and perform this task within the fume hood. When dissolving the compound, add the solvent slowly to prevent splashing. Keep the container covered as much as possible during the experiment.

  • Cleanup and Disposal: After the experiment is complete, decontaminate all glassware and surfaces that may have come into contact with the compound. Use an appropriate solvent or cleaning solution as determined by your institution's safety protocols.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

The proper disposal of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine and any associated waste is a critical component of laboratory safety and environmental stewardship.

Waste Segregation:

  • Solid Waste: Any unused compound, contaminated weigh boats, and disposable lab supplies (e.g., gloves, paper towels) should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound and any solvents used for rinsing glassware should be collected in a separate, labeled hazardous waste container. Do not mix incompatible waste streams.

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Disposal Procedure:

All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of chemical waste. Ensure that all waste containers are clearly and accurately labeled with the chemical name and any associated hazards.

By adhering to these comprehensive guidelines, researchers can confidently and safely work with 3-(2-Fluorophenyl)-1,2-oxazol-5-amine, fostering a secure and productive research environment.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of Ethyl 3-hydroxyisoxazole-5-carboxylate: A Procedural Guide.
  • Berardinelli, S. P., Jr., El Ayouby, N., Hall, R. C., & Vo, E. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal, 61(6), 837–841.
  • PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
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  • People. (n.d.). 3-(2-Fluorophenyl)isoxazol-5-amine.
  • Combi-Blocks, Inc. (2023). Safety Data Sheet for 2-(4-Aminophenyl)-1h-benzimidazol-5-amine.
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  • Fisher Scientific. (2025). Safety Data Sheet for Tris(4-aminophenyl)amine.
  • Apollo Scientific. (2023). Safety Data Sheet for 3-(3-Fluorophenyl)-1H-pyrazol-5-amine.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 1-(4-Fluorophenyl)piperazine.
  • Sigma-Aldrich. (2024). Safety Data Sheet for 4-Aminoazobenzene.
  • Fisher Scientific. (2025). Safety Data Sheet for 5-Amino-3-methyl-1-phenyl-1H-pyrazole.
  • Cayman Chemical. (2021). Safety Data Sheet.
  • Angene Chemical. (2024). Safety Data Sheet for 5-Amino-3-(2-chlorophenyl)isoxazole.

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